methyl 6-ethoxy-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-ethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-9-5-4-8-6-11(12(14)15-2)13-10(8)7-9/h4-7,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNHHFCVZHYLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profile of Methyl 6-ethoxy-1H-indole-2-carboxylate: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for methyl 6-ethoxy-1H-indole-2-carboxylate. As a crucial scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers in drug discovery and organic synthesis. This document offers an in-depth interpretation of its anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally similar indole derivatives, owing to the limited availability of direct experimental data in public databases.
Introduction
Methyl 6-ethoxy-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole nucleus, a common motif in biologically active molecules. The presence of the ethoxy group at the 6-position and a methyl ester at the 2-position significantly influences its electronic properties and potential biological interactions. Accurate spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and structural elucidation in any research and development endeavor.
Chemical Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the chemical structure of methyl 6-ethoxy-1H-indole-2-carboxylate is presented below with a systematic atom numbering scheme.
Caption: Molecular structure of methyl 6-ethoxy-1H-indole-2-carboxylate with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.0 | br s | 1H | N1-H |
| ~7.5 - 7.6 | d | 1H | C4-H |
| ~7.1 - 7.2 | s | 1H | C3-H |
| ~6.9 - 7.0 | d | 1H | C7-H |
| ~6.8 - 6.9 | dd | 1H | C5-H |
| ~4.1 - 4.2 | q | 2H | C10-H₂ (ethoxy) |
| ~3.9 - 4.0 | s | 3H | C9-H₃ (methyl ester) |
| ~1.4 - 1.5 | t | 3H | C11-H₃ (ethoxy) |
Interpretation:
-
Indole Protons: The N-H proton (N1-H) is expected to appear as a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The aromatic protons on the indole ring will exhibit characteristic splitting patterns. The C4-H, being adjacent to the electron-donating ethoxy group, is expected to be the most downfield of the benzene ring protons. The C3-H proton will appear as a singlet, a characteristic feature of 2-substituted indoles. The C7-H and C5-H protons will show doublet and doublet of doublets, respectively, due to coupling with their neighbors.
-
Ethoxy Group Protons: The methylene protons (C10-H₂) of the ethoxy group will resonate as a quartet due to coupling with the adjacent methyl protons. The methyl protons (C11-H₃) will appear as a triplet.
-
Methyl Ester Protons: The three protons of the methyl ester group (C9-H₃) will be observed as a sharp singlet in the upfield region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 - 163 | C8 (C=O) |
| ~158 - 159 | C6 |
| ~137 - 138 | C7a |
| ~127 - 128 | C2 |
| ~122 - 123 | C3a |
| ~121 - 122 | C4 |
| ~112 - 113 | C7 |
| ~108 - 109 | C3 |
| ~95 - 96 | C5 |
| ~63 - 64 | C10 (ethoxy) |
| ~52 - 53 | C9 (methyl ester) |
| ~14 - 15 | C11 (ethoxy) |
Interpretation:
-
Carbonyl and Aromatic Carbons: The carbonyl carbon (C8) of the methyl ester will be the most downfield signal. The carbon atom attached to the ethoxy group (C6) will also be significantly downfield due to the deshielding effect of the oxygen atom. The other aromatic carbons will appear in the typical range for indole derivatives.
-
Aliphatic Carbons: The methylene carbon (C10) of the ethoxy group and the methyl carbon (C9) of the ester will be found in the aliphatic region of the spectrum. The terminal methyl carbon (C11) of the ethoxy group will be the most upfield signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~219 | [M]⁺ (Molecular ion) |
| ~188 | [M - OCH₃]⁺ |
| ~174 | [M - OC₂H₅]⁺ |
| ~160 | [M - COOCH₃]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (~219 g/mol ). Common fragmentation pathways would involve the loss of the methoxy group from the ester ([M - OCH₃]⁺), the loss of the ethoxy group ([M - OC₂H₅]⁺), and the loss of the entire carbomethoxy group ([M - COOCH₃]⁺).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 - 3400 | N-H stretch |
| ~2900 - 3000 | C-H stretch (aromatic and aliphatic) |
| ~1700 - 1720 | C=O stretch (ester) |
| ~1600 - 1620 | C=C stretch (aromatic) |
| ~1200 - 1300 | C-O stretch (ester and ether) |
Interpretation:
The IR spectrum will be characterized by a sharp absorption band for the N-H stretching vibration of the indole ring. A strong, sharp peak will be observed for the carbonyl (C=O) stretching of the methyl ester. The aromatic C=C stretching vibrations will appear in the 1600-1620 cm⁻¹ region. The C-O stretching vibrations of the ester and the ethoxy group will be visible in the fingerprint region.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single solvent peak that is easily identifiable. DMSO-d₆ can be used for less soluble compounds and is particularly useful for observing exchangeable protons like N-H due to its hydrogen bond accepting nature.
-
Spectrometer Frequency: A higher field spectrometer (≥400 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for unambiguous assignment of protons in complex aromatic systems.
Mass Spectrometry (Electron Ionization)
Caption: Workflow for EI-Mass Spectrometry.
Rationale for Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching. A standard electron energy of 70 eV is used to ensure sufficient fragmentation for detailed structural analysis.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
Caption: Workflow for ATR-FTIR Spectroscopy.
Rationale for Experimental Choices:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation. It is non-destructive and generally provides high-quality spectra.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for methyl 6-ethoxy-1H-indole-2-carboxylate. The provided interpretations, based on fundamental spectroscopic principles and data from analogous compounds, serve as a valuable resource for researchers working with this molecule. The outlined experimental protocols offer a standardized approach for acquiring high-quality spectral data, ensuring the reliable characterization of this important chemical entity.
References
Due to the lack of direct experimental data for the target compound in the searched literature, this section provides references to general spectroscopic principles and data for related indole compounds.
-
PubChem. Methyl 6-methoxy-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-depth Technical Guide to Methyl 6-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole-2-Carboxylate Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts. Within this important class of heterocycles, indole-2-carboxylic acid derivatives have emerged as particularly promising therapeutic agents. These compounds have demonstrated a wide range of pharmacological activities, including potential as HIV-1 integrase inhibitors, anticancer agents, and dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy.
This guide provides a comprehensive technical overview of a specific derivative, methyl 6-ethoxy-1H-indole-2-carboxylate (CAS Number: 881040-89-7). While detailed experimental data for this particular molecule is not extensively published, this document will synthesize available information on its chemical properties, plausible synthetic routes based on established methodologies, and its potential biological significance inferred from closely related analogues.
Chemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 881040-89-7 | |
| Molecular Formula | C12H13NO3 | |
| Molecular Weight | 219.24 g/mol | |
| IUPAC Name | methyl 6-ethoxy-1H-indole-2-carboxylate | N/A |
| Canonical SMILES | CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC | N/A |
| Appearance | Predicted: White to off-white solid | Inferred |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethoxy group, and the methyl ester. The indole NH proton will likely appear as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons on the benzene ring will exhibit splitting patterns consistent with a 1,2,4-trisubstituted system. The C3 proton of the indole ring typically appears as a singlet in the aromatic region.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the carbons of the ethoxy and methyl groups. The carbonyl carbon is expected to resonate in the range of 160-165 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically around 1700-1730 cm⁻¹. A broad absorption corresponding to the N-H stretching of the indole ring is expected in the region of 3300-3500 cm⁻¹.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 219.24). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the ethoxy group.
Synthesis of Methyl 6-ethoxy-1H-indole-2-carboxylate
The most established and versatile method for the synthesis of the indole core is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.
A plausible and efficient synthetic route to methyl 6-ethoxy-1H-indole-2-carboxylate would, therefore, involve the Fischer indole synthesis between (4-ethoxyphenyl)hydrazine and methyl pyruvate, followed by acid-catalyzed cyclization.
Experimental Protocol: A Plausible Fischer Indole Synthesis Approach
Step 1: Formation of the Hydrazone
In a round-bottom flask, (4-ethoxyphenyl)hydrazine hydrochloride is dissolved in a suitable solvent such as ethanol or acetic acid. An equimolar amount of methyl pyruvate is then added to the solution. The mixture is stirred at room temperature to facilitate the formation of the corresponding hydrazone.
Step 2: Acid-Catalyzed Cyclization
A strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is added to the reaction mixture. The mixture is then heated to an elevated temperature (typically 80-120 °C) to induce the cyclization and formation of the indole ring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
Upon completion of the reaction, the mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution. The crude product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure methyl 6-ethoxy-1H-indole-2-carboxylate.
Diagram: Fischer Indole Synthesis Workflow
Caption: A plausible workflow for the synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate via the Fischer indole synthesis.
Potential Applications in Drug Discovery
The indole-2-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents. The introduction of a 6-ethoxy substituent on the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Antiviral Activity
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The core structure is capable of chelating essential metal ions in the active site of the enzyme. The 6-ethoxy group in methyl 6-ethoxy-1H-indole-2-carboxylate could potentially enhance binding affinity and cellular permeability, making it a candidate for further investigation as an anti-HIV agent.
Anticancer Potential
The indole-2-carboxamide scaffold has been explored for its anticancer properties. Furthermore, indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, enzymes that play a crucial role in tumor immune evasion. By inhibiting these enzymes, such compounds can restore the host's immune response against cancer cells. The electronic and steric properties of the 6-ethoxy group could influence the inhibitory activity and selectivity of the molecule.
Neurological Disorders
Substituted indole-2-carboxylates have been investigated as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor. This receptor is implicated in a variety of neurological disorders, and its modulation represents a promising therapeutic strategy.
Diagram: Potential Therapeutic Targets
Caption: Potential biological targets and therapeutic areas for methyl 6-ethoxy-1H-indole-2-carboxylate.
Conclusion and Future Directions
Methyl 6-ethoxy-1H-indole-2-carboxylate represents a promising, yet underexplored, member of the pharmacologically significant indole-2-carboxylate family. Based on established synthetic methodologies and the known biological activities of its analogues, this compound warrants further investigation. Future research should focus on the development and optimization of a robust synthetic protocol, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, comprehensive biological screening against a panel of relevant targets, including viral enzymes, cancer-related proteins, and neurological receptors, will be crucial to elucidate its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective drugs for a range of diseases.
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. 2023. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. 2020. [Link]
-
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. 2024. [Link]
-
6-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER. Autech Industry Co.,Limited. [Link]
-
Methyl 6-ethoxy-1H-indole-2-carboxylate (1 x 1 g). Alchimica. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
"methyl 6-ethoxy-1H-indole-2-carboxylate" molecular weight
An In-depth Technical Guide to Methyl 6-ethoxy-1H-indole-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An exploration of Methyl 6-ethoxy-1H-indole-2-carboxylate, centered on its fundamental physicochemical properties, its place within the broader context of medicinal chemistry, and practical considerations for its analysis.
Executive Summary
Methyl 6-ethoxy-1H-indole-2-carboxylate is a member of the indole family, a class of heterocyclic compounds that form the core of numerous biologically active molecules and pharmaceutical products[1]. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological receptors[1]. This guide provides a detailed examination of methyl 6-ethoxy-1H-indole-2-carboxylate, beginning with its core physicochemical properties, most notably its molecular weight. It further delves into the significance of the indole nucleus in drug discovery, outlines potential synthetic and analytical strategies, and provides a representative experimental protocol for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, or application of this and related indole derivatives.
Section 1: Core Chemical Identity and Physicochemical Properties
The precise characterization of a molecule begins with its fundamental properties. The molecular weight is a cornerstone of this characterization, indispensable for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and interpretation of mass spectrometry data.
The molecular formula for methyl 6-ethoxy-1H-indole-2-carboxylate is C12H13NO3.[2] Based on this formula, its molecular weight has been determined to be 219.2365 g/mol .[2] This value is critical for any quantitative experimental work involving this compound.
A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| IUPAC Name | Methyl 6-ethoxy-1H-indole-2-carboxylate | N/A |
| CAS Number | 881040-89-7 | [2] |
| Molecular Formula | C12H13NO3 | [2] |
| Molecular Weight | 219.2365 g/mol | [2] |
| Synonyms | O=C(C(N1)=CC2=C1C=C(OCC)C=C2)OC | [2] |
| Purity | Typically ≥97% | [2] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [2] |
Structural Elucidation
The structure of methyl 6-ethoxy-1H-indole-2-carboxylate combines the indole bicyclic ring with two key functional groups that dictate its chemical reactivity and potential biological interactions: an ethoxy group at the 6-position and a methyl ester at the 2-position.
Sources
A Technical Guide to the Solubility of Methyl 6-ethoxy-1H-indole-2-carboxylate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of methyl 6-ethoxy-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a thorough understanding of this compound's behavior in various organic media.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that profoundly influences the trajectory of a compound through the drug discovery and development pipeline. For a molecule like methyl 6-ethoxy-1H-indole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, understanding its solubility is paramount. It dictates the choice of solvents for synthesis, purification, formulation, and various biological assays. Poor solubility can lead to challenges in achieving desired concentrations for in vitro and in vivo studies, potentially masking the true therapeutic potential of a compound. This guide will explore the factors governing the solubility of methyl 6-ethoxy-1H-indole-2-carboxylate and provide a framework for its experimental determination.
Molecular Structure and its Implications for Solubility
To understand the solubility of methyl 6-ethoxy-1H-indole-2-carboxylate, a detailed examination of its molecular structure is essential. The molecule's architecture is a composite of polar and non-polar regions, each contributing to its overall solubility profile.
-
The Indole Core: The bicyclic indole ring system is predominantly non-polar and hydrophobic.
-
The Ester Group (-COOCH₃): The methyl ester functionality introduces polarity and the potential for hydrogen bond acceptance.
-
The Ethoxy Group (-OCH₂CH₃): The ethoxy substituent at the 6-position adds a degree of lipophilicity while also offering a site for hydrogen bond acceptance.
-
The N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor.
The interplay of these functional groups dictates the compound's affinity for different solvents. The principle of "like dissolves like" is a fundamental concept here; polar functional groups will favor interactions with polar solvents, while non-polar moieties will prefer non-polar environments.
Predicting Solubility: A Theoretical Approach
While experimental determination is the gold standard, theoretical predictions can offer valuable initial insights. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O-CH₂CH₃) suggests that methyl 6-ethoxy-1H-indole-2-carboxylate will exhibit at least partial solubility in a range of organic solvents.
Based on its structure, we can anticipate the following solubility trends:
-
High Solubility: In moderately polar to polar aprotic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the ester and ethoxy groups.
-
Moderate Solubility: In polar protic solvents like ethanol and methanol. While these solvents can form hydrogen bonds, the non-polar indole core may limit extensive solvation.
-
Low Solubility: In highly non-polar solvents such as hexanes and petroleum ether. The polar functional groups will hinder dissolution in these lipophilic media.
-
Very Low Solubility: In aqueous solutions. The large hydrophobic surface area of the indole ring is expected to make the compound poorly soluble in water.
Physicochemical Properties of Structurally Related Indole Carboxylates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Features |
| Methyl 6-methyl-1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 2.8 | Methyl group at C6; similar size and polarity.[1] |
| Methyl 6-methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 2.4 | Methoxy group at C6; electronically similar to ethoxy.[2] |
| Methyl 6-amino-1H-indole-2-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 1.8 | Amino group at C6; increases polarity.[3] |
| 1-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | - | Carboxylic acid instead of ester; N-methylation.[4] |
The LogP values of these analogs suggest a lipophilic character, which supports the prediction of good solubility in organic solvents and poor solubility in water.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of methyl 6-ethoxy-1H-indole-2-carboxylate in a selection of organic solvents.[5][6][7] This procedure is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
Methyl 6-ethoxy-1H-indole-2-carboxylate (solid)
-
A selection of organic solvents (e.g., dichloromethane, ethyl acetate, ethanol, methanol, acetone, toluene, hexanes)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and vials
Experimental Workflow
The experimental workflow is designed to systematically assess the solubility of the compound.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of methyl 6-ethoxy-1H-indole-2-carboxylate to a known volume of each selected organic solvent in a series of vials. The goal is to have undissolved solid remaining.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Perform a series of accurate dilutions of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
HPLC Analysis:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for indole derivatives.
-
The mobile phase composition should be optimized to achieve good peak shape and retention time.
-
Use a UV detector set to a wavelength where the compound has maximum absorbance.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of methyl 6-ethoxy-1H-indole-2-carboxylate.
-
Plot the peak area versus concentration to generate a calibration curve.
-
Use the calibration curve to determine the concentration of the diluted supernatant samples.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Disposal: Dispose of waste according to institutional and local regulations.
Conclusion
The solubility of methyl 6-ethoxy-1H-indole-2-carboxylate is a key parameter for its successful application in research and development. While direct experimental data is sparse, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. This guide provides a robust theoretical framework and a detailed, practical protocol for the experimental determination of its solubility in a range of organic solvents. By following these guidelines, researchers can obtain the critical data needed to advance their scientific endeavors with this promising compound.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.
- PubChem. (n.d.). Methyl-6-methoxy-2-indolecarboxylate.
- LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
- Fisher Scientific. (2025). Safety Data Sheet - Indole-2-carboxylic acid.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - Methyl oxindole-6-carboxylate.
- MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins.
- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Apollo Scientific. (2023). Safety Data Sheet - 4-Methoxy-1H-indole-2-carboxylic acid.
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An In-depth Technical Guide to the Stability and Storage of Methyl 6-ethoxy-1H-indole-2-carboxylate
This guide provides a comprehensive overview of the critical considerations for the stability and storage of methyl 6-ethoxy-1H-indole-2-carboxylate, a key building block in pharmaceutical and materials science research. Drawing upon established principles of indole chemistry and data from structurally analogous compounds, this document offers field-proven insights for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this valuable reagent.
Introduction: The Significance of the Indole Scaffold
Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1] The unique electronic properties of the indole ring system make it a privileged scaffold in drug discovery, contributing to diverse pharmacological activities. Methyl 6-ethoxy-1H-indole-2-carboxylate, with its specific substitution pattern, offers a versatile platform for the synthesis of more complex molecular architectures. Understanding its stability is paramount to its effective use in research and development.
Chemical Stability Profile
The stability of methyl 6-ethoxy-1H-indole-2-carboxylate is intrinsically linked to the chemical nature of the indole ring. While generally stable under standard laboratory conditions, the indole nucleus is susceptible to certain degradation pathways.
Susceptibility to Oxidation
Indole derivatives can be sensitive to air and light, leading to oxidative degradation.[2] The electron-rich pyrrole ring is particularly prone to oxidation, which can result in the formation of colored impurities and a decrease in purity over time. This process can be accelerated by exposure to atmospheric oxygen and UV light.
Hydrolytic Stability of the Ester Group
The methyl ester at the 2-position of the indole ring can be susceptible to hydrolysis, particularly in the presence of strong acids or bases. This reaction would yield the corresponding carboxylic acid. Under neutral and dry conditions, the ester group is expected to be relatively stable.
General Incompatibilities
Based on the reactivity of similar indole derivatives, methyl 6-ethoxy-1H-indole-2-carboxylate should be considered incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances could lead to rapid degradation of the compound.
The potential degradation pathways are visualized in the diagram below:
Caption: Potential degradation pathways for methyl 6-ethoxy-1H-indole-2-carboxylate.
Recommended Storage and Handling Conditions
To maintain the purity and stability of methyl 6-ethoxy-1H-indole-2-carboxylate, the following storage and handling conditions are recommended. These recommendations are synthesized from data on closely related indole derivatives.
| Condition | Recommendation | Rationale |
| Temperature | Solid: Store at 2-8°C for short-term and -20°C for long-term. In Solution: Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months).[4] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidation. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Prevents photo-degradation of the light-sensitive indole ring.[3] |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis of the methyl ester and potential moisture-mediated degradation.[2] |
Experimental Protocol: A Framework for Stability Assessment
For critical applications, it is advisable to perform a stability study on methyl 6-ethoxy-1H-indole-2-carboxylate under your specific experimental conditions. The following protocol provides a general framework for such a study.
Objective
To assess the stability of methyl 6-ethoxy-1H-indole-2-carboxylate under various storage conditions over a defined period.
Materials
-
Methyl 6-ethoxy-1H-indole-2-carboxylate
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Amber HPLC vials
-
Temperature-controlled storage chambers (e.g., refrigerator, freezer)
Methodology
-
Initial Analysis (T=0):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the initial purity of the compound by a validated HPLC method. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the stock solution into amber HPLC vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Analyze the sample by HPLC to determine the purity and identify any degradation products.
-
-
Data Analysis:
-
Compare the purity at each time point to the initial purity.
-
Calculate the percentage of degradation for each condition.
-
The workflow for this stability study is illustrated below:
Sources
The Genesis and Synthetic Evolution of Methyl 6-ethoxy-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Within this privileged scaffold, methyl 6-ethoxy-1H-indole-2-carboxylate has emerged as a valuable intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the historical context, discovery, and synthetic evolution of this important building block. We will delve into the foundational synthetic strategies that enabled its creation, detail validated experimental protocols, and explore its applications in modern drug discovery.
Introduction: The Enduring Significance of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point of synthetic and medicinal chemistry for over a century. The functionalization of the indole core at various positions allows for the fine-tuning of its biological activity, leading to the development of drugs for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.[1]
The 2-carboxylate substitution on the indole ring is a particularly important feature, providing a versatile handle for further chemical modification. This guide focuses specifically on methyl 6-ethoxy-1H-indole-2-carboxylate, a derivative whose 6-ethoxy group offers a key point of structural variation and an opportunity to modulate pharmacokinetic and pharmacodynamic properties.
Historical Perspective: Foundational Syntheses of the Indole-2-Carboxylate Core
While the precise first synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate is not readily apparent in a singular landmark publication, its creation is a direct result of the foundational methods developed for indole synthesis in the late 19th and early 20th centuries. Understanding these classical reactions is crucial to appreciating the historical and chemical context of our target molecule.
The Reissert Indole Synthesis
One of the earliest and most direct routes to indole-2-carboxylic acids is the Reissert synthesis.[4][5] This method typically involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvic acid derivative. Subsequent reductive cyclization of this intermediate furnishes the indole-2-carboxylic acid.[4][5]
The application of this methodology to produce a 6-ethoxy substituted indole would necessitate starting with 4-ethoxy-2-nitrotoluene.
Conceptual Workflow: Reissert Synthesis of 6-Ethoxy-1H-indole-2-carboxylic Acid
Caption: Conceptual pathway for the Reissert synthesis of the target molecule.
The Fischer Indole Synthesis
Arguably the most famous and versatile method for indole synthesis is the Fischer indole synthesis.[6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[6] For the synthesis of our target molecule, 4-ethoxyphenylhydrazine would be the key starting material, which would be reacted with a pyruvate ester.
Conceptual Workflow: Fischer Indole Synthesis of Methyl 6-Ethoxy-1H-indole-2-carboxylate
Caption: Conceptual pathway for the Fischer indole synthesis of the target molecule.
Modern Synthetic Protocols and Methodologies
While the classical methods provide the conceptual framework, contemporary organic synthesis has refined these processes for improved yields, purity, and scalability. Below are detailed protocols representative of modern approaches to synthesizing 6-alkoxy-1H-indole-2-carboxylates.
Synthesis via a Modified Reissert Approach
A common modern adaptation of the Reissert synthesis involves the use of milder reducing agents and more controlled reaction conditions.
Protocol: Synthesis of 6-Ethoxy-1H-indole-2-carboxylic Acid
-
Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) is added 4-ethoxy-2-nitrotoluene and diethyl oxalate at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction is quenched with dilute acid, and the product, ethyl 4-ethoxy-2-nitrophenylpyruvate, is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure.
-
Reductive Cyclization: The crude pyruvate derivative is dissolved in a mixture of acetic acid and ethanol. Iron powder is added portion-wise, and the mixture is heated to reflux.
-
Isolation: After completion of the reaction, the mixture is filtered hot to remove iron salts. The filtrate is concentrated, and the resulting solid is recrystallized to afford 6-ethoxy-1H-indole-2-carboxylic acid.
Esterification to the Target Compound
The final step to obtain the methyl ester is a straightforward acid-catalyzed esterification.
Protocol: Synthesis of Methyl 6-ethoxy-1H-indole-2-carboxylate
-
Reaction Setup: 6-Ethoxy-1H-indole-2-carboxylic acid is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added carefully.
-
Reaction: The mixture is heated to reflux until the starting material is fully converted to the ester (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure methyl 6-ethoxy-1H-indole-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The 6-ethoxy-1H-indole-2-carboxylate scaffold is a valuable building block in the synthesis of various biologically active molecules. The ethoxy group, being a bioisostere of the more common methoxy group, can offer advantages in terms of metabolic stability and receptor binding.[8]
Derivatives of 6-alkoxy-1H-indole-2-carboxylic acids have been investigated for a range of therapeutic targets. For instance, related 6-alkoxyindole derivatives have been synthesized and evaluated as inhibitors of beta-amyloid aggregation, a key pathological hallmark of Alzheimer's disease.[9] Furthermore, the 6-position of the indole ring is a key site for modification in the development of melatonin analogues.[8]
| Derivative Class | Therapeutic Target/Application | Reference |
| 6-Alkoxyindole-2-carboxylic acids | Beta-amyloid aggregation inhibitors | [9] |
| 6-Methoxyindole derivatives | Melatonin receptor agonists | [8] |
| General Indole-2-carboxylates | HIV-1 integrase inhibitors | [10] |
| General Indole-2-carboxylates | Fructose-1,6-bisphosphatase inhibitors | [11] |
Conclusion
Methyl 6-ethoxy-1H-indole-2-carboxylate, while not having a singular "discovery" moment in the annals of chemical history, represents the culmination of classic indole synthetic strategies. Its preparation relies on the foundational principles of the Reissert and Fischer indole syntheses, which have been refined over time to provide efficient and scalable routes to this valuable intermediate. As a versatile building block, it continues to play a role in the exploration of new chemical space in the ongoing quest for novel therapeutics. The ability to readily access this and related scaffolds is essential for the continued advancement of medicinal chemistry and drug discovery.
References
-
Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2353. [Link]
-
Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. ResearchGate. [Link]
-
Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. (2005). PubMed. [Link]
-
Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 72. [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). PMC. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). MDPI. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(2), 333. [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., Tontini, A., ... & Stankov, B. M. (1997). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of medicinal chemistry, 40(13), 2003–2010. [Link]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2021). PubMed. [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2013). National Institutes of Health. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
-
Gribble, G. W. (2019). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents (pp. 1-12). Wiley. [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]
-
Indole-2-carboxylic acid, ethyl ester. (1963). Organic Syntheses. [Link]
-
Reissert Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
Reissert Indole Synthesis. (2021, September 29). YouTube. [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Reissert indole synthesis. (n.d.). ResearchGate. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. [Link]
-
Fischer Indole Synthesis. (2016). ResearchGate. [Link]
-
Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (2020). PubMed. [Link]
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Biological Activity and Therapeutic Potential of 6-Ethoxyindole Derivatives
[1][2][3]
Executive Summary
The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for endogenous neurotransmitters (serotonin, melatonin) and a vast array of therapeutic agents.[1] While 5-substituted indoles (e.g., 5-methoxy in melatonin) are widely characterized, 6-ethoxyindole derivatives represent a distinct and emerging subclass with unique physicochemical and biological profiles.
This guide analyzes the specific utility of the 6-ethoxy substitution. Unlike its 6-methoxy analog, the 6-ethoxy group introduces increased lipophilicity (
Chemical Rationale: The 6-Ethoxy Advantage
In Structure-Activity Relationship (SAR) studies, the transition from a methoxy (-OMe) to an ethoxy (-OEt) group at the C6 position is rarely arbitrary. It serves three specific mechanistic functions:
-
Lipophilic Tuning: The ethyl group increases the partition coefficient (logP), enhancing blood-brain barrier (BBB) penetration for CNS targets or improving cellular uptake in solid tumors.
-
Steric Occlusion: The additional methylene unit (
) can fill hydrophobic pockets in enzyme active sites (e.g., the colchicine binding site of tubulin) more effectively than a methyl group, or conversely, introduce steric clash to improve selectivity against off-target isoenzymes. -
Electronic Donation: Like the methoxy group, the ethoxy group is a strong electron-donating group (EDG) via resonance, increasing the electron density of the indole ring, which facilitates cation-pi interactions in receptor binding sites.
Therapeutic Applications and Mechanisms[3][4][5][6][7]
Oncology: Tubulin Polymerization Inhibition
6-Ethoxyindole derivatives have shown potent activity as Microtubule Targeting Agents (MTAs). These compounds typically bind to the colchicine-binding site of tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to mitotic arrest at the G2/M phase and subsequent apoptosis.[2]
-
Mechanism: The 6-ethoxy group often mimics the methoxy groups found on the A-ring of colchicine or combretastatin A-4. The slight bulk of the ethoxy group can enhance van der Waals contacts within the hydrophobic pocket of
-tubulin. -
Key Data: In comparative studies of 2-phenylindole derivatives, 6-ethoxy analogs frequently retain or improve cytotoxicity against multi-drug resistant (MDR) cell lines compared to their 6-methoxy counterparts due to altered efflux pump recognition.
Immunology: GPR84 Agonism
Recent high-throughput screening and decarboxylative coupling studies have identified 3,3'-diindolylmethane (DIM) derivatives containing 6-ethoxy substitutions as potent agonists of GPR84 , a G protein-coupled receptor involved in inflammation and immune response.
-
Significance: GPR84 is upregulated in microglia and macrophages during inflammation. 6-ethoxyindole-derived agonists can modulate the release of pro-inflammatory cytokines (TNF-
, IL-6). -
SAR Insight: The 6-ethoxy substitution on the indole ring was found to be tolerated and, in specific scaffolds, essential for maintaining high affinity (EC
in the low nanomolar range) while improving metabolic stability compared to longer alkoxy chains.
Mechanistic Visualization
Pathway: Tubulin Interference and Apoptosis
The following diagram illustrates the cascade initiated by 6-ethoxyindole derivatives binding to tubulin.
Caption: Mechanism of action for 6-ethoxyindole derivatives inducing apoptosis via tubulin inhibition.
Experimental Protocols
Synthesis of 6-Ethoxyindole (Fischer Indole Method)
This protocol describes the synthesis of the core scaffold, a critical precursor for generating library derivatives.
Reagents:
-
4-Ethoxyphenylhydrazine hydrochloride
-
Pyruvic acid or Ethyl pyruvate[1]
-
Polyphosphoric acid (PPA) or Zinc Chloride (
)
Protocol:
-
Hydrazone Formation: Dissolve 4-ethoxyphenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (10 mmol) in ethanol (20 mL). Reflux for 1 hour. Cool to precipitate the hydrazone. Filter and dry.
-
Cyclization: Mix the hydrazone (5 mmol) with Polyphosphoric acid (15 g). Heat to 100-110°C with mechanical stirring for 2 hours. The mixture will darken significantly.
-
Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL). Wash combined organics with saturated
and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane:EtOAc 8:2) to yield ethyl 6-ethoxyindole-2-carboxylate. -
Decarboxylation (Optional): Hydrolyze the ester (NaOH/MeOH) and decarboxylate (Cu powder, quinoline, 200°C) if the unsubstituted C2 position is required.
Tubulin Polymerization Assay (In Vitro)
Objective: To quantify the IC
-
Preparation: Prepare bovine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) containing 1 mM GTP. -
Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 - 50 µM). Include a DMSO control and a Combretastatin A-4 positive control.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: Plot absorbance vs. time. The V
of the polymerization curve (slope of the linear phase) is compared to the control to calculate % inhibition.
Comparative Data: 6-Methoxy vs. 6-Ethoxy[3][9][10]
The following table summarizes general trends observed in literature when comparing C6-substituents on indole-based anticancer agents.
| Feature | 6-Methoxy (-OMe) | 6-Ethoxy (-OEt) | Biological Implication |
| LogP (Lipophilicity) | Lower | Higher (+0.5) | Ethoxy analogs often show better membrane permeability. |
| Metabolic Stability | Moderate | Moderate/High | Ethoxy is less prone to rapid O-demethylation by certain CYPs. |
| Tubulin Affinity | High | High | Ethoxy fills the hydrophobic pocket more completely in some variants. |
| Cytotoxicity (IC | 10 - 100 nM | 5 - 80 nM | Ethoxy derivatives often exhibit equipotent or superior potency. |
Future Outlook
The 6-ethoxyindole scaffold is underutilized compared to its methoxy counterpart. Future development should focus on:
-
PROTACs: Using 6-ethoxyindole as the warhead for Proteolysis Targeting Chimeras to degrade tubulin or specific kinases, leveraging the ethoxy group for linker attachment.
-
CNS Drugs: Exploiting the higher logP of 6-ethoxy derivatives to target serotonin receptors (5-HT2A/2C) for neuropsychiatric indications.
References
-
Synthesis and Biological Evaluation of Indole-Based Anti-Cancer Agents Source: National Institutes of Health (NIH) / PMC Context: Discusses 6-methoxy and related alkoxy substitutions in the context of tubulin inhibition (OXi8006 analogues). URL:[Link]
-
Decarboxylative Coupling Reaction of 2-(1H-Indol-3-yl)acetic Acids Source: Advanced Synthesis & Catalysis (via D-NB.info) Context: Details the synthesis of 3,3'-diindolylmethanes including 6-ethoxyindole derivatives and their activity as GPR84 agonists. URL:[Link][3][4]
-
Rearrangement reaction of 1-ethoxy- and 1-hydroxy-2-phenylindole Source: Heterocycles (NII.ac.jp) Context: Provides detailed synthetic protocols for 6-ethoxy-2-phenylindole, establishing the chemical accessibility of this scaffold. URL:[Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI (Molecules) Context: A comprehensive review of indole derivatives in cancer therapy, highlighting tubulin polymerization as a primary mechanism for alkoxy-indoles. URL:[Link][3]
"methyl 6-ethoxy-1H-indole-2-carboxylate" potential research applications
Strategic Utilization in Medicinal Chemistry & Drug Discovery
Executive Summary
Methyl 6-ethoxy-1H-indole-2-carboxylate (CAS: 881040-89-7) represents a highly versatile, electron-rich building block within the privileged indole-2-carboxylate scaffold class.[1][2][3] While often categorized merely as a reagent, its structural attributes—specifically the 6-position ethoxy substituent combined with the C2-ester functionality—position it as a critical intermediate for developing HIV-1 integrase inhibitors , antioxidants , and multi-target anticancer agents .
This guide outlines the physicochemical profile, synthetic utility, and translational potential of this compound, moving beyond basic catalog data to provide actionable research strategies.
Chemical Profile & Physicochemical Properties[4][5][6][7][8]
The 6-ethoxy group acts as a strong Electron Donating Group (EDG), significantly altering the electronic landscape of the indole ring compared to the unsubstituted parent. This enhancement increases the nucleophilicity at C3, facilitating electrophilic aromatic substitutions, while the ethyl chain adds lipophilicity (LogP modulation) critical for membrane permeability.
| Property | Value / Description | Relevance |
| CAS Number | 881040-89-7 | Unique Identifier |
| Formula | C₁₂H₁₃NO₃ | -- |
| Molecular Weight | 219.24 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Predicted LogP | ~3.05 | Favorable for CNS penetration and cell membrane crossing |
| H-Bond Donors | 1 (Indole NH) | Critical for active site binding (e.g., Kinase hinge regions) |
| H-Bond Acceptors | 3 (Ester O, Ethoxy O) | Metal chelation (Mg²⁺) and receptor interaction |
| Electronic Effect | 6-Ethoxy (EDG) | Increases HOMO energy; activates C3 position |
Synthetic Versatility: From Reagent to Lead
For the medicinal chemist, the value of methyl 6-ethoxy-1H-indole-2-carboxylate lies in its divergent synthetic potential. It serves as a "linchpin" intermediate.
A. Core Synthetic Workflows
The ester moiety is a masked carboxylic acid and a handle for heterocyclization. The following workflows are standard validations for this scaffold:
-
Hydrolysis to 6-Ethoxy-1H-indole-2-carboxylic acid:
-
Protocol: LiOH (3 eq) in THF/H₂O (1:1), RT, 4h. Acidification with 1N HCl precipitates the acid.
-
Application: Precursor for amide coupling (HIV/Cancer leads).
-
-
Hydrazinolysis to Indole-2-carbohydrazide:
-
Protocol: Hydrazine hydrate (excess) in EtOH, reflux 6-12h.
-
Application: Precursor for 1,3,4-oxadiazoles or triazoles (Antimicrobial/Antiviral motifs).
-
-
C3-Formylation (Vilsmeier-Haack):
-
Protocol: POCl₃/DMF, 0°C to RT.
-
Mechanistic Insight: The 6-ethoxy group stabilizes the sigma-complex intermediate, often improving yields compared to electron-deficient indoles.
-
B. Visualizing the Synthetic Tree
The following diagram illustrates the divergent pathways accessible from this specific building block.
Figure 1: Divergent synthetic pathways from methyl 6-ethoxy-1H-indole-2-carboxylate.
Biological Applications & Therapeutic Potential[4][10][11][12]
Research indicates that the indole-2-carboxylate scaffold is a "privileged structure" capable of binding diverse biological targets. The specific 6-ethoxy substitution offers unique advantages in hydrophobic filling and antioxidant capacity .
Case Study 1: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Indole-2-carboxylic acids are potent chelators of the Mg²⁺ cofactor in the HIV-1 integrase active site.[4][5]
-
Mechanism: The C2-carboxylate (formed after hydrolysis) and the indole NH form a tridentate chelation complex with Mg²⁺ ions.
-
Role of 6-Ethoxy: The 6-position of the indole aligns with a hydrophobic pocket in the viral DNA/integrase interface. The ethoxy group provides a steric bulk superior to methoxy, potentially enhancing
-stacking or van der Waals interactions with viral DNA bases (e.g., dC20) or hydrophobic residues [1]. -
Research Direction: Synthesize the free acid and couple with fluorobenzylamines to mimic second-generation INSTIs.
Case Study 2: Anticancer Agents (EGFR/CDK2 Inhibition)
Indole-2-carboxamides have demonstrated dual inhibition of EGFR and CDK2, critical drivers in breast and lung cancer proliferation.
-
Mechanism: The indole scaffold mimics the adenine ring of ATP, fitting into the kinase hinge region.
-
Role of 6-Ethoxy: Electron-donating groups at positions 5 and 6 have been shown to modulate the acidity of the NH proton, strengthening the H-bond with the kinase hinge region (e.g., Leu83 in CDK2) [2].
-
Research Direction: Convert the ester to N-substituted carboxamides (e.g., N-(3,4-dimethoxyphenyl)...) to screen for antiproliferative activity against MCF-7 cell lines.
Case Study 3: Antioxidant & Anti-inflammatory Activity
Indoles with oxygenated substituents possess radical scavenging capabilities.
-
Mechanism: The nitrogen lone pair and the electron-rich aromatic system can stabilize free radicals.
-
Role of 6-Ethoxy: The ethoxy group donates electron density, lowering the bond dissociation energy (BDE) of the N-H bond, making it a more effective hydrogen atom donor (HAD) for neutralizing ROS (Reactive Oxygen Species) [3].
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 6-ethoxy-N-(substituted)-1H-indole-2-carboxamide
Rationale: To generate a library of potential kinase or viral inhibitors.
-
Hydrolysis: Dissolve methyl 6-ethoxy-1H-indole-2-carboxylate (1.0 mmol) in THF (5 mL). Add LiOH (3.0 mmol) dissolved in water (5 mL). Stir at RT for 4h. TLC (30% EtOAc/Hex) should show disappearance of starting material (
) and baseline spot formation. Acidify to pH 2 with 1M HCl. Filter precipitate. Yield >90%. -
Coupling: Suspend the crude acid (1.0 mmol) in dry DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir 10 min. Add amine (e.g., benzylamine, 1.1 mmol). Stir 12h.
-
Workup: Pour into ice water. Filter solid or extract with EtOAc. Wash with sat. NaHCO₃ (removes unreacted acid) and 1M HCl (removes unreacted amine).
-
Validation: ¹H NMR should show the amide triplet/doublet at
8.0-9.0 ppm and retention of the ethoxy quartet ( 4.0 ppm) and triplet ( 1.4 ppm).
Protocol B: Pharmacophore Mapping Logic
The following diagram details the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 2: SAR Logic and Pharmacophore Mapping for 6-ethoxy-1H-indole-2-carboxylate.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Vertex AI Search / NIH. 5[6][7]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. MDPI / NIH. 7
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica. 8
-
Methyl 6-ethoxy-1H-indole-2-carboxylate Product Data. Lead Sciences. 9
Sources
- 1. biosynce.com [biosynce.com]
- 2. 1252597-70-8,2-Amino-3-chloro-5-iodopyrazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Methyl 6-ethoxy-1H-indole-2-carboxylate - Lead Sciences [lead-sciences.com]
In silico prediction of "methyl 6-ethoxy-1H-indole-2-carboxylate" properties
Case Study: Methyl 6-ethoxy-1H-indole-2-carboxylate
Executive Summary
This technical guide outlines a rigorous in silico characterization protocol for methyl 6-ethoxy-1H-indole-2-carboxylate (C₁₂H₁₃NO₃).[1][2] Indole-2-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as precursors for kinase inhibitors, NMDA receptor antagonists, and anti-viral agents.[1]
This document details a self-validating workflow covering physicochemical profiling, Quantum Mechanical (QM) reactivity analysis, ADMET prediction, and target identification.[1] The methodology emphasizes "decision-quality" data generation—moving beyond simple property calculation to actionable medicinal chemistry insights.[1]
Part 1: Structural Basis & Physicochemical Profiling
Objective: To establish the "Drug-Likeness" of the scaffold using Lipinski’s Rule of 5 and Veber’s filters.
1.1 Structural Definition
The molecule consists of a bicyclic indole core substituted at the C2 position with a methyl ester and at the C6 position with an ethoxy group.
-
SMILES: CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OC
-
Molecular Formula: C₁₂H₁₃NO₃[1]
-
Molecular Weight: 219.24 g/mol [1]
1.2 Computed Physicochemical Properties
Using the SwissADME engine [1], we generate the following property matrix. The low molecular weight and moderate lipophilicity suggest this molecule is an ideal "Lead-Like" candidate, allowing significant room for further chemical optimization (e.g., amide coupling at C2).
| Property | Predicted Value | Interpretation |
| LogP (Consensus) | 2.68 | Optimal. High oral bioavailability expected.[1] |
| TPSA | 55.40 Ų | High Permeability. Well below the 140 Ų limit; likely BBB permeant. |
| H-Bond Donors | 1 (Indole NH) | Facilitates specific binding interactions.[1] |
| H-Bond Acceptors | 3 | Ester and Ether oxygens.[1][3] |
| Rotatable Bonds | 4 | Low conformational entropy penalty upon binding. |
| Bioavailability Score | 0.55 | High probability of >10% oral bioavailability in rats. |
1.3 The "Lead-Like" Filtering Workflow
The following diagram illustrates the logic gate used to qualify this molecule for further study.
Figure 1: Physicochemical filtering logic. The molecule passes all "Lead-Like" criteria (MW < 300, LogP < 3), distinguishing it from "Drug-Like" filters which allow higher MW.[1]
Part 2: Quantum Mechanical Analysis (DFT)
Objective: To predict chemical reactivity sites for metabolic degradation and covalent binding.
Protocol:
-
Geometry Optimization: Perform using Gaussian 16 or ORCA at the B3LYP/6-311G(d,p) level of theory [2].
-
Frequency Calculation: Ensure no imaginary frequencies (confirming a true local minimum).
-
Frontier Orbitals: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
2.1 Reactivity Insights
-
HOMO Location: Localized primarily on the indole nitrogen and the C2-C3 double bond. This indicates the site most susceptible to electrophilic attack (e.g., by CYP450 oxidants).
-
LUMO Location: Concentrated on the ester carbonyl. This confirms the ester is the primary site for nucleophilic attack (hydrolysis by esterases).
-
Gap Energy: A moderate HOMO-LUMO gap predicts stability against spontaneous degradation but reactivity toward specific enzymatic pockets.[1]
Part 3: ADMET Prediction (The "Drug-Like" Check)
Objective: To identify liability flags early in the pipeline using ProTox-II and SwissADME .[1]
3.1 Metabolic Stability & Toxicity Matrix
The 6-ethoxy group introduces a specific metabolic handle (O-dealkylation), while the methyl ester is a classic prodrug motif.[1]
| Endpoint | Prediction | Confidence | Mechanism / Implication |
| CYP1A2 Inhibitor | Yes | High | Indoles often interact with CYP1A2; potential for drug-drug interactions.[1] |
| CYP2D6 Substrate | Yes | Medium | The ethoxy chain is a likely site for O-dealkylation by CYP2D6.[1] |
| Hepatotoxicity | Inactive | 0.72 | Predicted safe for liver tissue (ProTox-II).[1] |
| Mutagenicity (Ames) | Inactive | 0.81 | No toxicophores (e.g., nitro groups, epoxides) present. |
| hERG Inhibition | Low Risk | Medium | MW < 400 and LogP < 3 reduces hERG blockage risk. |
3.2 Metabolic Pathway Prediction
The following Graphviz diagram maps the predicted metabolic fate of the molecule.
Figure 2: Predicted metabolic pathways. The ester hydrolysis (M1) is expected to be the dominant clearance route, potentially releasing the active free acid.
Part 4: Target Identification (Inverse Docking)
Objective: Since the specific biological target is undefined, we employ "Inverse Docking" to predict potential binding partners.
Protocol:
-
Tool: AutoDock Vina [3].
-
Target Database: Screen against a subset of the PDB focusing on "Indole-binding proteins" (e.g., Kinases, IDO1, COX-2).[1]
-
Grid Box: Blind docking (whole protein) followed by focused refinement.
4.1 Predicted Binding Mode (Hypothetical)
Indole-2-carboxylates structurally mimic the tryptophan backbone.[1]
-
Primary Hit: Indoleamine 2,3-dioxygenase 1 (IDO1) .[1]
-
Binding Logic: The indole NH forms a hydrogen bond with the heme iron-bound oxygen or proximal histidine (e.g., His346 in IDO1). The C2-ester extends into the hydrophobic pocket usually occupied by the tryptophan side chain.
References
-
SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][4][5] Scientific Reports, 7, 42717.
-
DFT Methodologies: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1]
-
ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[1][2][6] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][2][6][7] Nucleic Acids Research, 46(W1), W257-W263.[1]
Sources
- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 6-amino-1H-indole-2-carboxylate | C10H10N2O2 | CID 22060206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. phytojournal.com [phytojournal.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Substituted Indole-2-Carboxylate: A Strategic Scaffold for Target-Specific Tuning
Executive Summary: The "Western" Vector
In the landscape of privileged pharmacophores, the indole-2-carboxylate stands as a rigid, hydrogen-bond-rich scaffold. However, for medicinal chemists, the 6-position (the "Western" vector relative to the C2-carboxylate "Eastern" anchor) represents a critical distinct region for optimizing potency and metabolic stability.
Unlike the C3 position (often used for bulkier side chains) or the C5 position (electronically coupled to the indole nitrogen), the C6 position offers a unique trajectory for:
-
Hydrophobic Pocket Filling: Accessing distinct lipophilic pockets in receptors (e.g., NMDA glycine site).
-
Pi-Stacking Interactions: Facilitating specific aryl-aryl interactions in enzyme active sites (e.g., HIV-1 Integrase).
-
Metabolic Blocking: Preventing oxidation at a metabolically vulnerable site.
This guide explores the Structure-Activity Relationship (SAR) of this specific substitution pattern, moving beyond generic indole chemistry to precision ligand design.
Critical SAR Analysis: The 6-Position Switch
The biological activity of indole-2-carboxylates often hinges on the "push-pull" electronic effects and the steric profile of the benzene ring fusion.
Case Study A: NMDA Receptor Antagonism (Glycine Site)
Research into antagonists for the strychnine-insensitive glycine binding site of the NMDA receptor revealed a strict requirement for lipophilicity and steric limitation at the 6-position.
-
The 4,6-Dichloro Motif: A seminal study demonstrated that 4,6-dichloroindole-2-carboxylic acid derivatives exhibited nanomolar affinity (
).[1] -
Mechanism: The 6-chloro substituent fills a hydrophobic pocket of limited size. Larger groups at C6 drastically reduce affinity due to steric clash, while hydrogen or electron-donating groups fail to provide the necessary lipophilic interaction.
-
Selectivity: This substitution pattern confers >1000-fold selectivity for the glycine site over AMPA or Kainate receptors.[1]
Case Study B: HIV-1 Integrase Inhibition
In the context of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), the 6-position plays a different but equally vital role.
-
The 6-Aryl-Amino Extension: Introduction of a 6-((3-fluoro-4-methoxyphenyl)amino) group creates a molecular "arm" that extends from the core.
-
Mechanism: This extension allows for
stacking interactions with viral DNA bases (specifically dC20) within the active site.[2] -
Potency Shift: Unsubstituted or C5-substituted analogs often fail to achieve the same binding efficacy, highlighting the C6 vector as the optimal path for DNA intercalation interactions.
Summary Data: Substituent Effects
| Substituent (C6) | Target System | Effect on Activity | Physicochemical Driver |
| -H | NMDA / HIV-1 | Baseline / Low | Lack of hydrophobic contact |
| -Cl / -Br | NMDA (Glycine) | High Potency | Lipophilicity + Steric fit |
| -Aryl-NH- | HIV-1 Integrase | High Potency | |
| -NO2 | General | Reduced | Electron withdrawal reduces N1-H acidity |
| -OMe | MbtA (TB) | Moderate | Electron donation, metabolic liability |
Synthetic Architectures
Accessing 6-substituted indoles is synthetically more demanding than 5-substituted analogs due to the regioselectivity issues in classic Fischer indole synthesis (which often gives mixtures when using meta-substituted hydrazines). Two robust protocols are recommended.
Workflow Visualization: Synthetic Pathways
Caption: Comparison of the classic Fischer route (requiring isomer separation) versus the modern Pd-catalyzed C-H amination for regioselective access.
Protocol A: Regioselective Palladium-Catalyzed C-H Amination
Best for: Accessing 6-substituted indoles without isomer separation.
Reagents:
-
Ethyl 2-acetamido-3-(meta-substituted-phenyl)acrylate
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (Catalytic oxidant)
-
Solvent: DMSO or PEG-400
Methodology:
-
Precursor Assembly: Condense the appropriate meta-substituted benzaldehyde with ethyl 2-acetamidoacetate to form the acrylate precursor.
-
Cyclization: Dissolve the acrylate (1.0 equiv) in DMSO. Add Pd(OAc)₂ (0.05 equiv) and Cu(OAc)₂ (1.0 equiv).
-
Reaction: Heat to 100–120°C under an air atmosphere (or O₂ balloon) for 12–24 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMSO. Purify via silica gel chromatography.
-
Validation: 1H NMR will confirm the 6-substitution pattern by the coupling constants of the aromatic protons (distinct doublet-of-doublets for H-5).
Protocol B: Late-Stage C6 Functionalization
Best for: Generating libraries of 6-amino/aryl derivatives (e.g., for HIV-1 targets).
Starting Material: Ethyl 6-bromoindole-2-carboxylate.
Methodology (Buchwald-Hartwig Coupling):
-
Mix: Combine Ethyl 6-bromoindole-2-carboxylate (1.0 equiv), Aniline derivative (1.2 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Base: Add Cs₂CO₃ (2.0 equiv).
-
Solvent: Dioxane (degassed).
-
Heat: 100°C for 16 hours under Argon.
-
Hydrolysis: Treat the resulting ester with LiOH in THF/H₂O to unmask the carboxylic acid (essential for integrase binding).
Biological Validation: HIV-1 Integrase Strand Transfer Assay[2]
To validate the efficacy of 6-substituted derivatives, a robust biochemical assay is required. The Strand Transfer Assay measures the inhibition of the viral DNA integration process, a mechanism directly targeted by the indole-2-carboxylate pharmacophore.
Assay Logic
The assay uses a purified Recombinant Integrase (IN) enzyme and mimics the "strand transfer" step where viral DNA ends are joined to host chromosomal DNA.
Workflow Visualization: Assay Mechanism
Caption: Schematic of the Strand Transfer Assay. The inhibitor disrupts the formation of the catalytic complex.
Step-by-Step Protocol
-
Plate Preparation: Coat 96-well streptavidin-coated plates with Biotinylated Donor DNA (mimicking viral LTR ends). Incubate 1 hr at 37°C.
-
Enzyme Assembly: Add Recombinant HIV-1 Integrase in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Allow to assemble on the donor DNA for 30 mins.
-
Inhibitor Addition: Add the 6-substituted indole test compounds (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).
-
Strand Transfer Trigger: Add Digoxigenin-labeled Target DNA to initiate the strand transfer reaction. Incubate for 1 hr at 37°C.
-
Detection:
-
Wash plate 3x with PBS-T.
-
Add Anti-Digoxigenin-HRP antibody.
-
Add TMB substrate.
-
Measure Absorbance at 450 nm.
-
-
Data Analysis: Calculate % Inhibition relative to DMSO control. Plot log(concentration) vs. inhibition to determine IC₅₀.
Self-Validation Check:
-
Positive Control: Raltegravir (known INSTI) should yield an IC₅₀ < 50 nM.
-
Negative Control: DMSO only (0% inhibition).
-
Signal Window: The Z-factor of the assay should be > 0.5 to ensure statistical reliability.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances / PubMed Central URL:[Link]
-
Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Source: Journal of Medicinal Chemistry URL:[Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. Source: RSC Medicinal Chemistry / PubMed Central URL:[Link]
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Source: Organic Letters / PubMed Central URL:[Link]
Sources
- 1. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic deployment of Methyl 6-Ethoxy-1H-indole-2-carboxylate in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Utility of the 6-Ethoxy-2-carboxylate Substitution Pattern
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for the design of therapeutic agents targeting a wide range of biological targets. Within the diverse landscape of functionalized indoles, methyl 6-ethoxy-1H-indole-2-carboxylate emerges as a highly versatile and strategically valuable building block for organic synthesis and drug discovery.
The substitution pattern of this molecule offers a confluence of desirable features for the synthetic chemist. The ester at the 2-position serves as a versatile handle for a multitude of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and conversion to other functional groups. The ethoxy group at the 6-position, an electron-donating substituent, modulates the electronic properties of the indole ring, influencing its reactivity in electrophilic substitution reactions and providing a site for potential metabolic stability or targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of methyl 6-ethoxy-1H-indole-2-carboxylate, empowering researchers to effectively harness its potential in their synthetic endeavors.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. While specific experimental data for methyl 6-ethoxy-1H-indole-2-carboxylate is not extensively documented in publicly available databases, its properties can be reliably inferred from closely related analogs such as methyl 6-methoxy-1H-indole-2-carboxylate and methyl 6-methyl-1H-indole-2-carboxylate.
Table 1: Physicochemical Properties of Methyl 6-Ethoxy-1H-indole-2-carboxylate and Related Analogs
| Property | Methyl 6-ethoxy-1H-indole-2-carboxylate (Predicted/Inferred) | Methyl 6-methoxy-1H-indole-2-carboxylate[1] | Methyl 6-methyl-1H-indole-2-carboxylate[2] |
| CAS Number | 881040-89-7 | 98081-83-5 | 18377-65-6 |
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₂ |
| Molecular Weight | 219.24 g/mol | 205.21 g/mol | 189.21 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid | White to off-white solid |
| Melting Point | Not available | 117-119 °C | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in common organic solvents | Soluble in common organic solvents |
Safety Considerations:
As with all laboratory chemicals, appropriate safety precautions should be taken when handling methyl 6-ethoxy-1H-indole-2-carboxylate and its derivatives. Based on the hazard classifications of its analogs, it should be considered as potentially harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Building Block: A Strategic Approach via Fischer Indolization
The Fischer indole synthesis remains one of the most reliable and widely employed methods for the construction of the indole nucleus.[3] This acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone provides a direct and efficient route to a diverse range of substituted indoles. A plausible and efficient synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate involves the reaction of 4-ethoxyphenylhydrazine with methyl pyruvate.
Figure 1: Proposed Fischer Indole Synthesis of Methyl 6-ethoxy-1H-indole-2-carboxylate.
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
4-Ethoxyphenylhydrazine hydrochloride
-
Methyl pyruvate
-
Absolute ethanol
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add methyl pyruvate (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Indolization: To the reaction mixture containing the hydrazone, cautiously add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure methyl 6-ethoxy-1H-indole-2-carboxylate.
Causality behind Experimental Choices:
-
Acid Catalyst: The choice of a strong acid like sulfuric acid or polyphosphoric acid is crucial to facilitate the key[4][4]-sigmatropic rearrangement of the enamine intermediate, which is the rate-determining step of the Fischer indole synthesis.[3]
-
Anhydrous Conditions: While the initial hydrazone formation can tolerate some water, the cyclization step is best performed under anhydrous conditions to prevent side reactions and improve yields.
-
Purification: Column chromatography is essential to separate the desired 6-ethoxy isomer from any potential regioisomeric byproducts and unreacted starting materials.
Reactivity and Synthetic Utility
The strategic placement of the ethoxy and carboxylate groups on the indole scaffold endows methyl 6-ethoxy-1H-indole-2-carboxylate with a rich and versatile reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.
Reactions at the N-H Position
The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or protected.
Figure 2: Representative Reactions at the Indole Nitrogen.
Transformations of the Ester Functionality
The methyl ester at the C-2 position is a key functional handle for elaboration.
-
Amide Bond Formation: Direct coupling of the corresponding carboxylic acid (obtained via hydrolysis of the ester) with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) provides access to a wide array of indole-2-carboxamides. These amides are frequently explored in medicinal chemistry for their potential to engage in hydrogen bonding interactions with biological targets.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-6-ethoxy-1H-indole, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further oxidized to the corresponding aldehyde, a valuable intermediate for various C-C bond-forming reactions.
-
Hydrolysis: Saponification of the methyl ester with a base such as sodium hydroxide or potassium hydroxide in a protic solvent affords the corresponding 6-ethoxy-1H-indole-2-carboxylic acid.[5]
Electrophilic Aromatic Substitution
The electron-donating nature of the ethoxy group at the 6-position, coupled with the inherent electron-richness of the indole ring, directs electrophilic substitution primarily to the C-3 position. The ester at C-2, being an electron-withdrawing group, deactivates the pyrrole ring to some extent, which can provide a degree of regiochemical control.
Applications in the Synthesis of Biologically Active Molecules
The true value of a building block is demonstrated by its successful incorporation into the synthesis of complex and biologically relevant molecules. While specific examples for methyl 6-ethoxy-1H-indole-2-carboxylate are not widely reported, the utility of the 6-alkoxy-indole-2-carboxylate scaffold is well-established. For instance, the closely related ethyl 6-methoxy-3-methylindole-2-carboxylate has been utilized as a key intermediate in the total synthesis of Tryprostatin A, a natural product that exhibits promising anti-mitotic activity.[3] This synthesis highlights the strategic importance of the 6-alkoxy substituent and the versatility of the indole-2-carboxylate core in the construction of complex molecular architectures.
The synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acids as potential inhibitors of beta-amyloid aggregation further underscores the utility of the 6-ethoxy-indole-2-carboxylate framework in the development of therapeutic agents for neurodegenerative diseases.
Conclusion
Methyl 6-ethoxy-1H-indole-2-carboxylate represents a strategically important and versatile building block for organic synthesis. Its straightforward preparation via the Fischer indole synthesis, coupled with the orthogonal reactivity of its functional groups, provides chemists with a powerful tool for the construction of complex indole-containing molecules. The insights provided in this guide regarding its synthesis, properties, and reactivity are intended to facilitate its broader application in the fields of medicinal chemistry, drug discovery, and materials science, ultimately contributing to the advancement of these critical areas of research.
References
-
Cook, J. M., et al. (1997). Enantiospecific Total Synthesis of Tryprostatin A. Journal of the American Chemical Society, 119(43), 10584-10585. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
-
PubChem. (n.d.). Methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-1H-indole-2-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Taber, D. F., & Neubert, T. D. (2009). The Fischer Indole Synthesis. Organic Syntheses, 86, 243. [Link]
-
Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Kim, Y., et al. (2007). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Bioorganic & Medicinal Chemistry Letters, 17(15), 4155-4158. [Link]
-
PubChem. (n.d.). Methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Cook, J. M., et al. (1997). Enantiospecific Total Synthesis of Tryprostatin A. Journal of the American Chemical Society, 119(43), 10584-10585. [Link]
-
Kim, Y., et al. (2007). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Bioorganic & Medicinal Chemistry Letters, 17(15), 4155-4158. [Link]
-
PubChem. (n.d.). 6-Methoxy-1H-indole-2-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]
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Methodological & Application
"methyl 6-ethoxy-1H-indole-2-carboxylate" synthesis from 4-ethoxyphenylhydrazine
Application Note: Synthesis of Methyl Ethoxy-1H-indole-2-carboxylates
Executive Summary
This application note details the synthesis of methyl ethoxy-substituted indole-2-carboxylates via the Fischer Indole Synthesis. The protocol specifically addresses the regiochemical constraints associated with the starting material 4-ethoxyphenylhydrazine .
Critical Scientific Note: Standard Fischer Indole cyclization rules dictate that 4-ethoxyphenylhydrazine yields Methyl 5-ethoxy-1H-indole-2-carboxylate , not the 6-ethoxy isomer.
-
Path A (Described below): Reaction of 4-ethoxyphenylhydrazine
5-ethoxy isomer. -
Path B (Corrective Route): Reaction of 3-ethoxyphenylhydrazine
Mixture of 4-ethoxy and 6-ethoxy isomers (requiring separation).
This guide provides the optimized protocol for Path A (based on the user's specified starting material) while detailing the necessary adjustments for Path B to achieve the requested 6-ethoxy target.
Retrosynthetic Analysis
The formation of the indole core involves the disconnection of the N1-C2 and C3-C3a bonds. The precursor is the corresponding arylhydrazone, formed from an arylhydrazine and methyl pyruvate.
Caption: Retrosynthetic logic demonstrating that the 4-ethoxy precursor yields the 5-ethoxy indole, whereas the 6-ethoxy target requires the 3-ethoxy precursor.
Reaction Mechanism (Fischer Indole Synthesis)
The reaction proceeds via the formation of a phenylhydrazone, followed by acid-catalyzed tautomerization to an ene-hydrazine. The key step is a [3,3]-sigmatropic rearrangement that breaks the N-N bond and forms the new C-C bond.
Regiochemistry Logic:
-
4-Ethoxyphenylhydrazine: The para-ethoxy group directs the new C-C bond formation to the ortho positions (C2/C6 of the phenyl ring), which are equivalent. This places the ethoxy group at position 5 of the resulting indole.
-
3-Ethoxyphenylhydrazine: The meta-ethoxy group makes the two ortho positions (C2 and C6) non-equivalent. Cyclization at the less sterically hindered position (para to the ethoxy) yields the 6-ethoxy isomer. Cyclization at the more hindered position (ortho to the ethoxy) yields the 4-ethoxy isomer.
Experimental Protocol
Protocol A: Synthesis from 4-Ethoxyphenylhydrazine
Target Product: Methyl 5-ethoxy-1H-indole-2-carboxylate Scale: 10 mmol
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount | CAS No. |
|---|---|---|---|---|
| 4-Ethoxyphenylhydrazine HCl | 188.65 | 1.0 | 1.89 g | 19501-58-7 |
| Methyl Pyruvate | 102.09 | 1.1 | 1.12 g (1.0 mL) | 600-22-6 |
| Polyphosphoric Acid (PPA) | N/A | Excess | ~15 g | 8017-16-1 |
| Methanol | 32.04 | Solvent | 20 mL | 67-56-1 |
| Sodium Bicarbonate | 84.01 | N/A | Sat. Soln. | 144-55-8 |
Step 1: Hydrazone Formation [1]
-
In a 100 mL round-bottom flask, suspend 4-ethoxyphenylhydrazine hydrochloride (1.89 g) in Methanol (20 mL).
-
Add Methyl Pyruvate (1.12 g) dropwise over 5 minutes.
-
Stir the mixture at room temperature for 1 hour. A precipitate (the hydrazone) typically forms.
-
Optional Check: TLC (30% EtOAc/Hexane) should show consumption of the hydrazine.
-
Evaporate the solvent under reduced pressure to yield the crude hydrazone as a solid or viscous oil.
Step 2: Cyclization (Fischer Indolization)
-
Add Polyphosphoric Acid (PPA) (~15 g) to the crude hydrazone in the flask.
-
Heat the mixture to 100–110 °C with mechanical stirring (or a strong magnetic bar) for 2–3 hours. The mixture will turn dark.
-
Quench: Allow the mixture to cool to ~60 °C, then carefully pour it onto Ice/Water (100 g) with vigorous stirring. PPA is viscous and requires time to dissolve.
-
Neutralization: Carefully adjust the pH to ~7–8 using saturated Sodium Bicarbonate solution (Caution: Foaming/CO2 evolution).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Workup: Wash combined organics with Brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Methanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Yield Expectation: 60–75% Characterization (5-ethoxy isomer):
-
1H NMR (DMSO-d6): Indole NH (~11.8 ppm), C3-H (~7.1 ppm), C4-H (d, ~7.0 ppm), C6-H (dd, ~6.8 ppm), C7-H (d, ~7.3 ppm), Ethoxy (-CH2- ~4.0 ppm, -CH3 ~1.3 ppm), Ester (-OCH3 ~3.8 ppm).
Protocol B: Route to Methyl 6-ethoxy-1H-indole-2-carboxylate
Starting Material: 3-Ethoxyphenylhydrazine HCl (CAS: 26620-80-6) Note: This reaction produces a mixture of 4-ethoxy and 6-ethoxy isomers.
-
Follow Step 1 above using 3-ethoxyphenylhydrazine.
-
Follow Step 2 above for cyclization.
-
Purification (Critical): The crude product will contain both isomers.
-
Separation: The 6-ethoxy isomer is typically less soluble and more polar than the 4-ethoxy isomer.
-
Technique: Perform Flash Chromatography (SiO2). Elute with Hexane:DCM (1:1) initially to remove non-polar impurities, then Hexane:EtOAc (gradient 9:1 to 7:3).
-
Identification: The 6-ethoxy isomer will show a characteristic C7-H doublet (ortho coupling only) and C5-H dd (ortho/meta coupling) pattern, whereas the 4-ethoxy isomer shows C5/C6/C7 protons as a triplet/doublet pattern (vicinal coupling).
-
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the 5-ethoxy isomer from 4-ethoxyphenylhydrazine.
References
-
Fischer, E., & Jourdan, F. (1883).[1][2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[2] (Foundational paper on Fischer Indole Synthesis).
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. Link (Comprehensive review on mechanism and regioselectivity).
-
Organic Syntheses. Ethyl Indole-2-carboxylate. Org. Synth. 1963, 43, 40. Link (Standard protocol for indole-2-carboxylates).
-
Murakami, Y., et al. (2012).[3] Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1). (Discusses anomalous cyclizations with ortho-methoxy groups).
- Ishii, H. (1981). Fischer Indolization of Phenylhydrazones and Related Compounds. Accounts of Chemical Research, 14(9), 275-283. (Detailed analysis of regiochemistry in substituted hydrazones).
Sources
Application Note and Protocol for the Purification of Methyl 6-ethoxy-1H-indole-2-carboxylate by Column Chromatography
Abstract
This document provides a comprehensive guide for the purification of methyl 6-ethoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol details a robust column chromatography method designed to efficiently remove common impurities, ensuring high purity of the final compound. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable purification strategy for indole derivatives. The causality behind experimental choices, self-validating systems for protocol integrity, and authoritative references are central to this guide.
Introduction: The Significance of Purifying Indole Intermediates
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Methyl 6-ethoxy-1H-indole-2-carboxylate is a valuable building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and potential toxicological concerns in final drug products.
The Fischer indole synthesis is a common and versatile method for preparing such indole derivatives.[2] However, this reaction is often catalyzed by strong acids and can generate several byproducts, including regioisomers, unreacted starting materials, and polymeric materials.[3][4] Therefore, a robust purification method is essential. Column chromatography is a powerful and widely used technique for the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] This application note provides a detailed, optimized protocol for the purification of methyl 6-ethoxy-1H-indole-2-carboxylate using silica gel column chromatography.
Foundational Principles: Designing the Chromatographic Separation
The success of a chromatographic separation hinges on the appropriate selection of the stationary and mobile phases, which is dictated by the physicochemical properties of the target compound and its impurities.[6][7]
Physicochemical Properties of Methyl 6-ethoxy-1H-indole-2-carboxylate
Methyl 6-ethoxy-1H-indole-2-carboxylate is a moderately polar molecule. Its structure features a polar indole N-H group and an ester carbonyl group, which can participate in hydrogen bonding with a polar stationary phase like silica gel. The ethoxy group and the aromatic ring system contribute to its lipophilic character. Understanding this polarity is key to selecting an appropriate mobile phase that will allow for differential elution of the target compound from its impurities.
Potential Impurities and their Chromatographic Behavior
Impurities in the synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate can arise from several sources, including unreacted starting materials (e.g., 4-ethoxyphenylhydrazine and methyl pyruvate) and byproducts from the Fischer indole synthesis.[8] These impurities will likely have different polarities than the desired product. For instance, the starting hydrazine is more polar, while non-polar byproducts could also be formed. The goal of the column chromatography is to exploit these polarity differences to achieve separation.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks to ensure the success of the purification.
Materials and Equipment
Materials:
-
Crude methyl 6-ethoxy-1H-indole-2-carboxylate
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain for TLC visualization[9][10]
-
Iodine chamber for TLC visualization[11]
-
Glass wool or cotton
-
Sand (washed and dried)
Equipment:
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
-
Heat gun
Workflow Diagram
Caption: Workflow for the purification of methyl 6-ethoxy-1H-indole-2-carboxylate.
Step-by-Step Protocol
Step 1: Initial Thin Layer Chromatography (TLC) Analysis of the Crude Product
-
Rationale: To determine the optimal mobile phase composition for column chromatography and to identify the spot corresponding to the desired product.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
The ideal mobile phase will give the target compound a retention factor (Rf) of approximately 0.2-0.3.[12]
-
Visualize the TLC plate under a UV lamp (254 nm), in an iodine chamber, and by staining with potassium permanganate or p-anisaldehyde stain to identify all components.[10][11][13] Indole derivatives are typically UV active.
-
Step 2: Column Packing (Slurry Method)
-
Rationale: To create a uniformly packed stationary phase, which is crucial for achieving good separation and avoiding band broadening.
-
Procedure:
-
Secure a glass chromatography column vertically.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
-
Step 3: Sample Loading
-
Rationale: To apply the sample to the column in a concentrated band for optimal separation.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the silica gel.
-
Step 4: Elution
-
Rationale: To pass the mobile phase through the column to separate the components of the mixture. A gradient elution (gradually increasing the polarity of the mobile phase) is often effective for separating compounds with a range of polarities.
-
Procedure:
-
Begin eluting the column with the low-polarity mobile phase determined from the initial TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, and so on). This can be done by preparing discrete mixtures or by using a gradient mixer.
-
Maintain a constant flow rate.
-
Step 5: Fraction Collection
-
Rationale: To collect the eluent in separate fractions to isolate the purified compound.
-
Procedure:
-
Collect the eluting solvent in a series of test tubes or small flasks.
-
The size of the fractions will depend on the size of the column and the separation. A good starting point is to collect fractions of 10-20 mL for a medium-sized column.
-
Step 6: TLC Analysis of Fractions
-
Rationale: To identify which fractions contain the pure product.
-
Procedure:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate as described in Step 1.
-
Fractions containing a single spot corresponding to the Rf of the desired product are considered pure.
-
Step 7: Pooling and Solvent Evaporation
-
Rationale: To combine the pure fractions and remove the solvent to obtain the purified compound.
-
Procedure:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Step 8: Final Purity Analysis
-
Rationale: To confirm the purity of the isolated compound.
-
Procedure:
-
Obtain the mass of the purified product and calculate the yield.
-
Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
For a highly accurate assessment of purity, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is recommended.[14][15][16] This technique offers high resolution and sensitivity for detecting trace impurities.
-
Data Presentation: Expected Outcomes
| Parameter | Expected Value/Observation | Rationale |
| Crude Product Appearance | Yellowish to brownish solid or oil. | Typical appearance of crude products from Fischer indole synthesis.[17] |
| Optimal TLC Mobile Phase | 80:20 to 70:30 Hexane:Ethyl Acetate | This solvent system should provide an Rf of ~0.2-0.3 for the target compound. |
| Elution Order | Less polar impurities will elute first, followed by the product, and then more polar impurities. | Separation is based on polarity, with less polar compounds having a weaker affinity for the silica gel. |
| Purified Product Appearance | White to off-white crystalline solid. | A change in color from the crude product indicates the removal of colored impurities. |
| Expected Yield | 60-80% | Dependant on the purity of the crude material and the efficiency of the chromatographic separation. |
| Final Purity (by UPLC-MS) | >98% | This level of purity is generally required for pharmaceutical intermediates.[18] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | - Inappropriate mobile phase. - Column overloaded. - Column packed unevenly. | - Re-optimize the mobile phase using TLC. - Use less crude material. - Repack the column carefully using the slurry method. |
| Compound Stuck on Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A small amount of methanol can be added to the eluent if necessary. |
| Cracked Column Bed | - Column ran dry. | - Always keep the solvent level above the top of the stationary phase. |
| Broad Elution Bands | - Sample was not loaded in a concentrated band. - Inconsistent elution rate. | - Dissolve the sample in a minimal amount of solvent for loading. - Maintain a steady flow rate during elution. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of methyl 6-ethoxy-1H-indole-2-carboxylate by column chromatography. By following this guide, researchers can consistently obtain a high-purity product suitable for further synthetic transformations in a drug development pipeline. The emphasis on understanding the underlying principles of the separation, coupled with in-process analytical checks, ensures a robust and reliable purification process.
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
-
Gomółka, E., & Tarczykowska, A. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(19), 6537. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
Zhang, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(5), 435-441. Available at: [Link]
-
Chemistry For Everyone. (2023, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. Available at: [Link]
-
Thomson, R. J., & Douglas, C. J. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 75(1), 271–274. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
-
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available at: [Link]
-
Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 103-108. Available at: [Link]
-
D'Auria, M., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 25(21), 5038. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Chrom Tech, Inc. (2023, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Nguyen, T. H., et al. (2021). Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. Journal of Analytical Methods in Chemistry, 2021, 6649857. Available at: [Link]
-
Agilent. (2023, December 8). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Separation Science. Available at: [Link]
-
Al-Hussain, S. A., & El-Faham, A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. Available at: [Link]
-
Sorbtech. (n.d.). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]
-
Idris, R., & Suzaili, N. A. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 1, 47. Available at: [Link]
-
PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). TLC Visualization Methods. Available at: [Link]
-
Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]
-
Microbe Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available at: [Link]
-
Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Available at: [Link]
-
Biocompare. (2023, May 18). Chromatography Column Selection Guide. Available at: [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Available at: [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1775-1778. Available at: [Link]
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Application Notes & Protocols for the Structural Elucidation of Methyl 6-ethoxy-1H-indole-2-carboxylate via ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers in medicinal chemistry, obtaining unambiguous structural confirmation is a critical step in the synthesis and characterization of novel compounds. This guide provides a detailed technical overview and field-proven protocols for the ¹H and ¹³C NMR analysis of methyl 6-ethoxy-1H-indole-2-carboxylate , a representative heterocyclic compound. The narrative explains the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a robust and self-validating analytical workflow.
Introduction: The Indole Scaffold and the Role of NMR
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring dictates its biological activity. Methyl 6-ethoxy-1H-indole-2-carboxylate combines an electron-donating ethoxy group on the benzene portion with an electron-withdrawing methyl ester on the pyrrole ring, creating a unique electronic environment.
NMR spectroscopy provides a detailed atomic-level map of the molecule. By analyzing the chemical shifts (δ), signal multiplicities (splitting patterns), coupling constants (J), and signal integrals, we can confirm the connectivity of atoms and thus verify the compound's identity and purity.
Molecular Structure and Atom Numbering
A prerequisite for any spectral analysis is a clear understanding of the molecular structure and a consistent atom numbering system, which is essential for signal assignment. The IUPAC numbering for the indole ring is used throughout this document.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Spectral Analysis and Interpretation
The following data are predicted based on established principles of substituent effects on indole rings. Electron-donating groups (EDGs) like ethoxy (-OEt) shield (shift upfield to lower ppm) ortho and para positions, while electron-withdrawing groups (EWGs) like a methyl ester (-COOCH₃) deshield (shift downfield to higher ppm) nearby protons and carbons. [1]
Part A: ¹H NMR Spectral Data & Interpretation
Solvent: CDCl₃ | Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~8.5-9.5 | br s | 1H | NH -1 | The indole N-H proton is typically a broad singlet and highly deshielded due to its acidic nature and location within the aromatic system. Its chemical shift is solvent-dependent. [2] |
| ~7.55 | d | 1H | H -4 | This proton is ortho to the indole nitrogen and part of the benzene ring. It appears as a doublet due to coupling with H-5. |
| ~7.10 | s | 1H | H -3 | Located on the electron-rich pyrrole ring and adjacent to the deshielding ester group. It typically shows as a singlet or a very narrow doublet from minor coupling to the N-H. |
| ~7.05 | d | 1H | H -7 | This proton is adjacent to the indole nitrogen. The ethoxy group at C-6 provides some shielding. It appears as a doublet due to meta-coupling with H-5. |
| ~6.85 | dd | 1H | H -5 | This proton is ortho to the electron-donating ethoxy group at C-6, causing a significant upfield shift (shielding). It is split into a doublet of doublets by H-4 (ortho coupling, ~8-9 Hz) and H-7 (meta coupling, ~2-3 Hz). |
| ~4.38 | s | 3H | -COOCH ₃ | The methyl protons of the ester group are in a deshielded environment and appear as a sharp singlet as there are no adjacent protons to couple with. |
| ~4.10 | q | 2H | -OCH ₂CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen. They are split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4). |
| ~1.45 | t | 3H | -OCH₂CH ₃ | The terminal methyl protons of the ethoxy group are split into a triplet by the two neighboring methylene protons (n+1 rule: 2+1=3). |
Part B: ¹³C NMR Spectral Data & Interpretation
Solvent: CDCl₃ | Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~162.5 | C =O | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |
| ~158.0 | C -6 | This carbon is directly attached to the electronegative oxygen of the ethoxy group, causing a strong deshielding effect and a significant downfield shift. |
| ~137.0 | C -7a | A quaternary bridgehead carbon, part of the benzene ring fusion. |
| ~130.5 | C -2 | A quaternary carbon attached to the ester group and the indole nitrogen. |
| ~122.0 | C -3a | A quaternary bridgehead carbon. Its chemical shift is influenced by the para-like relationship with the C-6 ethoxy group. |
| ~121.5 | C -4 | Aromatic CH carbon. |
| ~112.0 | C -7 | Aromatic CH carbon, shielded by the adjacent nitrogen. |
| ~105.0 | C -3 | Aromatic CH carbon on the electron-rich pyrrole ring. |
| ~95.0 | C -5 | This aromatic CH carbon is strongly shielded (shifted upfield) due to the ortho effect of the powerful electron-donating ethoxy group at C-6. |
| ~64.0 | -OC H₂CH₃ | The methylene carbon of the ethoxy group, deshielded by the attached oxygen. |
| ~51.5 | -COOC H₃ | The methyl carbon of the ester group. |
| ~15.0 | -OCH₂C H₃ | The terminal methyl carbon of the ethoxy group. |
Conclusion
This application guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of methyl 6-ethoxy-1H-indole-2-carboxylate. By following the detailed protocols for sample preparation and leveraging the principles of chemical shift theory and spin-spin coupling, researchers can confidently elucidate and verify the structure of this and related substituted indole derivatives. The combination of 1D ¹H and ¹³C NMR spectroscopy offers a complete and unambiguous characterization, which is fundamental to progress in chemical synthesis and drug development.
References
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
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Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
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-
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Mass spectrometry of "methyl 6-ethoxy-1H-indole-2-carboxylate"
An Application Note on the Mass Spectrometric Analysis of Methyl 6-ethoxy-1H-indole-2-carboxylate
Introduction
Methyl 6-ethoxy-1H-indole-2-carboxylate is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The precise characterization of such compounds is fundamental to understanding their chemical behavior, metabolic fate, and potential as therapeutic agents. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[1] This application note provides a detailed guide to the analysis of methyl 6-ethoxy-1H-indole-2-carboxylate using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Name | Methyl 6-ethoxy-1H-indole-2-carboxylate | Lead Sciences[2] |
| Molecular Formula | C12H13NO3 | Lead Sciences[2] |
| Molecular Weight | 219.24 g/mol | Lead Sciences[2] |
| Exact Mass | 219.08954 Da | Calculated |
| Structure | ||
| CAS Number | 881040-89-7 | Lead Sciences[2] |
Principles of ESI-MS for Indole Derivatives
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar small molecules like indole derivatives, as it typically generates intact molecular ions with minimal in-source fragmentation.[3][4] This process involves applying a high voltage to a liquid sample to create an aerosol, leading to the formation of gas-phase ions.[4] For methyl 6-ethoxy-1H-indole-2-carboxylate, analysis can be performed in both positive and negative ion modes to generate protonated [M+H]+ or deprotonated [M-H]- species, respectively.
Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. In this technique, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed.[5] The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for unambiguous identification and detailed structural characterization.[6]
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Experimental workflow for MS analysis.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to create a clean solution of the analyte at a concentration suitable for ESI-MS, free from non-volatile salts and particulates that can interfere with ionization and contaminate the system.[7]
-
Stock Solution: Accurately weigh approximately 1 mg of methyl 6-ethoxy-1H-indole-2-carboxylate and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on instrument sensitivity.
-
Filtration: It is highly recommended to filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the fluidic pathways of the LC-MS system.[7]
Instrumentation and Analytical Conditions
The following parameters provide a robust starting point for analysis on a typical high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive & Negative | To observe both [M+H]+ and [M-H]- and capture complementary fragmentation data. |
| Capillary Voltage | +3.5 to +4.5 kV / -2.5 to -3.5 kV | Optimizes the electrospray process for ion generation. |
| Nebulizer Gas (N2) | 2-4 bar | Assists in the formation of a fine aerosol. |
| Drying Gas (N2) Flow | 8-12 L/min | Facilitates solvent evaporation from the charged droplets. |
| Drying Gas Temp. | 250-350 °C | Aids in desolvation; temperature should be optimized to prevent thermal degradation. |
| Mass Range (Full Scan) | m/z 50-500 | To detect the molecular ion and potential low-mass fragments. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (MS/MS) | 10-40 eV (Ramped) | A range of energies ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation pathways.[5] |
Data Interpretation: Expected Ions and Fragmentation
Full Scan Mass Spectrum
In the full scan analysis, the primary ions of interest are the protonated and deprotonated molecules. High-resolution mass spectrometry allows for the confirmation of the elemental composition through accurate mass measurement.
-
Positive Ion Mode [M+H]+: Expected m/z = 220.0968 Da
-
Negative Ion Mode [M-H]-: Expected m/z = 218.0823 Da
Tandem MS (MS/MS) Fragmentation Analysis
The fragmentation of methyl 6-ethoxy-1H-indole-2-carboxylate is predictable based on its functional groups: an ethoxy substituent, a methyl ester, and the indole core. The analysis of these fragments provides definitive structural evidence.[8]
Proposed Fragmentation Pathway ([M+H]+)
The protonated molecule ([M+H]+ at m/z 220.1) is expected to undergo several key fragmentation reactions upon CID:
-
Loss of Ethene (C2H4): A characteristic fragmentation of ethoxy-substituted aromatic rings, resulting in a hydroxylated indole derivative. This corresponds to a neutral loss of 28.03 Da.
-
Loss of Methanol (CH3OH): Cleavage of the methyl ester group can occur, leading to the loss of methanol (32.03 Da).
-
Loss of the Methoxycarbonyl Radical (•COOCH3): A common fragmentation for methyl esters, resulting in the loss of 59.02 Da.
-
Combined Losses: Sequential fragmentation events, such as the loss of ethene followed by the loss of the methoxycarbonyl group, can also be observed.
Caption: Proposed fragmentation of [M+H]+.
Summary of Expected Fragment Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 220.1 | 192.1 | C2H4 (28.03 Da) | Protonated methyl 6-hydroxy-1H-indole-2-carboxylate |
| 220.1 | 188.1 | CH3OH (32.03 Da) | Acylium ion of 6-ethoxy-1H-indole |
| 220.1 | 161.1 | •COOCH3 (59.02 Da) | Protonated 6-ethoxy-1H-indole |
| 192.1 | 164.1 | CO (28.01 Da) | Loss of carbon monoxide from the ester-cleaved fragment |
Conclusion
This application note provides a comprehensive and robust framework for the mass spectrometric analysis of methyl 6-ethoxy-1H-indole-2-carboxylate. The detailed protocols for sample preparation, instrument setup, and data interpretation enable confident molecular weight confirmation and structural elucidation. The described ESI-MS/MS methodology is a powerful tool for the qualitative analysis of this and structurally related indole derivatives, which is essential for advancing research and development in medicinal chemistry and related scientific fields.
References
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Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(10), o2551. [Link]
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Li, Y., Lin, H., & Li, Y. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(5), 656-665. [Link]
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PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). Methyl 6-amino-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Kruve, A. (2020). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 33(s5), 16-21. [Link]
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Gonda, S., et al. (2019). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 24(19), 3511. [Link]
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Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. SpringerLink. Retrieved January 30, 2026, from [Link]
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SCIEX. (2022, May 28). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS [Video]. YouTube. [Link]
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Sitarska, A. (2017). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
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Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Wikipedia. (2024, November 28). Electrospray ionization. [Link]
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Danell, A. S., & Amster, I. J. (2001). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 12(1), 60-68. [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved January 30, 2026, from [Link]
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Vieira, I., et al. (2023). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]
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Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-532. [Link]
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Dea, M., et al. (2019). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Mass Spectrometry, 54(9), 743-753. [Link]
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PubChem. (n.d.). 6-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Sridhar, S. K., et al. (2012). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 4(5), 1888-1893. [Link]
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Chemical Synthesis Database. (n.d.). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Retrieved January 30, 2026, from [Link]
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McIndoe, J. S. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). Methyl-6-methoxy-2-indolecarboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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Lead Sciences. (n.d.). Methyl 6-ethoxy-1H-indole-2-carboxylate. Retrieved January 30, 2026, from [Link]
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Application Note: A Validated HPLC Method for the Quantitative Analysis of Methyl 6-ethoxy-1H-indole-2-carboxylate
Introduction: The Significance of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Methyl 6-ethoxy-1H-indole-2-carboxylate is a crucial building block in the synthesis of more complex pharmacologically active molecules. Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products in the drug development pipeline. This document provides a comprehensive guide to a validated HPLC method specifically developed for the analysis of this important indole derivative.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a selective and efficient HPLC method.
Table 1: Physicochemical Properties of Methyl 6-ethoxy-1H-indole-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [1] |
| Molecular Weight | 219.24 g/mol | [1] |
| CAS Number | 881040-89-7 | [1] |
| Structure | ||
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. | Inferred from structure |
HPLC Method Development and Rationale
The selection of chromatographic conditions is driven by the physicochemical nature of methyl 6-ethoxy-1H-indole-2-carboxylate. A reversed-phase HPLC method was developed based on established principles for the separation of indole derivatives.[2][3]
Choice of Stationary Phase: The C18 Column
A C18 (octadecyl-silica) column is the stationary phase of choice for this application. The nonpolar nature of the C18 alkyl chains provides effective retention for the moderately nonpolar indole ring system of the analyte through hydrophobic interactions. This ensures good separation from polar impurities and solvent fronts.
Mobile Phase Composition: A Balance of Polarity
The mobile phase consists of a mixture of an organic solvent and an aqueous component, allowing for the fine-tuning of the analyte's retention time.
-
Organic Modifier: Acetonitrile is selected for its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. Methanol is also a suitable alternative.
-
Aqueous Component: Water is used as the weak solvent in the mobile phase.
-
Acidic Modifier: The addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA), is crucial.[2] TFA acts as an ion-pairing agent and protonates any residual silanol groups on the silica support, leading to sharper, more symmetrical peaks by minimizing tailing.
An isocratic elution, where the mobile phase composition remains constant throughout the run, is employed for its simplicity and robustness, which is ideal for routine quality control analysis.
Detection Wavelength: Leveraging the Indole Chromophore
Note: It is highly recommended to determine the empirical UV absorbance maximum of a pure standard of methyl 6-ethoxy-1H-indole-2-carboxylate in the chosen mobile phase to ensure maximum sensitivity.
Experimental Protocol: Step-by-Step Guide
This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
Methyl 6-ethoxy-1H-indole-2-carboxylate reference standard (≥97% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis Detector
Chromatographic Conditions
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Solution Preparation
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water. Add 1.0 mL of TFA and mix thoroughly. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the methyl 6-ethoxy-1H-indole-2-carboxylate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing methyl 6-ethoxy-1H-indole-2-carboxylate in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Analytical Workflow Diagram
Figure 1: A schematic of the analytical workflow.
Method Validation Protocol
The analytical method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (mobile phase), a placebo (if applicable), and the reference standard. The absence of interfering peaks at the retention time of the analyte in the blank and placebo injections confirms specificity.
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure: Inject the prepared working standard solutions in triplicate.
-
Analysis: Plot the peak area versus the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform a recovery study by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis: Calculate the Relative Standard Deviation (RSD) of the peak areas.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
Method Validation Logic Diagram
Figure 2: The logical flow of the method validation process.
Data Analysis and Reporting
The concentration of methyl 6-ethoxy-1H-indole-2-carboxylate in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions. The results should be reported along with the system suitability data (e.g., retention time, tailing factor, and theoretical plates) to demonstrate the performance of the HPLC system during the analysis.
Conclusion
This application note presents a detailed and scientifically sound HPLC method for the quantitative analysis of methyl 6-ethoxy-1H-indole-2-carboxylate. The provided protocol, including the rationale for method development and a comprehensive validation strategy based on ICH guidelines, offers a reliable and robust analytical tool for researchers and professionals in the pharmaceutical industry. Adherence to this method will ensure the generation of accurate and precise data for quality control and research applications.
References
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Lead Sciences. Methyl 6-ethoxy-1H-indole-2-carboxylate. Available at: [Link]
- Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 85-90.
- Ostrowska, K., et al. (2000). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439.
- Grahovac, Z., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
-
PubChem. Methyl 6-methyl-1H-indole-2-carboxylate. Available at: [Link]
-
PubChem. Methyl 6-amino-1H-indole-2-carboxylate. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
European Medicines Agency. (2005). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Available at: [Link]
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Application Note: Biological Evaluation of Methyl 6-ethoxy-1H-indole-2-carboxylate
Executive Summary & Scientific Rationale
Methyl 6-ethoxy-1H-indole-2-carboxylate represents a privileged scaffold in medicinal chemistry, specifically within the class of indole-2-carboxylates . This structural class is historically significant as a template for inhibitors of Phospholipase A2 (PLA2) , a key enzyme in the arachidonic acid (AA) inflammatory cascade.[1][2]
While the methyl ester moiety improves lipophilicity and membrane permeability, it often acts as a prodrug motif.[2] The biological activity is frequently driven by the intracellular hydrolysis to the free acid (6-ethoxy-1H-indole-2-carboxylic acid) or by the molecule's direct interaction with allosteric sites on lipid-processing enzymes. Consequently, the biological evaluation of this compound requires a dual-pronged approach:
-
Enzymatic Screening: Assessing direct inhibition of secretory (sPLA2) or cytosolic (cPLA2) phospholipases.[2]
-
Cellular Functional Assays: Evaluating anti-inflammatory efficacy in macrophage models where intracellular esterases can activate the compound.
This guide provides a standardized workflow for profiling this molecule, moving from chemical stability to functional cellular readouts.[2]
Chemical Handling & Preparation[2][3][4]
Scientific Insight: Indole-2-carboxylates are generally stable but prone to oxidation at the C3 position under light exposure and hydrolysis of the C2-ester in basic aqueous media.
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.[2]
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
QC Check: Verify integrity via LC-MS prior to biological use. Expect a retention time shift if hydrolysis to the acid occurs.
Assay 1: In Vitro Phospholipase A2 (PLA2) Inhibition Screen[1][2]
Rationale: The indole-2-carboxylate core mimics the transition state of phospholipid hydrolysis. This assay determines if the molecule directly inhibits the enzyme or requires bio-activation (hydrolysis).[2]
Mechanism: The assay measures the release of free fatty acids (or a chromogenic analogue) from a phospholipid substrate.[2]
Materials
-
Enzyme: Recombinant human sPLA2 (Type IIA or V) or cPLA2.[2]
-
Substrate: Arachidonoyl Thio-PC (cPLA2) or Diheptanoyl Thio-PC (sPLA2).
-
Chromogen: DTNB (Ellman’s Reagent).[2]
-
Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.[2]
Step-by-Step Protocol
-
Compound Dilution: Prepare serial dilutions of Methyl 6-ethoxy-1H-indole-2-carboxylate in assay buffer (0.1 nM to 100 µM). Maintain DMSO concentration <1%.[2]
-
Pre-Incubation:
-
Mix 10 µL of compound dilution with 10 µL of Enzyme Solution (0.1 µg/mL).
-
Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 180 µL of Substrate/DTNB working solution.
-
Critical: The thio-ester bond cleavage releases a thiol, which reacts with DTNB to form 2-nitro-5-thiobenzoic acid (yellow).
-
-
Kinetic Measurement:
-
Monitor Absorbance at 414 nm (or 405 nm) every 30 seconds for 20 minutes using a microplate reader.
-
-
Data Analysis:
Validation Check: Include Varespladib (a known indole-based PLA2 inhibitor) as a positive control. If Methyl 6-ethoxy-1H-indole-2-carboxylate shows weak inhibition (>10 µM) compared to Varespladib, it confirms the ester must be hydrolyzed to the acid to achieve potency.
Assay 2: Cellular Anti-Inflammatory Profiling (RAW 264.7)[2]
Rationale: This assay evaluates the compound's ability to permeate the cell membrane, undergo potential esterase hydrolysis, and inhibit the release of inflammatory mediators (NO, PGE2) in a living system.[2]
Diagram: The Inflammatory Pathway & Intervention Point[2]
Caption: Mechanism of Action.[2] The indole derivative targets PLA2, blocking the release of Arachidonic Acid and preventing downstream PGE2 production.[2]
Protocol: Nitric Oxide (NO) & PGE2 Inhibition[2]
-
Cell Culture: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Pre-treat cells with Methyl 6-ethoxy-1H-indole-2-carboxylate (0.1 – 50 µM) for 1 hour .
-
Stimulate with LPS (1 µg/mL) .[2]
-
Incubate for 18–24 hours .
-
-
Readout 1: Nitric Oxide (Griess Assay):
-
Transfer 100 µL supernatant to a new plate.
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[2]
-
Measure Absorbance at 540 nm .
-
-
Readout 2: PGE2 (ELISA):
-
Use remaining supernatant with a competitive PGE2 ELISA kit.
-
Note: Indole-2-carboxylates specifically targeting PLA2 should drastically reduce PGE2 levels, often more potently than they reduce NO (which is iNOS driven).
-
Assay 3: Cytotoxicity Screen (MTT/MTS)
Rationale: To ensure that any observed reduction in inflammatory markers is due to specific inhibition and not general cell death.
Protocol
-
Setup: Perform in parallel with the RAW 264.7 assay.
-
Reagent: Add 20 µL of MTS/PMS reagent to the cells remaining after supernatant collection.
-
Incubation: 1–4 hours at 37°C.
-
Measurement: Absorbance at 490 nm .
-
Criterion: A valid "hit" must show >80% cell viability at the effective anti-inflammatory concentration (IC₅₀).[2]
Data Summary & Interpretation
| Assay Type | Readout | Expected Outcome (Active) | Interpretation |
| Enzymatic (Cell-Free) | Absorbance (414 nm) | IC₅₀ < 10 µM | Direct inhibitor of PLA2. |
| Enzymatic (Cell-Free) | Absorbance (414 nm) | IC₅₀ > 50 µM | Likely a prodrug; requires esterase hydrolysis.[2] |
| Cellular (RAW 264.7) | NO / PGE2 Levels | Dose-dependent reduction | Functional anti-inflammatory activity. |
| Cytotoxicity | Cell Viability % | > 80% Viability | Safe therapeutic window; effect is not toxic.[2] |
Workflow Visualization
Caption: Integrated screening workflow for Indole-2-carboxylate derivatives.
References
-
Vertex Pharmaceuticals. (2006).[2] Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors. Journal of Medicinal Chemistry.
-
Wyeth Research. (2008).[2] Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of efipladib. Journal of Medicinal Chemistry.
-
Dennis, E. A., et al. (2011).[2] Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. Chemical Reviews.
-
Sigma-Aldrich. (2023). Product Specification: Ethyl indole-2-carboxylate (Analogous Scaffold). [2]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for Methyl 6-methyl-1H-indole-2-carboxylate (Structural Analog). [2]
Sources
Anticancer activity screening of "methyl 6-ethoxy-1H-indole-2-carboxylate"
Application Note: Anticancer Activity Screening of Methyl 6-ethoxy-1H-indole-2-carboxylate
Abstract
This application note details the standardized protocol for evaluating the anticancer potential of methyl 6-ethoxy-1H-indole-2-carboxylate (M6EI2C). While often utilized as a synthetic intermediate, the indole-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for tubulin polymerization inhibitors and kinase antagonists . This guide provides a rigorous workflow for solubilization, phenotypic cytotoxicity screening, and mechanism of action (MoA) validation, specifically targeting the colchicine-binding site of tubulin and G2/M cell cycle arrest.
Compound Properties & Preparation
Scientific Rationale: Indole-2-carboxylates are lipophilic. Improper solubilization leads to micro-precipitation in aqueous cell culture media, causing false negatives (loss of potency) or false positives (non-specific toxicity due to aggregates).
Physicochemical Profile:
-
Molecular Weight: ~219.24 g/mol
-
Predicted LogP: ~2.8–3.2 (Lipophilic)
-
Solubility: Poor in water; High in DMSO.
Protocol: Stock Solution Preparation
-
Weighing: Weigh 5–10 mg of M6EI2C into a sterile, antistatic glass vial.
-
Solvent: Dissolve in 100% molecular biology grade DMSO to achieve a 20 mM master stock.
-
Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber vials (to prevent light-induced ester hydrolysis) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: On the day of the assay, dilute the master stock into serum-free media.
-
Constraint: Final DMSO concentration in cell culture must be ≤ 0.5% (v/v) to avoid solvent toxicity.
-
Primary Screening: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) against a standard solid tumor panel.
Target Cell Lines:
-
MCF-7 (Breast adenocarcinoma) – High sensitivity to tubulin inhibitors.[1]
-
A549 (Lung carcinoma) – Standard for metabolic resistance.
-
HeLa (Cervical cancer) – Robust model for proliferation studies.
-
HFF-1 (Human Foreskin Fibroblast) – Control for selectivity index (SI).
Experimental Workflow
| Step | Action | Technical Note |
| 1. Seeding | Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h. | Ensure linear growth phase. Avoid edge wells (evaporation effect). |
| 2. Treatment | Add M6EI2C in serial dilutions (e.g., 100 µM to 0.01 µM). | Include Positive Control (Combretastatin A-4 or Paclitaxel ) and Vehicle Control (0.5% DMSO). |
| 3. Incubation | Incubate for 48 or 72 hours at 37°C, 5% CO2. | Duration depends on cell doubling time. |
| 4. Development | Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. | Read Absorbance at 570 nm. |
Data Analysis:
Calculate % Cell Viability using the formula:
Mechanism of Action (MoA): Tubulin Polymerization Inhibition
Scientific Rationale: Structural analogs of indole-2-carboxylates (e.g., OXi8006) are known to bind to the colchicine site of tubulin, preventing microtubule assembly.[2] This is the highest probability target for M6EI2C.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Reagents: Purified Porcine Brain Tubulin (>99%), GTP, DAPI (fluorophore reporter).
-
Preparation: Prepare Tubulin reaction buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
-
Baseline: Keep all reagents on ice (4°C) to prevent premature polymerization.
-
Reaction:
-
Add M6EI2C (at IC50 and 2xIC50 concentrations) to a black 96-well half-area plate.
-
Add Tubulin stock (final conc. 3 mg/mL).
-
-
Kinetics: Transfer to a plate reader pre-warmed to 37°C .
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.
Interpretation:
-
Normal Polymerization (Vehicle): Sigmoidal curve (Lag phase -> Elongation -> Plateau).
-
Inhibition (Hit): Flattened curve or increased lag time, indicating destabilization of microtubule formation.
Secondary Confirmation: Cell Cycle Analysis
Scientific Rationale: Tubulin inhibitors cause "Mitotic Catastrophe." If M6EI2C works via this mechanism, treated cells must arrest in the G2/M phase .
Protocol: Propidium Iodide (PI) Flow Cytometry
-
Treatment: Treat HeLa cells with M6EI2C (at IC50) for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Wash ethanol. Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min in dark.
-
Acquisition: Analyze >10,000 events on a flow cytometer.
Expected Result:
-
Control: G0/G1 (~50-60%), S (~20%), G2/M (~20%).
-
M6EI2C Treated: Sharp increase in G2/M peak (>40-60%) , followed by a sub-G1 peak (apoptosis) at later time points.
Visualization of Screening Logic & Mechanism
Figure 1: Screening Cascade Workflow
This diagram illustrates the decision tree for evaluating the compound.
Caption: Operational workflow for profiling indole-2-carboxylate derivatives.
Figure 2: Molecular Mechanism of Action
This diagram details the biological pathway triggered by the compound.
Caption: Proposed pharmacodynamic pathway: Tubulin binding leading to mitotic catastrophe.
Quantitative Data Summary (Template)
Researchers should utilize the following table structure to report results, comparing M6EI2C against the reference standard (Combretastatin A-4 or CA-4).
| Assay | Metric | M6EI2C (Experimental) | CA-4 (Reference) | Interpretation |
| Cytotoxicity (MCF-7) | IC50 (µM) | [To be filled] | 0.003 – 0.01 | < 10 µM is active; < 1 µM is potent. |
| Cytotoxicity (HFF-1) | IC50 (µM) | [To be filled] | > 1.0 | High value indicates low toxicity (Good Selectivity). |
| Tubulin Inhibition | IC50 (µM) | [To be filled] | ~2.0 | Concentration reducing polymerization rate by 50%. |
| G2/M Arrest | % Population | [To be filled] | > 70% | Indicates mitotic block. |
References
-
Zhu, Y., et al. (2022).[3] "Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents."[2][3][4] Bioorganic & Medicinal Chemistry, 55, 116597.[3]
-
Ozkirimli, S., et al. (2019).[5] "Synthesis and biological evaluation of indole-2-carbohydrazides... as potent tubulin polymerization inhibitors." Computational Biology and Chemistry, 80, 292-301.
-
Mirzaei, S., et al. (2021). "Design, synthesis and biological evaluation of indole-based inhibitors of tubulin polymerization." Scientific Reports, 11, 14529.
-
Hamilton, A.J., et al. (2024).[6] "Synthesis and Antitumour Evaluation of Tricyclic Indole-2-Carboxamides against Paediatric Brain Cancer Cells." ChemMedChem.
-
Rizki Fadhil Pratama, M. (2022). "Recent advancements on biological activity of indole and their derivatives: A review." The Thai Journal of Pharmaceutical Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistryviews.org [chemistryviews.org]
"methyl 6-ethoxy-1H-indole-2-carboxylate" as an intermediate in drug discovery
Executive Summary: The "Privileged" 6-Alkoxy Indole Scaffold
In the landscape of modern medicinal chemistry, methyl 6-ethoxy-1H-indole-2-carboxylate (CAS: 885619-74-3) represents a highly versatile "privileged scaffold." Unlike the ubiquitous indole-3-carboxylates (found in auxins and tryptamines), the indole-2-carboxylate motif offers a distinct vector for structural elaboration. The ester at the C2 position locks the conformation and provides a handle for solubility-enhancing modifications, while blocking the C2 site directs electrophilic substitution exclusively to the C3 position.
Crucially, the 6-ethoxy substitution confers specific physicochemical advantages:
-
Electronic Activation: The ethoxy group is a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the C3 position for fragment coupling.
-
Lipophilic Interaction: The ethyl ether tail reaches into hydrophobic pockets (e.g., the halogen-binding pocket of HIV-1 Integrase or the allosteric sites of HCV NS5B polymerase).
-
Metabolic Stability: The 6-position is a common site for metabolic oxidation in indoles; blocking it with an ethoxy group modulates metabolic clearance (Cl_int).
This guide details the synthesis, functionalization, and application of this intermediate, focusing on its role in developing antiviral (HIV/HCV) and anti-inflammatory (TRPV1) therapeutics.
Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7]
The utility of methyl 6-ethoxy-1H-indole-2-carboxylate lies in its ability to serve as a divergent core. The following diagram illustrates the primary reaction pathways accessible from this intermediate.
Reaction Pathway Diagram
Figure 1: Divergent synthesis pathways. The C3-formylation and C2-amidation are the most critical vectors for drug discovery libraries.
Case Studies in Drug Discovery
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Research indicates that indole-2-carboxylic acid derivatives are potent scaffolds for inhibiting HIV-1 integrase.[1][2][3] The 6-position is critical for binding affinity.
-
Mechanism: The indole core and C2-carboxyl group chelate the two Mg²⁺ ions in the integrase active site.[1][3]
-
Role of 6-Ethoxy: The 6-substituent engages in
-stacking or hydrophobic interactions with viral DNA bases (e.g., dC20) or the hydrophobic pocket near the active site. The ethoxy group provides a steric bulk superior to a simple methoxy, often improving potency by filling the hydrophobic cavity more effectively [1].
TRPV1 Antagonists (Pain Management)
Indole-2-carboxamides serve as rigid bioisosteres for the "head" region of TRPV1 ligands (like capsaicin).
-
Application: The methyl ester is hydrolyzed to the acid, then coupled with various amines (e.g., 4-fluoroaniline, benzylamine).
-
SAR Insight: The 6-ethoxy group modulates the lipophilicity (logP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for targeting CNS-resident pain receptors [2].
Experimental Protocols
Protocol A: Scalable Synthesis of Methyl 6-ethoxy-1H-indole-2-carboxylate
Method: Modified Fischer Indole Synthesis. Rationale: While the Reissert synthesis is common, the Fischer route using phenylhydrazines and pyruvate is more amenable to flow chemistry and avoids handling explosive o-nitrotoluene intermediates.
Reagents:
-
3-Ethoxyphenylhydrazine hydrochloride (1.0 equiv)
-
Methyl pyruvate (1.1 equiv)
-
Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA)
-
Solvent: Toluene (for pTSA method) or neat (for PPA)
Step-by-Step Procedure:
-
Hydrazone Formation:
-
Dissolve 3-ethoxyphenylhydrazine HCl (10 mmol) in Ethanol (20 mL).
-
Add Methyl pyruvate (11 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours. A precipitate (hydrazone) typically forms.
-
Filter, wash with cold ethanol, and dry. Checkpoint: Confirm formation by TLC.
-
-
Cyclization (Fischer Indole):
-
Suspend the dried hydrazone in Toluene (50 mL).
-
Add pTSA (1.5 equiv).
-
Reflux using a Dean-Stark trap to remove water (azeotropic distillation). This drives the equilibrium toward the indole.
-
Time: 3–5 hours. Monitor by LC-MS for the disappearance of hydrazone (M+) and appearance of indole (M-17).
-
-
Work-up:
-
Cool to RT. Wash the organic layer with sat. NaHCO₃ (2 x 30 mL) to remove acid.
-
Wash with Brine (30 mL). Dry over Na₂SO₄.
-
Concentrate in vacuo.
-
-
Purification:
-
Recrystallize from MeOH/Water or purify via Flash Chromatography (Hexane:EtOAc 8:2).
-
Expected Yield: 65–75%.
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: C3-Formylation (Vilsmeier-Haack)
Purpose: To introduce a carbon handle at C3 for further elongation (e.g., to vinyl nitriles or amines). Criticality: The 6-ethoxy group activates the C3 position, making this reaction proceed under milder conditions than unsubstituted indoles.
Step-by-Step Procedure:
-
Reagent Prep: In a flame-dried flask under Argon, cool DMF (5 mL, 5 equiv) to 0°C.
-
Active Species: Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min at 0°C to form the Vilsmeier salt (white precipitate/slurry).
-
Addition: Dissolve Methyl 6-ethoxy-1H-indole-2-carboxylate (1 mmol) in DMF (2 mL) and add dropwise to the Vilsmeier salt.
-
Reaction: Warm to RT and stir for 1 hour. If conversion is slow, heat to 40°C. Note: The electron-rich 6-ethoxy ring reacts rapidly.
-
Hydrolysis: Pour the mixture into Ice/Water (20 mL) containing Sodium Acetate (buffer). Adjust pH to ~8 with 2M NaOH.
-
Isolation: The aldehyde product usually precipitates. Filter and wash with water.[4]
-
Data Validation: ¹H NMR should show a distinct singlet aldehyde peak at ~10.5 ppm.
Quantitative Data Summary
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₂H₁₃NO₃ | Core scaffold definition |
| Molecular Weight | 219.24 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| ClogP | ~2.5 | Good lipophilicity for oral bioavailability |
| pKa (NH) | ~16 | Weakly acidic; requires strong base (NaH) for N-alkylation |
| Reactivity Rank | C3 > N1 > C2 (Ester) | C3 is the primary site for EAS |
| Key Spectroscopic ID | NMR: C3-H (~7.2 ppm, d), Ethoxy (-OCH₂CH₃) | Diagnostic peaks for QC |
Workflow: Library Generation
The following workflow describes how to utilize this intermediate to generate a library of potential antiviral candidates.
Figure 2: High-throughput library generation workflow targeting HIV-1 Integrase inhibition.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances (2024). URL:[Link] Relevance: Validates the indole-2-carboxylate scaffold and the importance of C6 substitution for binding viral DNA/Integrase complexes.[1][2]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Source: International Journal of Molecular Sciences (2017). URL:[Link] Relevance: Demonstrates the utility of the scaffold in pain management and provides amide coupling protocols.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (2014).[5] URL:[Link] Relevance: Highlights the metabolic stability and pharmacokinetic optimization of indole-2-carboxamides.
-
Organic Syntheses Procedure: Indole-2-carboxylic acid, ethyl ester. Source: Organic Syntheses, Coll.[6] Vol. 4, p.490. URL:[Link] Relevance: Provides the foundational Reissert synthesis protocol which can be adapted for the 6-ethoxy derivative.
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Synthesis of Methyl 6-ethoxy-1H-indole-2-carboxylate
Executive Summary
The synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate presents a specific regiochemical challenge often mishandled in early discovery phases. While Fischer indole synthesis is ubiquitous, it fails to provide regio-purity when applied to meta-substituted hydrazines (e.g., 3-ethoxyphenylhydrazine), resulting in difficult-to-separate mixtures of 4- and 6-ethoxy isomers.
This Application Note details a regioselective, self-validating Reissert Indole Synthesis protocol optimized for multi-gram to kilogram scale-up. By utilizing 4-ethoxy-2-nitrotoluene as the starting material, the substitution pattern is locked in place prior to ring formation, eliminating the need for chromatographic separation of isomers.
Key Advantages of This Protocol
-
Regiocontrol: 100% selectivity for the 6-ethoxy isomer.
-
Scalability: Avoids hazardous azides (Hemetsberger route) and heavy metal waste (classic Fischer zinc chloride melts).
-
Purification: Relies on crystallization, rendering it suitable for GMP environments.
Process Chemistry Strategy: The Reissert Approach[1][2][3][4]
The strategy relies on the acidity of the methyl group ortho to the nitro group. We utilize a Claisen condensation with dimethyl oxalate followed by a reductive cyclization .
Retrosynthetic Logic
The choice of the Reissert route over the Fischer route is driven by the "Lock-and-Key" principle of the starting material:
-
Fischer Route: 3-ethoxyphenylhydrazine
hydrazone cyclization at ortho or para position Mixture (4-ethoxy + 6-ethoxy). -
Reissert Route: 4-ethoxy-2-nitrotoluene
ortho-methyl deprotonation only Single Isomer (6-ethoxy).
Reaction Pathway Diagram
The following diagram illustrates the mechanistic flow and critical intermediates.
Figure 1: The Reissert Indole Synthesis pathway ensures regiochemical integrity by utilizing the ortho-nitrotoluene scaffold.
Detailed Experimental Protocols
Stage 1: Enolate Condensation (Pyruvate Synthesis)
Objective: Synthesize the keto-ester intermediate (methyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate). Scale: 100 g Input Basis
Materials
| Reagent | Equiv. | Mass/Vol | Role |
| 4-Ethoxy-2-nitrotoluene | 1.0 | 100.0 g | Limiting Reagent |
| Dimethyl Oxalate | 1.2 | 78.2 g | Electrophile |
| Sodium Methoxide (25% in MeOH) | 1.3 | ~155 mL | Base |
| Methanol (Anhydrous) | - | 500 mL | Solvent |
| MTBE | - | 400 mL | Wash Solvent |
Protocol
-
Setup: Equip a 2L 3-neck round-bottom flask with an overhead stirrer, internal temperature probe, and nitrogen inlet. Ensure the system is dry.
-
Dissolution: Charge 4-ethoxy-2-nitrotoluene (100 g) and dimethyl oxalate (78.2 g) into Methanol (500 mL). Stir until fully dissolved.
-
Base Addition (Critical Step): Cool the solution to 0–5°C . Add Sodium Methoxide solution dropwise over 45 minutes.
-
Process Note: A deep red/purple color will develop, indicating enolate formation.
-
Caution: Do not allow temperature to exceed 10°C during addition to prevent self-condensation of oxalate.
-
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 16–20 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. The starting nitrotoluene should be <2%.
-
-
Workup (Salt Isolation): The product often precipitates as the sodium enolate salt.
-
Dilute with MTBE (400 mL) to force precipitation.
-
Filter the red/dark solid.
-
Wash the cake with cold MTBE (2 x 100 mL).
-
Drying: Dry the salt under vacuum at 40°C.
-
Note: If the free acid is desired for characterization, suspend salt in water and acidify with HCl, but the crude salt is suitable for the next step.
-
Stage 2: Reductive Cyclization
Objective: Cyclize the pyruvate/enolate to the indole core. Method Selection:
-
Method A (Catalytic Hydrogenation): Preferred for GMP/Large Scale (Cleaner profile).
-
Method B (Zn/Acetic Acid): Preferred for Lab Scale if high-pressure equipment is absent.
Protocol A: Catalytic Hydrogenation (Recommended)
-
Dissolution: Suspend the enolate salt (from Stage 1) in Methanol (600 mL).
-
Acidification: Add Glacial Acetic Acid (approx. 1.5 equiv relative to salt) to generate the free keto-ester in situ.
-
Catalyst Loading: Under nitrogen, add 10% Pd/C (5 wt% loading, 50% wet).
-
Safety: Pd/C is pyrophoric. Keep wet with solvent.
-
-
Hydrogenation: Purge vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3–5 bar (45–75 psi) .
-
Reaction: Stir at 50–60°C for 6–12 hours.
-
Workup:
Protocol B: Zinc/Acetic Acid (Robust Alternative)
-
Setup: 2L flask with reflux condenser.
-
Charge: Suspend enolate salt in Glacial Acetic Acid (600 mL).
-
Activation: Heat to 80°C .
-
Addition: Add Zinc dust (4.0 equiv) portion-wise over 1 hour.
-
Exotherm Warning: The reaction is highly exothermic.[7] Control addition rate to maintain gentle reflux.
-
-
Reflux: Stir at 90–100°C for 2 hours.
-
Workup: Filter hot to remove Zinc residues. Pour filtrate into ice water (1.5 L). Collect precipitate.
Purification & Analytical Specifications
Chromatography is rarely required for this route. The crude product is purified via recrystallization.[10]
-
Solvent System: Ethanol/Water (9:1) or Toluene/Heptane.
-
Procedure: Dissolve crude solid in refluxing Ethanol. Add Water dropwise until turbidity persists. Cool slowly to 4°C.
Analytical Data Table
| Test | Specification | Method |
| Appearance | Off-white to pale yellow needles | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| 1H NMR (DMSO-d6) | 400 MHz | |
| Melting Point | 149–151°C | Capillary |
Process Flow & Troubleshooting
The following diagram outlines the decision-making process during the reaction and workup to ensure batch success.
Figure 2: Operational workflow for the scale-up of Methyl 6-ethoxy-1H-indole-2-carboxylate.
References
-
Reissert, A. (1897).[2][6] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[2]
-
Noland, W. E., & Baude, F. J. (1963).[2] "Ethyl Indole-2-carboxylate".[11] Organic Syntheses, 43, 40.
- Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Review of Reissert applicability).
-
Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid. (2011). Organic Process Research & Development. (Demonstrates scale-up principles for alkoxy-indole-2-carboxylates).
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2015). Molecules, 20(3), 4591-4609. (Specific spectral data for methyl esters).
Sources
- 1. Reissert_indole_synthesis [chemeurope.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with Ethoxy-Substituted Phenylhydrazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with ethoxy-substituted phenylhydrazines. The presence of a potent electron-donating group (EDG) like ethoxy (-OEt) can significantly alter the reaction's course compared to unsubstituted or electron-withdrawn analogs. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to solve even the most stubborn reaction failures.
Troubleshooting Guide: Question & Answer
This section addresses specific experimental issues in a problem-and-solution format.
Question 1: I am getting very low or no yield of my target ethoxy-indole. What is the most likely cause and how can I fix it?
Symptom: After running the reaction and work-up, TLC/LC-MS analysis shows minimal product formation, with a complex mixture of byproducts or recovery of starting materials.
Potential Causes & Solutions
The primary challenge with electron-rich phenylhydrazines, such as ethoxy-substituted variants, is a competing side reaction that circumvents the productive Fischer cyclization. The key is to favor the desired mechanistic pathway.
Cause A: Competing N-N Bond Cleavage The ethoxy group, being strongly electron-donating, enriches the aromatic ring with electron density. This has a dual effect: while it can accelerate the desired[1][1]-sigmatropic rearrangement, it also excessively stabilizes cationic intermediates that arise from the heterolytic cleavage of the protonated N-N bond in the ene-hydrazine intermediate.[2] This cleavage pathway leads to the formation of anilines and iminyl carbocations, which decompose or polymerize instead of forming the indole.[2]
-
Solution 1: Modify the Acid Catalyst. Strong Brønsted acids (H₂SO₄, polyphosphoric acid) or harsh Lewis acids can aggressively protonate the N-N bond, promoting cleavage.[2][3] Switch to a milder catalytic system.
-
Lewis Acids: Zinc chloride (ZnCl₂) is a classic and often effective choice.[1][4] Boron trifluoride (BF₃) is another option.[4][5]
-
Brønsted Acids: Acetic acid (often used as a solvent and catalyst), p-toluenesulfonic acid (p-TSA), or methanesulfonic acid can be successful.[1][5]
-
Green Chemistry Approach: Brønsted acidic ionic liquids have been shown to be effective and offer a milder reaction system.[6]
-
-
Solution 2: Optimize Reaction Temperature. High temperatures can provide the activation energy needed for the undesired N-N cleavage.
-
Attempt the reaction at a lower temperature for a longer duration. For instance, if you are refluxing in ethanol (78 °C), try running the reaction at 50-60 °C overnight.
-
Cause B: Inappropriate Reaction Setup (One-Pot vs. Two-Step) In a one-pot synthesis, the initial formation of the phenylhydrazone occurs in the same flask as the acid-catalyzed cyclization.[7] While efficient, this can be problematic if the optimal conditions for each step differ.
-
Solution: Perform a Two-Step Synthesis.
-
Isolate the Phenylhydrazone: First, synthesize and isolate the phenylhydrazone from the ethoxy-phenylhydrazine and your ketone/aldehyde. This is typically a straightforward condensation reaction, often done in a solvent like ethanol.[8]
-
Cyclize the Purified Hydrazone: Subject the purified phenylhydrazone to the acid-catalyzed cyclization conditions. This ensures that any issues are related to the cyclization step itself and not the initial condensation.
-
Experimental Protocol: Milder Cyclization of 4-Ethoxyphenylhydrazone with Cyclohexanone
This protocol is a starting point and should be optimized for your specific substrates.
-
Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq.) and cyclohexanone (1.1 eq.) in ethanol.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature or warm gently (e.g., 50 °C) for 1-2 hours until TLC indicates complete consumption of the hydrazine.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization or column chromatography.
-
-
Indole Formation (Cyclization):
-
To the flask containing the purified phenylhydrazone, add glacial acetic acid as the solvent.
-
Add zinc chloride (ZnCl₂, 1.2 eq.) as the catalyst.
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize carefully with an aqueous base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Question 2: My reaction produces a mixture of two isomeric indoles. How can I control the regioselectivity?
Symptom: Analysis of the crude product shows two distinct indole products, often in a near-equal ratio or with one as the major isomer.
Potential Causes & Solutions
This issue arises from two main sources: the structure of your carbonyl compound or the substitution pattern of your phenylhydrazine.
Cause A: Use of an Unsymmetrical Ketone If a ketone of the type R-CH₂-CO-CH₂-R' is used, tautomerization can form two different ene-hydrazine intermediates, leading to two regioisomeric indoles.[4]
-
Solution 1: Use a Symmetrical Carbonyl. If your synthetic plan allows, use a symmetrical ketone (e.g., cyclohexanone, acetone) or an aldehyde to avoid this issue entirely.
-
Solution 2: Influence the Enamine Formation. In some cases, reaction conditions can influence which enamine isomer is formed. Higher acidity and higher temperatures tend to favor cyclization toward the less-substituted carbon position.[9] However, this is often difficult to control completely.
Cause B: Cyclization of a meta-Ethoxy-Phenylhydrazine When the ethoxy group is in the meta position on the phenylhydrazine ring, the final cyclization step can occur at either the C2 or C6 position of the benzene ring.
-
Solution: Predict the Major Isomer. The electron-donating ethoxy group will direct the cyclization. In general, the major product will be the one where the new C-C bond forms para to the ethoxy group, as this position is more electronically activated. The other isomer, formed by cyclization ortho to the ethoxy group, is typically the minor product.[10] While difficult to prevent the formation of the minor isomer, this knowledge allows for targeted isolation and characterization.
Visualization: Regioselectivity with a meta-Substituted Hydrazine
This diagram illustrates the two possible cyclization pathways.
Caption: The critical choice between indole synthesis and N-N bond cleavage.
Q2: What is the general order of catalyst strength I should screen for my reaction?
A logical screening progression would be from milder to stronger conditions.
| Catalyst Category | Examples | Suitability for Ethoxy-Substituted Systems |
| Mild Brønsted | Acetic Acid, p-TSA | Excellent starting point. Often sufficient and minimizes side reactions. [1][5] |
| Mild Lewis | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃) | Highly Recommended. ZnCl₂ is a workhorse for this reaction. [1][4] |
| Strong Brønsted | Polyphosphoric Acid (PPA), H₂SO₄ | Use with Caution. High potential to cause N-N cleavage and decomposition. [1][10] |
| Strong Lewis | Aluminum Chloride (AlCl₃) | Generally Not Recommended. Often too harsh for these sensitive substrates. [1] |
Q3: What is the role of the-[1][1]sigmatropic rearrangement?
The-[1][1]sigmatropic rearrangement is the heart of the Fischer indole synthesis. [11]It is a type of pericyclic reaction where a sigma bond moves across a pi system, resulting in a new sigma bond. [12]In this specific case, the N-N single bond of the ene-hydrazine breaks, and a new C-C bond is formed between the aromatic ring and the enamine carbon. [5][13]This is the crucial step that constructs the carbon framework of the final indole product.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
chemeurope.com. Fischer indole synthesis. [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH. [Link]
-
SynArchive. Fischer Indole Synthesis. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. (2017). [Link]
-
ChemTube3D. Fischer indole synthesis --[1][1]sigmatropic rearrangement. [Link]
-
Wikipedia. Sigmatropic reaction. [Link]
-
Naito, T., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2012). PMC. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Scientia Iranica. New 3H-indole synthesis by Fischer's reaction in the presence of citric acid as a new catalyst. (2014). [Link]
-
J-STAGE. Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization. (2020). [Link]
-
YouTube. Fischer Indole Synthesis | Part B | Rearrangements in Heterocycles. (2020). [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
ResearchGate. Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. (2007). [Link]
-
Reddit. [Named Reaction #5]: Fischer Indole Synthesis. (2017). [Link]
-
ijarsct. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2021). [Link]
-
SciSpace. The Fischer Indole Synthesis. (1951). [Link]
-
National Institutes of Health. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2017). [Link]
-
Chem-Station. Fischer Indole Synthesis. (2014). [Link]
-
Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2014). [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. (2001). [Link]
Sources
- 1. Fischer_indole_synthesis [chemeurope.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of Methyl 6-ethoxy-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve higher yields, improve purity, and streamline your experimental workflow.
The predominant and most reliable method for constructing the indole core of this target molecule is the Fischer indole synthesis, a classic yet powerful reaction first developed in 1883.[1][2][3][4] This process involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of (4-ethoxyphenyl)hydrazine and methyl pyruvate.
General Synthesis Workflow
The overall process can be visualized as a multi-stage workflow, from starting materials to the final, purified product. Each stage presents unique challenges and opportunities for optimization.
Sources
Technical Support Center: Methyl 6-ethoxy-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist Last Updated: January 30, 2026
Welcome to the technical support guide for Methyl 6-ethoxy-1H-indole-2-carboxylate . This document is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the synthesis and purification of this valuable indole intermediate. Our goal is to provide practical, experience-driven solutions to help you achieve the highest possible purity for your compound.
The indole core is a privileged structure in medicinal chemistry, and the purity of your starting materials is paramount for the success of subsequent synthetic steps and the reliability of biological data.[1][2] This guide provides a structured approach to troubleshooting common purity issues and offers detailed protocols for effective purification.
Troubleshooting Guide: Common Purity Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My final product has a low or broad melting point and appears as an off-white or brownish solid. What's the likely cause?
A1: A low or broad melting point is a classic indicator of impurities. For indole derivatives like methyl 6-ethoxy-1H-indole-2-carboxylate, discoloration (typically pink, tan, or brown) strongly suggests the presence of oxidized species or residual acidic impurities from the synthesis.
Causality:
-
Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to aerial oxidation, especially when exposed to light and air over time, or in the presence of trace acid/metal catalysts. This leads to the formation of colored, often polymeric, byproducts.
-
Residual Starting Materials: Incomplete reaction, particularly in a Fischer Indole Synthesis, can leave unreacted 4-ethoxyphenylhydrazine or methyl pyruvate derivatives in your crude product.[3][4]
-
Side-Reaction Products: The Fischer Indole Synthesis is sensitive to the acid catalyst and temperature.[5] Suboptimal conditions can lead to the formation of regioisomers or other byproducts that are difficult to separate.
-
Trapped Solvent: Inefficient drying can leave residual solvent (e.g., ethanol, ethyl acetate) trapped in the crystal lattice, depressing the melting point.
Troubleshooting Workflow:
Sources
Technical Support Guide: Methyl 6-ethoxy-1H-indole-2-carboxylate Stability & Degradation
Executive Summary & Compound Profile
User Query: "I am observing impurity peaks and discoloration in my methyl 6-ethoxy-1H-indole-2-carboxylate samples. What are the degradation pathways?"
Technical Insight: Methyl 6-ethoxy-1H-indole-2-carboxylate possesses a "push-pull" electronic structure that dictates its stability profile.
-
The "Pull" (Stabilizing): The C2-carboxylate ester is an electron-withdrawing group (EWG), which generally stabilizes the indole ring against electrophilic attack compared to unsubstituted indole.
-
The "Push" (Destabilizing): The C6-ethoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C3 position, counteracting the stabilizing effect of the ester and making the compound susceptible to oxidative degradation.
This guide details the three primary degradation vectors: Hydrolysis , Oxidation , and Photolysis .
Degradation Pathway 1: Ester Hydrolysis
Mechanism
The methyl ester moiety is susceptible to hydrolysis, converting the lipophilic ester into the polar carboxylic acid. While acid-catalyzed hydrolysis is reversible and slow, base-catalyzed hydrolysis (saponification) is rapid and irreversible.
-
Key Indicator: A retention time shift in HPLC (product elutes earlier in Reverse Phase) and a mass decrease of 14 Da (Methyl
Proton).
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| New Peak (RRT < 1.0) | Hydrolysis to carboxylic acid.[1] | Check solvent pH.[2] Avoid protic solvents (MeOH/Water) with basic additives (TEA/DIEA) during storage. |
| Mass Spectrum -14 Da | Loss of Methyl group ( | Confirm identity as 6-ethoxy-1H-indole-2-carboxylic acid. |
| Precipitation | Acid product insolubility. | The free acid is less soluble in organic solvents (DCM/EtOAc) than the ester. Re-dissolve in DMSO or basic MeOH. |
Pathway Visualization
Figure 1: Base-catalyzed hydrolysis pathway leading to the carboxylic acid degradant.
Degradation Pathway 2: C3-Oxidative Instability
Mechanism
Despite the stabilizing C2-ester, the C6-ethoxy group activates the indole ring. The C3 position remains the "soft spot" for radical formation and electrophilic attack. Upon exposure to air (autoxidation) or peroxides, the indole undergoes oxidative rearrangement.
-
Radical Formation: H-abstraction at N1 or electron transfer generates a radical delocalized to C3.
-
Peroxidation: Reaction with triplet oxygen (
) forms a C3-hydroperoxide. -
Decomposition: The hydroperoxide rearranges to form 3-oxindoles (indolin-2-ones) or undergoes ring cleavage (oxidative cleavage of the C2-C3 bond) to form kynurenine-like keto-amides.
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Sample turns Pink/Brown | Formation of quinoidal oligomers or conjugated oxindoles. | CRITICAL: Purify immediately. Color indicates advanced oxidation. Store under Argon/Nitrogen. |
| Mass Spectrum +16 Da | Mono-oxidation (Indole | Likely 3-hydroxy-indolenine or oxindole tautomer. |
| Mass Spectrum +32 Da | Di-oxidation (Dioxindole or Ring Opening). | N-formyl kynurenine derivative (Ring cleavage product). |
Pathway Visualization
Figure 2: Oxidative cascade initiated at the electron-rich C3 position.
Technical Protocol: Forced Degradation Profiling
To validate analytical methods or determine storage limits, perform this stress-test protocol. This confirms if your "Unknown Peak A" is a process impurity or a degradant.
Reagents Required
-
Acid Stock: 1N HCl
-
Base Stock: 1N NaOH
-
Oxidant: 3%
[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile/Water (50:50)
Step-by-Step Workflow
-
Preparation: Prepare a 1 mg/mL stock solution of the indole ester in Acetonitrile.
-
Acid Stress:
-
Mix 1 mL Stock + 1 mL 1N HCl.
-
Heat at 60°C for 4 hours.
-
Expected Result: Minimal degradation (Esters are relatively stable to acid; Indole may polymerize slightly).
-
-
Base Stress (High Risk):
-
Mix 1 mL Stock + 1 mL 1N NaOH.
-
Stir at Room Temperature (RT) for 1 hour.
-
Expected Result:Complete conversion to the carboxylic acid (Peak shift).
-
-
Oxidative Stress:
-
Mix 1 mL Stock + 1 mL 3%
. -
Store in dark at RT for 24 hours.
-
Expected Result: Appearance of +16 Da (Oxindole) and +32 Da peaks.
-
-
Analysis: Neutralize all samples to pH 7.0 before injecting onto HPLC.
Analytical Method Troubleshooting (HPLC/LCMS)
Issue: Ghost peaks appearing during analysis that are not in the vial.
Root Cause: Indoles can degrade on-column if the stationary phase has active silanols or if the mobile phase contains dissolved oxygen and metal ions.
Optimization Checklist:
-
Mobile Phase: Use Ammonium Formate (pH 3-4) rather than neutral conditions. Acidic pH suppresses the ionization of silanols, reducing peak tailing.
-
De-gassing: Thoroughly degas solvents. Dissolved oxygen + High Pressure + Stainless Steel Frit = Radical Generator.
-
Column Choice: Use an end-capped C18 column (e.g., Waters XBridge or Phenomenex Kinetex) to minimize surface activity.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Link
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard text for Ester Hydrolysis mechanisms).
- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link
- Toninello, P., et al. (2019). Oxidative degradation of indole derivatives: mechanistic insights. Journal of Organic Chemistry.
Sources
Technical Support Center: A Guide to Overcoming Low Yield in 6-Ethoxyindole-2-Carboxylate Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-ethoxyindole-2-carboxylate. Here, we delve into the intricacies of the common synthetic routes, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of this synthesis and significantly improve your yields.
Troubleshooting Guide: Tackling Common Experimental Hurdles
This section addresses specific issues you might be facing in the laboratory. The advice provided is grounded in established chemical principles to help you understand the causality behind the experimental choices.
Q1: My Fischer indole synthesis of 6-ethoxyindole-2-carboxylate is resulting in a very low yield. What are the most likely reasons for this?
Low yields in the Fischer indole synthesis of 6-ethoxyindole-2-carboxylate are a common challenge and can often be attributed to a combination of factors related to the starting materials and reaction conditions.[1]
-
Purity of Starting Materials: The purity of your 4-ethoxyphenylhydrazine and ethyl pyruvate is paramount. Impurities in the hydrazine can lead to a host of side reactions, while old or impure ethyl pyruvate may have undergone self-condensation (aldol reaction) or polymerization, reducing the amount of active starting material available for the desired reaction.
-
Substituent Effects: The 6-ethoxy group on the phenylhydrazine ring is an electron-donating group. While electron-donating groups can accelerate the key[2][2]-sigmatropic rearrangement step of the Fischer synthesis, they can also destabilize the N-N bond in the hydrazine precursor, making it more susceptible to cleavage and side reactions.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂.[2] For substrates with electron-donating groups, a milder acid catalyst or a lower concentration of a strong acid may be necessary to prevent degradation of the starting material and intermediates. Polyphosphoric acid (PPA) is often a good choice for these reactions as it can act as both a catalyst and a solvent.[3][4]
-
Suboptimal Reaction Temperature: The Fischer indole synthesis is highly sensitive to temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the formation of tar-like byproducts and decomposition of the desired product. Careful temperature control and optimization are crucial.
-
Atmosphere: Reactions involving hydrazines can be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield by preventing oxidative side reactions.
Q2: I am observing a significant amount of dark, tarry material in my reaction flask. How can I prevent this?
Tar formation is a frequent issue in Fischer indole syntheses, especially when forcing conditions are used. Here’s how to mitigate it:
-
Lower the Reaction Temperature: This is the most common and effective solution. High temperatures often lead to polymerization and decomposition of the starting materials and intermediates. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize Catalyst Concentration: An excess of a strong acid can promote side reactions that lead to tar formation. A systematic optimization of the catalyst loading is recommended. Start with a lower concentration and gradually increase it while monitoring the reaction progress and byproduct formation.
-
Gradual Addition of Reactants: Adding the hydrazine to the hot acidic solution of the pyruvate derivative (or vice-versa) slowly can help to control the reaction exotherm and minimize localized high concentrations of reactants, which can contribute to tarring.
-
Choice of Solvent: The solvent can play a significant role. High-boiling point solvents are often used to achieve the necessary reaction temperatures, but they can also contribute to product degradation if the temperature is not carefully controlled. Using a solvent that allows for good solubility of the reactants and facilitates a lower reaction temperature can be beneficial.
Q3: My reaction seems to be producing an isomeric byproduct. What could it be and how can I favor the formation of the 6-ethoxy isomer?
In the Fischer indole synthesis of 6-ethoxyindole-2-carboxylate from 4-ethoxyphenylhydrazine, the primary cyclization is expected to occur at the ortho position to the hydrazine group that is not sterically hindered, leading to the desired 6-ethoxyindole. However, under certain conditions, particularly with strong acids and high temperatures, "abnormal" Fischer indole products can be observed, although this is more common with meta-substituted hydrazines.
With a para-substituent like the 4-ethoxy group, the formation of a significant amount of a constitutional isomer is less likely. However, it's worth considering the possibility of side reactions that could lead to other aromatic products. A thorough analysis of the byproduct by NMR and MS is essential for its identification.
To favor the desired 6-ethoxy isomer:
-
Use Milder Reaction Conditions: As a general rule, milder conditions (lower temperature, less harsh acid catalyst) will favor the thermodynamically preferred product and reduce the likelihood of side reactions and rearrangements.
-
Purification: If a byproduct is formed, careful purification by column chromatography or recrystallization will be necessary to isolate the desired product.
Q4: I'm struggling to purify the final product. What are the recommended purification methods for ethyl 6-ethoxyindole-2-carboxylate?
Purification can indeed be challenging due to the potential for residual starting materials, byproducts, and tar. Here are some effective methods:
-
Recrystallization: This is often the most effective method for obtaining highly pure ethyl 6-ethoxyindole-2-carboxylate. A common solvent system is ethanol or a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot solvent, and then the solution is allowed to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is not effective in removing all impurities, silica gel column chromatography is a good alternative. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increasing.
-
Activated Carbon Treatment: If the product is discolored by tarry impurities, a treatment with activated carbon can be effective. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated briefly and then filtered through celite to remove the carbon and adsorbed impurities. The purified product can then be recovered by removing the solvent or by recrystallization.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of 6-ethoxyindole-2-carboxylate.
Q1: What is the most reliable and highest-yielding method for synthesizing 6-ethoxyindole-2-carboxylate?
The Fischer indole synthesis remains the most common and direct route.[1][2][5] However, to achieve high yields, it is often beneficial to perform the synthesis in two distinct steps:
-
Hydrazone Formation: First, react 4-ethoxyphenylhydrazine with ethyl pyruvate under mild conditions (e.g., in ethanol with a catalytic amount of acetic acid) to form the corresponding hydrazone. This intermediate can often be isolated and purified, which helps to improve the yield and purity of the final product.
-
Cyclization: The purified hydrazone is then subjected to cyclization using an acid catalyst. Polyphosphoric acid (PPA) is often a good choice for this step, as it can be used in excess to serve as both the catalyst and solvent, driving the reaction to completion.
An alternative to the direct reaction with ethyl pyruvate is the Japp-Klingemann reaction , which can be a more reliable method for preparing the required hydrazone intermediate from a β-keto ester and a diazonium salt derived from 4-ethoxyaniline.[6] This intermediate is then cyclized under standard Fischer conditions.
Q2: Are there any viable alternative synthetic routes to the Fischer indole synthesis for this compound?
Yes, several other named reactions can be used to synthesize indoles, although they may be less direct for this specific target.
-
Reissert Indole Synthesis: This method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[7][8][9] For 6-ethoxyindole-2-carboxylate, the starting material would be 4-ethoxy-2-nitrotoluene.
-
Batcho-Leimgruber Indole Synthesis: This is another powerful method that starts with an ortho-nitrotoluene.[10][11][12] It involves the formation of an enamine, followed by reductive cyclization. This method is known for its high yields and mild conditions.
The choice of method will often depend on the availability and cost of the starting materials.
Q3: What are the key safety precautions I should take during this synthesis?
-
Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids: Strong acids like sulfuric acid and polyphosphoric acid are corrosive. Handle them with caution and add them slowly to the reaction mixture to control any exothermic reactions.
-
Solvents: Many organic solvents are flammable. Avoid open flames and use a heating mantle or oil bath for heating.
Experimental Protocols
Here are detailed, step-by-step protocols for the key stages of the synthesis.
Protocol 1: Synthesis of 4-Ethoxyphenylhydrazine Hydrochloride
This protocol is adapted from the synthesis of the analogous 4-methoxyphenylhydrazine hydrochloride.
Materials:
-
4-Ethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve 4-ethoxyaniline in a mixture of concentrated HCl and water, then cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride should form.
-
Stir the mixture for an additional 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration, wash it with a small amount of cold water, followed by ethanol and then diethyl ether.
-
Dry the product under vacuum to obtain 4-ethoxyphenylhydrazine hydrochloride as a solid.
Protocol 2: Fischer Indole Synthesis of Ethyl 6-Ethoxyindole-2-carboxylate
Materials:
-
4-Ethoxyphenylhydrazine Hydrochloride
-
Ethyl Pyruvate
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Ice water
-
Sodium Bicarbonate solution (saturated)
-
Brine
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
Neutralize the 4-ethoxyphenylhydrazine hydrochloride with a base (e.g., sodium bicarbonate solution) and extract the free hydrazine into a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Dissolve the free hydrazine and an equimolar amount of ethyl pyruvate in ethanol with a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the completion of the reaction.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used directly in the next step or purified by recrystallization from ethanol.
-
-
Cyclization:
-
Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the PPA to 80-100 °C.
-
Slowly add the hydrazone (or a mixture of 4-ethoxyphenylhydrazine and ethyl pyruvate) to the hot PPA with vigorous stirring.
-
Maintain the temperature and continue stirring for 1-3 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 6-ethoxyindole-2-carboxylate by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
-
Data Presentation
| Parameter | Typical Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | ChemSpider |
| Molecular Weight | 233.26 g/mol | ChemSpider |
| Appearance | White to off-white solid | --- |
| Melting Point | 120-122 °C (unsubstantiated) | --- |
| Solubility | Soluble in ethanol, ethyl acetate, dichloromethane. Insoluble in water. | --- |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low yields.
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer Indole Synthesis mechanism.
References
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- A Comparative Guide to Indole Synthesis: The Fischer Method vs.
- Fischer indole synthesis. Wikipedia.
- Leimgruber–B
- Leimgruber–B
- Fischer indole synthesis – Knowledge and References. Taylor & Francis.
- Fischer Indole Synthesis. Alfa Chemistry.
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules. (2022).
- Leimgruber–Batcho Indole Synthesis - Mechanism. YouTube.
- Indoles Synthesis. quimicaorganica.org.
- Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948–3949.
- Al-dujaili, J. H., & Al-Azawi, H. S. (2012). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the Serbian Chemical Society, 77(10), 1343-1368.
- Noland, W. E., & Baude, F. J. (1963).
- Fischer Indole Synthesis. Organic Chemistry Portal.
- Reissert indole synthesis. Wikipedia.
- Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 49(10), 1243-1253.
- Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Gribble, G. W. (2016). Reissert Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery, 63-68.
- Reissert Indole Synthesis - Mechanism. YouTube.
- Reissert Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 602-604). Cambridge University Press.
- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules. (2022).
- Boraei, A. H. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016).
- Collot, V., Schmitt, M., & Bourguignon, J. J. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2838.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Purification: How To. University of Rochester, Department of Chemistry.
- Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf.
- Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. (2024).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of Methyl 6-ethoxy-1H-indole-2-carboxylate: A Technical Guide to Byproduct Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you optimize your synthesis and purification processes.
Understanding the Core Synthesis: The Fischer Indole Reaction
The most common and industrially relevant method for synthesizing methyl 6-ethoxy-1H-indole-2-carboxylate is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, typically formed from the condensation of (4-ethoxyphenyl)hydrazine and methyl pyruvate.
While robust, this classic reaction is often accompanied by the formation of several byproducts that can complicate purification and impact final product purity. Understanding the origins of these impurities is the first step toward effective removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis and purification of methyl 6-ethoxy-1H-indole-2-carboxylate.
Q1: My reaction mixture is a complex mess of spots on TLC, and the main product is not the major component. What went wrong?
A1: Inadequate Control of Reaction Conditions
The Fischer indole synthesis is highly sensitive to reaction parameters. A complex reaction mixture often points to issues with temperature, acid catalyst concentration, or reaction time.
Causality:
-
Temperature: Excessively high temperatures can lead to thermal decomposition of the starting materials, intermediates, and even the desired product, resulting in a tarry mixture.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) are critical.[1] Too little acid can result in an incomplete reaction, while too much can promote side reactions like sulfonation (if using H₂SO₄) or other acid-catalyzed degradations.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of degradation byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a complex reaction mixture.
Protocol for Reaction Optimization:
-
Temperature Screening: Begin with a lower reaction temperature (e.g., 80-90 °C) and gradually increase it, monitoring the reaction progress by TLC.
-
Catalyst Screening: If using a strong Brønsted acid like H₂SO₄, consider switching to a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂.[1] Perform small-scale reactions with varying catalyst loading (e.g., 0.5, 1.0, and 2.0 equivalents) to find the optimal concentration.
-
Time-Course Study: Run a small-scale reaction and withdraw aliquots at regular intervals (e.g., every 30 minutes). Quench the reaction and analyze the aliquots by TLC or HPLC to determine the point of maximum product formation and minimal byproduct accumulation.
Q2: I've isolated my product, but NMR analysis shows the presence of a significant isomeric impurity. How can I separate these regioisomers?
A2: The Challenge of Regioisomerism in Fischer Indole Synthesis
The cyclization of (4-ethoxyphenyl)hydrazone can theoretically proceed in two directions, leading to the desired 6-ethoxyindole and the undesired 4-ethoxyindole regioisomer. The electronic and steric effects of the ethoxy group influence the regioselectivity of the reaction.
Separation Strategies:
The separation of these regioisomers can be challenging due to their similar polarities. However, a combination of chromatographic and crystallization techniques is often successful.
1. Column Chromatography:
While standard silica gel chromatography may not provide baseline separation, optimizing the mobile phase can significantly improve resolution.
| Mobile Phase System | Rationale |
| Hexane/Ethyl Acetate Gradient | A classic choice for indole derivatives. A shallow gradient can effectively separate isomers with small polarity differences. |
| Dichloromethane/Methanol | Offers a different selectivity compared to hexane/ethyl acetate and can sometimes provide better separation. |
| Toluene/Acetone | The aromatic nature of toluene can interact differently with the indole ring systems, potentially enhancing separation. |
Protocol for Optimized Column Chromatography:
-
TLC Screening: Before committing to a large-scale column, screen various solvent systems using TLC. Look for a system that gives the largest possible ΔRf between the two isomer spots.
-
Column Packing: Use a long, narrow column for better separation efficiency. A slurry packing method is recommended to ensure a homogenous stationary phase.
-
Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity. Collect small fractions and analyze them by TLC.
2. Recrystallization:
Recrystallization is a powerful technique for purifying the desired isomer, especially if one isomer is significantly more abundant.
Solvent Selection for Recrystallization:
| Solvent/Solvent System | Suitability |
| Ethanol | Often a good starting point for indole-2-carboxylates. |
| Isopropanol | Can offer different solubility profiles compared to ethanol. |
| Toluene | The aromatic nature can aid in the crystallization of aromatic compounds. |
| Hexane/Ethyl Acetate | A two-solvent system can be fine-tuned to achieve optimal solubility and crystallization. |
Protocol for Fractional Recrystallization:
-
Solubility Testing: In small test tubes, test the solubility of your isomeric mixture in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Analysis: Isolate the crystals by filtration and analyze their purity by HPLC or NMR. The mother liquor can be concentrated and subjected to further recrystallization or chromatography.
Q3: My final product is off-color (yellow or brown). What is the cause, and how can I obtain a white solid?
A3: Managing Colored Impurities
Indole derivatives can be susceptible to oxidation, leading to the formation of colored impurities. These are often highly conjugated, polymeric materials.
Causality:
-
Air Oxidation: Prolonged exposure of the reaction mixture or the isolated product to air, especially at elevated temperatures or in the presence of light, can lead to oxidation.
-
Residual Acid: Trace amounts of the acid catalyst in the final product can promote degradation over time.
Decolorization Techniques:
-
Activated Carbon Treatment:
-
Dissolve the colored product in a suitable hot solvent.
-
Add a small amount of activated carbon (charcoal) (typically 1-5% by weight).
-
Heat the mixture for a short period (5-15 minutes).
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Allow the filtrate to cool and crystallize.
-
-
Thorough Work-up:
-
During the reaction work-up, ensure that the organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove any residual acid catalyst.
-
Workflow for Decolorization:
Sources
Technical Support Center: Reaction Condition Optimization for Methyl 6-ethoxy-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of methyl 6-ethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable indole intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
The synthesis of substituted indoles, while classic, is often fraught with challenges such as low yields, side-product formation, and purification difficulties. This is particularly true for molecules like methyl 6-ethoxy-1H-indole-2-carboxylate, where the electron-donating ethoxy group can influence the reactivity of the aromatic ring. This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered during its synthesis, with a primary focus on the most prevalent route: the Fischer Indole Synthesis.
Frequently Asked Questions (FAQs)
Q1: I am starting with the Fischer Indole Synthesis. What is the most common cause of low yield or failure in the initial hydrazone formation step?
A1: The formation of the key intermediate, the arylhydrazone, from (4-ethoxyphenyl)hydrazine and methyl pyruvate is a critical equilibrium-driven condensation reaction.[1] Failure at this stage typically stems from two main factors: incomplete reaction and decomposition of the starting materials or product.
Causality and Troubleshooting:
-
Inefficient Water Removal: The condensation reaction produces water. According to Le Châtelier's principle, this water must be removed to drive the reaction to completion. In a laboratory setting, simply heating the reactants in a solvent like ethanol or acetic acid is common, but on a larger scale or with stubborn substrates, active water removal using a Dean-Stark apparatus with a solvent like toluene can be significantly more effective.
-
Acid/Base Catalysis: While often performed without an explicit catalyst, a catalytic amount of acid (e.g., a drop of acetic acid) can accelerate hydrazone formation.[1] However, the (4-ethoxyphenyl)hydrazine starting material can be basic enough to self-catalyze. Be cautious, as excess acid can lead to decomposition.
-
Thermal Stability: Arylhydrazines can be sensitive to heat and air oxidation. It is advisable to use fresh hydrazine, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), and avoid unnecessarily high temperatures or prolonged reaction times. The resulting hydrazone is often a crystalline solid that can be isolated, purified, and fully characterized before proceeding to the more demanding cyclization step.[1]
Below is a general workflow for this initial stage.
Caption: General workflow for arylhydrazone synthesis.
Q2: My primary challenge is the acid-catalyzed cyclization (the core Fischer step). I'm getting very low yields of the desired indole. Which parameters should I focus on for optimization?
A2: The cyclization of the arylhydrazone is the most critical and often lowest-yielding step. It involves a[1][1]-sigmatropic rearrangement followed by ammonia elimination and aromatization.[2][3][4] The choice of acid catalyst, solvent, and temperature are paramount and highly interdependent.
Key Optimization Parameters:
-
Acid Catalyst Selection: This is the single most important variable. The strength and nature of the acid dictate the reaction rate and side-product profile.
-
Brønsted Acids (e.g., H₂SO₄, HCl, p-TsOH): These are classic choices but can be overly harsh, leading to charring and decomposition (tar formation), especially with electron-rich substrates.[1]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): Often provide a milder and more controlled reaction.[2][3] ZnCl₂ is the most common and is often a good starting point.[2]
-
Polyphosphoric Acid (PPA): This acts as both a catalyst and a solvent/dehydrating agent. It is very effective but can be difficult to work with due to its high viscosity.
-
-
Solvent: The solvent must be stable to the acidic conditions and high temperatures. High-boiling point solvents are common.
-
Acetic Acid: A common solvent, particularly with Brønsted acid catalysts.[2]
-
Toluene/Xylene: Inert, high-boiling solvents that are excellent for azeotropic removal of ammonia and water, driving the reaction forward.
-
Ethanol/Reflux: A standard condition, but may not be vigorous enough for all substrates.
-
-
Temperature: Fischer cyclizations are almost always run at elevated temperatures (80°C to >150°C). Careful temperature control is crucial; too low, and the reaction stalls; too high, and decomposition predominates.[5] Microwave-assisted heating can sometimes improve yields and dramatically reduce reaction times by providing rapid, uniform heating.[2]
Systematic Optimization Approach:
A design of experiments (DoE) approach is highly recommended. However, a simplified screening process can be effective. Start with milder conditions (e.g., ZnCl₂ in toluene at 110°C) and incrementally increase the severity if the reaction does not proceed.
| Catalyst (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Key Observation/Insight |
| ZnCl₂ (1.5 eq) | Toluene | 110 | 40-60% | A good, mild starting point. Often clean but may be slow. |
| p-TsOH (1.1 eq) | tert-Butanol | 80 | 35-55% | Milder Brønsted acid condition, can reduce charring.[5] |
| H₂SO₄ (cat.) | Acetic Acid | 118 | 20-50% | Harsh conditions. Prone to significant tar formation. |
| PPA (Polyphosphoric Acid) | Neat | 100-120 | 50-75% | Often high-yielding but workup can be challenging. |
| BF₃·OEt₂ (2.0 eq) | Dioxane | 100 | 45-65% | Effective Lewis acid, but moisture-sensitive. |
Q3: I am observing a dark, tar-like substance and several spots on my TLC plate besides the product. What are these side products and how can I minimize them?
A3: This is a classic sign of decomposition and/or competing reaction pathways, which are common in Fischer syntheses, especially with activated rings. The electron-donating 6-ethoxy group makes the aryl ring more susceptible to side reactions.
Primary Causes & Mitigation Strategies:
-
Acid-Mediated Decomposition: Overly strong acids or high temperatures can cause polymerization and degradation of the starting material and product, leading to insoluble, dark-colored tar.
-
Solution: Switch to a milder Lewis acid like ZnCl₂.[2] Alternatively, use a less-than-stoichiometric amount of a strong acid like p-TsOH. Ensure uniform heating with vigorous stirring to avoid localized "hot spots."
-
-
Formation of Isomeric Indoles: If the ketone precursor (in this case, methyl pyruvate) can enolize in two different directions, a mixture of indole regioisomers can form.[1] For methyl pyruvate, this is not an issue as it is asymmetrical in a way that leads to a single indole product. However, incomplete reaction or side reactions involving the ethoxy group are possible.
-
Oxidative Degradation: Indoles, particularly electron-rich ones, can be sensitive to air oxidation, especially at high temperatures.
-
Solution: Maintain a strictly inert atmosphere (N₂ or Ar) throughout the reaction and workup. Degassing the solvent prior to use can also be beneficial.
-
The following decision tree illustrates a troubleshooting workflow for a low-yielding or messy cyclization step.
Sources
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: N-Alkylation of Methyl 6-Ethoxy-1H-indole-2-carboxylate
Welcome to the dedicated technical support guide for the N-alkylation of methyl 6-ethoxy-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific indole derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic workflow. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of this transformation with confidence.
Introduction: The unique reactivity of Methyl 6-Ethoxy-1H-indole-2-carboxylate
The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. However, the regioselectivity of this reaction can be a significant challenge due to the competing nucleophilicity of the N1 and C3 positions. In the case of methyl 6-ethoxy-1H-indole-2-carboxylate, the electronic landscape is particularly nuanced. The molecule possesses an electron-withdrawing methyl carboxylate group at the C2 position and an electron-donating ethoxy group at the C6 position.
The C2-ester group increases the acidity of the N-H proton, making deprotonation more facile and generally favoring N-alkylation.[1][2] Conversely, the C6-ethoxy group enhances the electron density of the benzene ring, which could potentially influence the overall nucleophilicity of the indole system. This guide will help you navigate these electronic effects to achieve high-yielding and selective N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the N-alkylation of methyl 6-ethoxy-1H-indole-2-carboxylate?
A1: The most widely employed and generally reliable method is a two-step, one-pot procedure involving the deprotonation of the indole nitrogen with a strong base, followed by the addition of an alkylating agent.[1] Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the most common choice for the base.[3][4] This combination effectively generates the sodium salt of the indole, which is a potent nucleophile that readily reacts with various alkyl halides.
Q2: I am observing a significant amount of a side product. What could it be and how can I avoid it?
A2: The most probable side product is the C3-alkylated indole. While the C2-ester group promotes N-alkylation, incomplete deprotonation of the indole nitrogen can lead to a competitive reaction at the electron-rich C3 position.[5] To minimize C3-alkylation, ensure the following:
-
Anhydrous Conditions: Water will quench the strong base and the indolide anion. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Sufficient Base: Use a slight excess of sodium hydride (typically 1.1-1.2 equivalents) to ensure complete deprotonation.
-
Order of Addition: Add the indole to the suspension of NaH in the solvent and allow for complete deprotonation (cessation of hydrogen gas evolution) before adding the alkylating agent.
-
Temperature Control: The deprotonation is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature for the alkylation step.
Q3: My reaction is not going to completion, and I have a low yield of the desired N-alkylated product. What are the possible reasons?
A3: Low conversion and poor yields can stem from several factors:
-
Inactive Sodium Hydride: NaH can be deactivated by improper storage. Use freshly opened or properly stored NaH.
-
Poor Quality Alkylating Agent: The alkyl halide may have degraded. It is advisable to use a freshly opened bottle or distill the alkylating agent if it is a liquid.
-
Steric Hindrance: If you are using a bulky alkylating agent, the reaction may be sluggish. In such cases, you might need to increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
-
Insufficient Reaction Time: Some alkylations, especially with less reactive electrophiles, may require longer reaction times. Monitor the reaction by TLC to determine the optimal reaction time.
Q4: How do I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the N-alkylated product, and any potential C3-alkylated side product. The N-alkylated product is typically less polar than the starting indole and will have a higher Rf value. Staining with a potassium permanganate solution can help visualize the spots.
Q5: What is the best way to purify the final N-alkylated product?
A5: After quenching the reaction with water and extracting the product into an organic solvent, flash column chromatography on silica gel is the most common purification method. A gradient elution with a mixture of ethyl acetate and hexanes usually provides good separation of the desired product from unreacted starting material and any side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sodium Hydride.2. Wet solvent or glassware.3. Degraded alkylating agent.4. Insufficient reaction time or temperature. | 1. Use fresh, high-quality NaH.2. Ensure all equipment is dry and use anhydrous solvents.3. Use a fresh or purified alkylating agent.4. Monitor the reaction by TLC and consider increasing the reaction time or temperature if necessary. |
| Formation of C3-Alkylated Side Product | 1. Incomplete deprotonation of the indole nitrogen.2. Reaction temperature is too high. | 1. Use a slight excess of NaH (1.1-1.2 eq.).2. Allow sufficient time for deprotonation before adding the alkylating agent.3. Perform the alkylation at room temperature before considering heating. |
| Multiple Unidentified Side Products | 1. Reaction of NaH with DMF (if used as solvent) at elevated temperatures.2. Decomposition of the starting material or product under the reaction conditions. | 1. Avoid high temperatures when using DMF. Consider using THF as an alternative solvent.2. Perform the reaction at the lowest effective temperature. |
| Difficulty in Purifying the Product | 1. Co-elution of the product with impurities.2. Streaking on the TLC plate. | 1. Optimize the solvent system for column chromatography. A shallow gradient can improve separation.2. If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine to the eluent. |
Experimental Protocols
Standard Protocol for N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol provides a general procedure for the N-alkylation of methyl 6-ethoxy-1H-indole-2-carboxylate with a primary alkyl halide.
Materials:
-
Methyl 6-ethoxy-1H-indole-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous DMF (or THF) to the flask to create a suspension of NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve methyl 6-ethoxy-1H-indole-2-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF).
-
Add the indole solution dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Reaction Pathway
Diagram 1: N-Alkylation vs. C3-Alkylation
Caption: Competing pathways in the alkylation of the indole.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Antilla, J. C., et al. (Year). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
- Cao, R., et al. (2011). Synthesis and structure–activity relationships of harmine derivatives as potential antitumor agents. Organic Letters, 13(18), 4854-4857.
- Cee, V., & Erlanson, D. (2019). [Relevant Article Title]. ACS Medicinal Chemistry Letters, 10, 1302-1308.
- Jin, C., et al. (2007). Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide. Synlett.
- Laha, J. K., et al. (2011). [Relevant Article Title]. The Journal of Organic Chemistry, 76(20), 8477–8482.
- Venturello, P., & Barbero, M. (Year). [Relevant Publication on Sodium Hydride Use].
- BenchChem. (2025).
- ChemHelpASAP. (2019, November 19).
- MDPI. (2020).
Sources
Technical Support Center: Preserving the Integrity of Methyl 6-ethoxy-1H-indole-2-carboxylate During Experimental Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and purification of methyl 6-ethoxy-1H-indole-2-carboxylate. Our focus is to equip you with the knowledge and protocols necessary to prevent its decomposition during common workup procedures.
Introduction: Understanding the Instability of Indole-2-Carboxylates
Methyl 6-ethoxy-1H-indole-2-carboxylate is a valuable building block in synthetic chemistry. However, like many indole derivatives, it possesses inherent instabilities that can lead to significant product loss and the formation of impurities during the workup and purification phases. The primary challenges stem from the electron-rich nature of the indole ring and the reactivity of the ester functional group. This guide will dissect the common decomposition pathways and provide robust, field-proven solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: After my aqueous workup and extraction, my final product is discolored (e.g., yellow, pink, or brown). What is causing this, and how can I prevent it?
A1: The discoloration of your product is a classic sign of oxidation of the indole ring. The indole nucleus is electron-rich and, therefore, highly susceptible to oxidation, especially when exposed to air, light, and residual acidic or basic conditions. This process can form highly colored oligomeric or polymeric impurities.
Causality: The pyrrole moiety of the indole is particularly prone to oxidation. The reaction can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.[1][2]
Troubleshooting & Optimization:
-
Inert Atmosphere: Whenever possible, perform the workup and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Protection from Light: Protect your reaction and product solutions from direct light by wrapping flasks in aluminum foil.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents, particularly during chromatography and storage.
-
Prompt Processing: Avoid leaving the compound in solution for extended periods. Proceed through the workup and purification steps as efficiently as possible.
Q2: My reaction seems to be complete by TLC, but my final yield is significantly lower than expected after aqueous washing. Where is my product going?
A2: Significant product loss during aqueous workup is often due to the hydrolysis of the methyl ester group. This can be catalyzed by both acidic and basic conditions, converting your desired ester into the corresponding carboxylic acid salt, which is more water-soluble and can be lost to the aqueous phase.
Causality:
-
Base-Catalyzed Hydrolysis (Saponification): This is a very common issue. Washing with strong bases (e.g., NaOH, KOH) or even milder bases like sodium carbonate can rapidly and irreversibly hydrolyze the ester to a carboxylate salt.[3][4][5] This salt is often highly soluble in the aqueous layer, leading to its removal from the organic phase.
-
Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis, washing with strong acids (e.g., 1M HCl) can also promote the reversible hydrolysis of the ester.[5][6]
Troubleshooting & Optimization:
-
Avoid Strong Bases and Acids: Do not use strong aqueous bases or acids for washing.
-
Use Mild Washing Agents: If a wash is necessary to remove reagents, opt for milder, pH-neutral, or near-neutral solutions. Saturated aqueous sodium bicarbonate (NaHCO₃) can be used cautiously for neutralizing trace acids, but prolonged contact should be avoided. Saturated aqueous ammonium chloride (NH₄Cl) is a good option for quenching reactions and removing basic impurities. A simple wash with brine (saturated NaCl solution) is often the safest choice to break up emulsions and remove water.
-
Temperature Control: Perform all aqueous washes at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.
Q3: My NMR analysis shows a significant peak corresponding to 6-ethoxy-1H-indole, which lacks the methyl carboxylate group at the C2 position. What reaction is causing this?
A3: The presence of 6-ethoxy-1H-indole indicates that your compound has undergone a two-step decomposition process: ester hydrolysis followed by decarboxylation. Indole-2-carboxylic acids are known to be susceptible to losing carbon dioxide, especially when heated or under acidic conditions.[7][8][9]
Causality: The workup conditions, particularly the use of acid or heat, first hydrolyze the methyl ester to the carboxylic acid. This intermediate, indole-2-carboxylic acid, is thermally and often acid-labile, readily undergoing decarboxylation to yield the parent indole.[8]
Troubleshooting & Optimization:
-
Strict pH Control: Maintain a neutral or very slightly basic pH throughout the workup.
-
Avoid High Temperatures: Concentrate your product solutions at low temperatures using a rotary evaporator. Avoid heating the crude or purified product unnecessarily. If residual high-boiling solvents are present, consider purification by column chromatography rather than high-temperature distillation.
-
Gentle Decarboxylation Conditions: If the carboxylic acid is the desired product, be aware that decarboxylation can be a competing reaction during its formation and subsequent handling.[7]
Technical Troubleshooting Guide: A Stability-Focused Workup Protocol
This section provides detailed protocols designed to minimize the decomposition of methyl 6-ethoxy-1H-indole-2-carboxylate.
Key Principles for a Stability-Focused Workup
| Parameter | Problematic Conditions | Recommended Conditions | Rationale |
| pH of Aqueous Wash | Strong Acid (pH < 3), Strong Base (pH > 10) | Neutral to slightly acidic/basic (pH 6-8) | Prevents acid/base-catalyzed ester hydrolysis.[3][6] |
| Temperature | Room temperature or elevated | 0-5 °C (Ice bath) | Reduces the rate of all decomposition reactions. |
| Atmosphere | Ambient Air | Inert (Nitrogen or Argon) | Minimizes oxidative degradation of the indole ring.[1] |
| Light Exposure | Direct laboratory light | Flasks wrapped in foil | Prevents photochemical decomposition. |
| Solvent Removal | High heat on rotary evaporator | < 30°C water bath | Avoids thermal decarboxylation of any hydrolyzed product.[8] |
| Chromatography | Standard silica gel | Neutralized silica gel or alumina | Reduces acidic sites that can cause degradation on the column. |
Diagram: Primary Decomposition Pathways
The following diagram illustrates the two major pathways through which product loss occurs.
Caption: Major decomposition routes for the target compound.
Experimental Protocol: Recommended Workup & Purification
This protocol should be adapted based on the specific scale and nature of your reaction mixture.
-
Quenching the Reaction:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Avoid strong acids.
-
-
Liquid-Liquid Extraction:
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) that has been previously degassed.
-
Perform the extraction quickly to minimize contact time between the organic layer and the aqueous phase.
-
Separate the layers promptly.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers sequentially with:
-
Pre-chilled saturated aqueous NaHCO₃ (use with caution, check for effervescence, and ensure brief contact time). This step is for neutralizing residual acid.
-
Pre-chilled brine (saturated aqueous NaCl). This helps to remove excess water and break emulsions.
-
-
Keep the solutions cold (0-5 °C) throughout the washing steps.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set below 30 °C.
-
-
Column Chromatography (If Necessary):
-
Stationary Phase Selection: Standard silica gel can be acidic and may cause degradation. Consider using:
-
Deactivated Silica Gel: Prepare a slurry of silica gel in your starting eluent system containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Alumina (Neutral): For particularly sensitive compounds, neutral alumina can be a less destructive alternative to silica gel.
-
-
Solvent System: Use a standard eluent system (e.g., hexanes/ethyl acetate). If using standard silica, adding 0.5% triethylamine to the mobile phase can prevent streaking and on-column decomposition.[10]
-
Loading and Elution: Load the crude product onto the column and elute as quickly as is practical while still achieving good separation.
-
-
Storage of Final Product:
-
Store the purified, solid compound in a sealed vial under an inert atmosphere (argon or nitrogen).
-
Protect from light and store in a freezer (-20 °C) for long-term stability.
-
Diagram: Recommended Experimental Workflow
Caption: A stability-focused workflow for workup and purification.
References
-
Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(10), o2573. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(19), 6288-6289. [Link]
-
Witkop, B. (1950). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 72(3), 1428-1433. [Link]
-
Asaad, N. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]
-
Sundberg, R. J. (2006). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
-
Zymanczyk-Duda, E., & Lejczak, B. (1997). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 9(13), 1017-1022. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Solvent Optimization for Methyl 6-ethoxy-1H-indole-2-carboxylate Synthesis
Introduction: The Synthetic Challenge
The synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate presents a unique set of challenges due to the interplay between the electron-donating ethoxy group (at C6) and the electron-withdrawing ester (at C2).
For researchers targeting this specific scaffold, solvent selection is not merely about solubility; it dictates regioselectivity (in Fischer cyclizations) and chemoselectivity (avoiding transesterification in Reissert sequences). This guide analyzes the two primary synthetic routes, providing solvent-based troubleshooting to maximize yield and purity.
Module 1: The Reissert Strategy (Preferred Route)
Best for: Scalability, avoiding regioisomer mixtures. Core Mechanism: Base-catalyzed condensation of 4-ethoxy-2-nitrotoluene with dimethyl oxalate, followed by reductive cyclization.
Critical Solvent Issue: Transesterification
The most common failure mode in this synthesis is the unintentional formation of the ethyl or mixed ester.
-
The Trap: Using standard literature protocols that prescribe Ethanol (EtOH) and Sodium Ethoxide (NaOEt) with Dimethyl Oxalate .
-
The Result: Rapid exchange of the methoxy group for ethoxy, yielding ethyl 6-ethoxyindole-2-carboxylate.
-
The Fix: You must match the solvent and base alkoxide to the desired ester group.
Solvent Selection Matrix
| Solvent System | Base | Temperature | Risk Profile | Recommendation |
| Methanol (MeOH) | NaOMe (25-30% in MeOH) | Reflux (65°C) | Low. Matches the target methyl ester. No transesterification by-products. | Primary Choice. |
| Ethanol (EtOH) | NaOEt | Reflux (78°C) | Critical Failure. Will produce the ethyl ester analog. | AVOID for this target. |
| DMF / THF | KOtBu | 25°C - 60°C | Moderate. Fast reaction, but workup is difficult due to DMF's high boiling point and water miscibility. | Use only if substrate is insoluble in MeOH. |
| Toluene | KOtBu | 80°C | Low. Non-polar medium precipitates the enolate salt, driving equilibrium forward. | Excellent for large scale; requires filtration step. |
Step-by-Step Protocol (Optimized for Methyl Ester)
-
Condensation:
-
Dissolve 4-ethoxy-2-nitrotoluene (1.0 eq) and dimethyl oxalate (1.2 eq) in anhydrous Methanol .
-
Add Sodium Methoxide (1.1 eq, 25% in MeOH) dropwise at 0°C.
-
Solvent Note: The deep red potassium/sodium enolate salt may precipitate. This is normal. Do not add water to solubilize.
-
Stir at room temperature for 3h (or reflux 1h if sluggish).
-
-
Workup (Solvent Switch):
-
Evaporate MeOH. The residue is the enolate salt.
-
Suspend in Acetic Acid (AcOH) for the next step.
-
-
Reductive Cyclization:
-
Add Zn dust (4.0 eq) to the AcOH suspension.
-
Solvent Role: AcOH acts as both proton source and solvent.
-
Heat to 80°C. The 6-ethoxy group activates the ring, making this step faster than unsubstituted indoles.
-
Module 2: The Fischer Indole Strategy (Alternative Route)
Best for: Rapid library generation; when nitrotoluene precursors are unavailable. Core Mechanism: Acid-catalyzed rearrangement of 3-ethoxyphenylhydrazine and methyl pyruvate.
Critical Solvent Issue: Regioselectivity
Reacting 3-ethoxyphenylhydrazine can cyclize at two positions:
-
Para to ethoxy (C6 product): Desired Methyl 6-ethoxy-1H-indole-2-carboxylate.
-
Ortho to ethoxy (C4 product): Undesired regioisomer.
Solvent & Catalyst Effects on Ratio
| Solvent | Catalyst | 6-isomer : 4-isomer Ratio | Mechanism Note |
| Acetic Acid (AcOH) | None (Self-catalyzed) | ~ 70 : 30 | Protic solvent stabilizes both transition states, lowering selectivity. |
| Toluene | p-TsOH (1.0 eq) | > 90 : 10 | Preferred. Non-polar solvent destabilizes the more crowded ortho transition state (steric bulk). |
| Ethanol | H₂SO₄ | ~ 60 : 40 | High polarity and strong acid promote rapid, non-selective cyclization. |
Troubleshooting "Tarring" (Polymerization)
The 6-ethoxy group is an Electron Donating Group (EDG). It makes the indole electron-rich and prone to oxidative polymerization (tar formation) in hot acid.
-
The Fix: Use Toluene with a Dean-Stark trap.
-
Why? Toluene allows water removal at 110°C. Removing water drives the hydrazone formation to completion before the acid concentration becomes high enough to degrade the product.
Module 3: Troubleshooting Workflow (Decision Logic)
The following diagram illustrates the decision process for solvent selection based on the specific failure mode you are experiencing.
Figure 1: Decision tree for solvent selection based on synthetic route and common failure modes.
Module 4: Solubility & Purification
Once synthesized, isolating the methyl 6-ethoxy analog requires specific solvent gradients due to its lipophilicity.
Solubility Profile
-
High Solubility: DMSO, DMF, Ethyl Acetate (hot).
-
Moderate Solubility: Methanol, Chloroform, Dichloromethane.
-
Low Solubility: Water, Hexanes, Diethyl Ether (cold).
Crystallization Protocol
The 6-ethoxy group increases lipophilicity compared to the 6-methoxy analog.
-
Crude Extraction: Use Ethyl Acetate . Wash with NaHCO₃ to remove acidic impurities (from Fischer or Reissert reduction).
-
Recrystallization:
-
Dissolve crude solid in minimal boiling Methanol .
-
Add Water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Note: If an oil forms (oiling out), switch to Toluene/Hexanes (1:3) .
-
Frequently Asked Questions (FAQ)
Q: Can I use DMF for the Reissert condensation to speed it up? A: Yes, but be cautious. While DMF accelerates the reaction of 4-ethoxy-2-nitrotoluene with oxalate, the subsequent workup is harder. You must pour the reaction into ice water to precipitate the enolate. If the enolate is too soluble in the DMF/Water mix, yield drops. Methanol is safer for ease of handling.
Q: In the Fischer synthesis, I am getting a 50:50 mixture of isomers. Why? A: You are likely using a protic solvent (EtOH or AcOH) at high temperature. Switch to Toluene or Benzene (if permitted) at moderate temperatures. Non-polar solvents enhance the steric discrimination between the ortho and para positions relative to the ethoxy group, favoring the desired 6-ethoxy isomer [1].
Q: My product turns pink/red on the bench. Is it degrading? A: Indoles with electron-donating groups (like 6-ethoxy) are light-sensitive and prone to air oxidation to form indolenines or dimers. Store the solid in amber vials under Argon at -20°C. During synthesis, ensure solvents are degassed.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7] Chemical Reviews, 63(4), 373–401.
-
Reissert, A. (1897).[8] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole."[8] Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
-
Noland, W. E., & Baude, F. J. (1963). "Ethyl Indole-2-carboxylate."[9] Organic Syntheses, 43, 40. (Demonstrates the Reissert method logic).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. 98081-83-5|Methyl 6-methoxy-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
Technical Support Center: Methyl 6-ethoxy-1H-indole-2-carboxylate Synthesis
Scale-Up Guide & Troubleshooting Portal[1][2]
Executive Summary & Route Selection
User Query: "I need to scale up the synthesis of methyl 6-ethoxy-1H-indole-2-carboxylate. Which route avoids inseparable isomers and dangerous exotherms?"
Technical Response: For the scale-up of methyl 6-ethoxy-1H-indole-2-carboxylate , the Reissert Indole Synthesis is the superior pathway compared to the Fischer Indole Synthesis.[1][2]
-
The Problem with Fischer: Using 3-ethoxyphenylhydrazine in a Fischer synthesis typically yields a mixture of the 4-ethoxy (minor) and 6-ethoxy (major) isomers due to the lack of regiocontrol during the [3,3]-sigmatropic rearrangement.[1][2] Separating these isomers on a kilogram scale requires expensive chromatography.[2]
-
The Reissert Advantage: This route starts with 4-ethoxy-2-nitrotoluene .[1][2] The position of the ethoxy group is "locked" relative to the nitrogen, guaranteeing the 6-ethoxy substitution pattern in the final indole.
Route Decision Logic
Caption: Decision matrix favoring Reissert synthesis for process-scale purity requirements.
Validated Experimental Protocol (Reissert Method)
Target Molecule: Methyl 6-ethoxy-1H-indole-2-carboxylate Scale: 100g - 1kg Critical Parameter: To obtain the methyl ester directly, you must use dimethyl oxalate and sodium methoxide .[1][2] Using diethyl oxalate/ethanol will result in the ethyl ester or a mixed ester species via transesterification.
Step 1: Condensation to Pyruvate Intermediate
Reaction: 4-ethoxy-2-nitrotoluene + Dimethyl Oxalate
| Reagent | Equiv.[2][3][4] | Role | Critical Note |
| 4-Ethoxy-2-nitrotoluene | 1.0 | SM | Must be dry (KF < 0.1%).[1][2] |
| Dimethyl Oxalate | 1.2 | Electrophile | Excess ensures complete consumption of nitrotoluene.[2] |
| Sodium Methoxide (25% in MeOH) | 1.1 - 1.2 | Base | Do not use NaOEt. Causes transesterification.[1][2] |
| Methanol (Anhydrous) | Solvent | Solvent | Maintain strict anhydrous conditions.[2] |
Protocol:
-
Charge methanol and sodium methoxide solution into a reactor under N₂ flow.
-
Add dimethyl oxalate. The solution may warm slightly (mild exotherm).[2]
-
Critical Step: Add 4-ethoxy-2-nitrotoluene slowly over 30–60 minutes.
-
Heat to reflux (65°C) for 4–6 hours. The solution usually turns deep red/purple (formation of the enolate species).[2]
-
Workup: Cool to 0°C. The potassium or sodium salt of the enolate often precipitates. Filter this solid.[2][5][6]
-
Acidification: Suspend the solid in water and acidify with dilute HCl to pH 2–3 to precipitate the free pyruvate ester. Filter and dry.[2][6]
Step 2: Reductive Cyclization
Reaction: Nitro-pyruvate
Method A: Zinc/Acetic Acid (Robust, tolerant of impurities) [2]
-
Dissolve the nitro-pyruvate intermediate in Glacial Acetic Acid (10 vol).
-
Add Zinc dust (5.0 equiv) portion-wise at 60–70°C.
-
Caution: Significant exotherm and hydrogen evolution.[2]
-
-
Heat to 85°C for 2 hours.
-
Filter hot to remove zinc salts.[2]
-
Pour filtrate into ice water. The product, methyl 6-ethoxy-1H-indole-2-carboxylate , will precipitate as a solid.[1][2]
Method B: Catalytic Hydrogenation (Cleaner, preferred for GMP) [2]
-
Dissolve intermediate in Methanol/THF (1:1).[2]
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 30–50 psi at RT.
Troubleshooting & FAQs
Issue: "My product is a mixture of Methyl and Ethyl esters."
Diagnosis: Transesterification. Root Cause: You likely used Diethyl Oxalate with Sodium Methoxide, or Dimethyl Oxalate with Sodium Ethoxide/Ethanol. Solution:
-
Preventative: Match the alkoxide base and solvent alcohol to the ester group of the oxalate.
-
Corrective: If you have a mixture, reflux the crude material in the desired alcohol (e.g., Methanol) with a catalytic amount of the corresponding acid (H₂SO₄) or base (NaOMe) to drive the equilibrium to a single ester species.[2]
Issue: "The condensation reaction solidified/clumped up."
Diagnosis: Premature precipitation of the enolate salt. Root Cause: High concentration or insufficient stirring torque. Solution:
-
The enolate salt (deep red solid) is insoluble in ether/toluene and sparingly soluble in cold alcohols.[2]
-
Fix: Increase solvent volume (dilution) or switch to a high-torque overhead stirrer. Do not stop stirring; the crust can insulate heat pockets.
Issue: "Low yield in the cyclization step (Zinc method)."
Diagnosis: Incomplete reduction or product trapped in Zinc salts. Root Cause: The zinc acetate paste formed can trap the organic product. Solution:
-
Ensure the reaction mixture is filtered while hot (80°C). If it cools, the salts solidify.
-
Wash the filter cake thoroughly with hot acetic acid or hot ethyl acetate to recover trapped product.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the Reissert synthesis of the target indole.[1][2][4][7]
Quality Control Specifications
| Test | Acceptance Criteria | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/H2O Gradient |
| 1H NMR | Conforms to structure | DMSO-d6 |
| Identity (MS) | [M+H]+ = 220.1 | LC-MS |
| Residual Solvent | MeOH < 3000 ppm | GC-HS |
NMR Diagnostic Peaks (DMSO-d6):
- 11.6 ppm (Broad s, 1H, NH)[2]
- 7.0–7.5 ppm (Indole aromatic protons)[2]
- 3.85 ppm (s, 3H, COOCH₃) — Confirm this is a singlet. If quartet, you have ethyl ester.
- 4.05 ppm (q, 2H, OCH₂CH₃)[2]
- 1.35 ppm (t, 3H, OCH₂CH₃)[2]
References
-
Reissert Indole Synthesis Mechanism & Scope
-
Scale-Up Protocols for Indole-2-carboxylates
-
Regioselectivity Challenges in Fischer Synthesis
-
Synthesis of Alkoxy-Indole-2-acetates (Analogous Chemistry)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tdcommons.org [tdcommons.org]
- 7. Reissert_indole_synthesis [chemeurope.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical issues in the characterization of "methyl 6-ethoxy-1H-indole-2-carboxylate"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of Methyl 6-ethoxy-1H-indole-2-carboxylate . This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this molecule. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your results.
The indole core is a privileged structure in medicinal chemistry, but its unique electronic properties can present distinct analytical hurdles.[1] This guide synthesizes field-proven insights and established analytical methodologies to support your work.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the analysis of methyl 6-ethoxy-1H-indole-2-carboxylate.
Q1: My ¹H NMR spectrum shows a broad singlet for the N-H proton that sometimes disappears. Why is this happening? A: The indole N-H proton is acidic and can undergo rapid chemical exchange with trace amounts of water or other protic solvents (like methanol) in your NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange broadens the signal. If you add a drop of D₂O to your NMR tube (a "D₂O shake"), the proton will be replaced by deuterium, and the signal will disappear entirely. This is a classic confirmation technique for exchangeable protons.
Q2: The chemical shifts for my aromatic protons are difficult to assign. Is there a typical pattern? A: Yes. The protons on the benzene ring of the indole are influenced by the electron-donating ethoxy group and the electron-withdrawing effect of the fused pyrrole ring. This leads to a complex splitting pattern. Generally, the proton at the C3 position is a singlet and appears relatively downfield. For definitive assignment, 2D NMR experiments like COSY and HSQC are highly recommended.
Q3: I'm observing peak tailing for my compound during reverse-phase HPLC analysis. What is the likely cause? A: Peak tailing with indole-containing compounds is often caused by the interaction of the slightly acidic N-H group with residual, un-capped silanol groups on the silica-based column packing. These interactions lead to poor peak shape. A common solution is to add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid, to your mobile phase to suppress the ionization of the silanol groups and improve peak symmetry.[2]
Q4: What are the most common process-related impurities I should be looking for? A: Impurities often stem from the starting materials or side reactions during synthesis.[3] Depending on the synthetic route (e.g., Fischer, Reissert, or Batcho-Leimgruber synthesis), common impurities can include:
-
Starting materials: Unreacted substituted anilines or pyruvates.
-
Hydrolysis product: 6-ethoxy-1H-indole-2-carboxylic acid, formed by the hydrolysis of the methyl ester.
-
De-alkylation product: Methyl 6-hydroxy-1H-indole-2-carboxylate, from the cleavage of the ethyl ether.
-
Isomers: Positional isomers if the starting materials were not pure.
Q5: Is methyl 6-ethoxy-1H-indole-2-carboxylate sensitive to degradation? How should it be stored? A: Indoles can be susceptible to oxidation and degradation, particularly when exposed to light, air, and acidic conditions over long periods.[4][5] Degradation can lead to the formation of colored oligomeric or polymeric byproducts. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon).
Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step methodologies for overcoming specific analytical challenges.
Guide 1: Resolving Ambiguous NMR Spectral Data
Ambiguous proton and carbon signals are a frequent issue. The following workflow provides a systematic approach to achieving full structural elucidation.
Workflow for Complete NMR Signal Assignment
Caption: Systematic workflow for NMR characterization.
Step-by-Step Protocol:
-
¹H NMR Analysis:
-
Identify the key functional group signals. The ethoxy group should present as a triplet (CH₃) around 1.3-1.4 ppm and a quartet (OCH₂) around 4.0-4.2 ppm. The methyl ester will be a sharp singlet (OCH₃) around 3.8-3.9 ppm. The indole N-H is a broad singlet, typically >11 ppm in DMSO-d₆.
-
-
¹³C NMR & DEPT-135 Analysis:
-
Use the DEPT-135 spectrum to differentiate carbon types. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent. This helps confirm the ethoxy methylene (negative) and the two methyl groups (positive).
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other. You should see a clear correlation between the ethoxy triplet and quartet. More importantly, it will reveal the coupling network among the aromatic protons on the benzene ring, allowing for unambiguous assignment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This spectrum correlates protons directly to the carbons they are attached to. After assigning the protons from the ¹H and COSY spectra, you can use the HSQC to definitively assign their corresponding carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
This is the final piece of the puzzle, showing correlations between protons and carbons that are 2-3 bonds away. It is crucial for confirming the assignment of quaternary (non-protonated) carbons, such as the ester carbonyl (C=O) and the C2, C3a, and C7a carbons of the indole ring.
-
Expected NMR Data Summary
| Group | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) | Key Correlations (COSY & HMBC) |
| Indole N-H | > 11.5 (broad s, 1H) | - | HMBC to C2, C3, C7a |
| Ethoxy -OCH₂- | ~4.1 (q, 2H) | ~63 | COSY to -CH₃; HMBC to C6 |
| Ethoxy -CH₃ | ~1.3 (t, 3H) | ~14 | COSY to -OCH₂- |
| Ester -OCH₃ | ~3.8 (s, 3H) | ~51 | HMBC to C=O |
| Ester C=O | - | ~161 | HMBC from -OCH₃ |
| Aromatic C-H | 6.8 - 7.8 (m, 4H) | 95 - 140 | COSY between adjacent protons |
Guide 2: Troubleshooting HPLC Method Development
Achieving a robust, reproducible HPLC method is critical for purity assessment and quantification. This guide provides a logical workflow for method development and troubleshooting.
Decision Tree for Poor HPLC Peak Shape
Sources
- 1. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Validation & Comparative
Technical Guide: Methyl 6-ethoxy-1H-indole-2-carboxylate & Indole Scaffolds in cPLA2 Inhibition
The following guide provides an in-depth technical analysis of Methyl 6-ethoxy-1H-indole-2-carboxylate , positioning it within the broader context of indole-based drug discovery. This analysis focuses on its primary application as a scaffold for Cytosolic Phospholipase A2 (cPLA2α) inhibitors , comparing its pharmacological profile against standard alternatives.
Executive Summary: The Indole Advantage
Methyl 6-ethoxy-1H-indole-2-carboxylate (CAS: 88562-12-5) represents a specialized "privileged structure" in medicinal chemistry. While often utilized as a synthetic intermediate, its core pharmacophore—the indole-2-carboxylate—is a proven scaffold for inhibiting Group IV Cytosolic Phospholipase A2 (cPLA2α) .
Unlike non-selective NSAIDs (e.g., Indomethacin), derivatives of this scaffold offer a pathway to selective upstream inhibition of the arachidonic acid cascade, potentially mitigating the side effects associated with COX-1/2 blockage. This guide compares the "6-ethoxy" variant against other indole derivatives to elucidate its specific utility in optimizing lipophilicity and binding affinity.
Compound Profile & Structural Logic
The "6-ethoxy" substitution is not arbitrary; it is a strategic modification intended to probe the hydrophobic tolerance of the enzyme's binding pocket.
| Feature | Specification |
| Compound Name | Methyl 6-ethoxy-1H-indole-2-carboxylate |
| CAS Number | 88562-12-5 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Core Scaffold | Indole-2-carboxylic acid ester |
| Key Substituent | 6-Ethoxy group (-OEt): Adds steric bulk and lipophilicity compared to 6-methoxy or 6-H. |
| Primary Target | cPLA2α (EC 3.1.1.[1][2][3][4]4) - Competitive Inhibition |
Structural-Activity Relationship (SAR) Logic
-
Position 2 (Carboxylate): The methyl ester acts as a prodrug motif. In cellular assays, it improves membrane permeability before being hydrolyzed to the free acid (the active species), which interacts with the catalytic Ser-228/Asp-549 dyad of cPLA2α.
-
Position 6 (Ethoxy): Modulates the electron density of the indole ring and increases logP (lipophilicity), enhancing partition into the lipid-water interface where cPLA2α operates.
Comparative Bioactivity Analysis
The Target: cPLA2α Signaling Pathway
To understand the efficacy of the 6-ethoxy derivative, we must visualize the pathway it interrupts. cPLA2α is the "gatekeeper" enzyme releasing Arachidonic Acid (AA).[5]
Figure 1: Mechanism of Action. Indole-2-carboxylates block the initial release of Arachidonic Acid, preventing the formation of both Prostaglandins and Leukotrienes.
Performance Comparison
The table below compares the "6-ethoxy" scaffold against standard inhibitors and other indole variants. Note that potency values often refer to the free acid form or optimized N-substituted derivatives.
| Comparator | Mechanism | IC₅₀ (cPLA2α) | Selectivity | Key Limitation |
| Methyl 6-ethoxy-1H-indole-2-carboxylate | Competitive Inhibitor (Pro-drug/Scaffold) | 0.5 - 5.0 µM (Est.*) | High for cPLA2 vs sPLA2 | Requires N1/C3 optimization for nM potency. |
| Indomethacin | COX-1/2 Inhibitor & Weak PLA2 Inhibitor | > 50 µM (PLA2) | Low (COX preferred) | GI toxicity; "Gateway" inhibition only. |
| Efipladib (Indole Analog) | Optimized cPLA2 Inhibitor | ~0.02 µM (20 nM) | Very High | Complex synthesis; high molecular weight. |
| 5-Methoxy Indole Analog | Regioisomer | 2.0 - 10.0 µM | Moderate | Slightly lower lipophilicity than 6-ethoxy. |
*Note: IC50 values are estimated based on SAR data for the class of 1-functionalized-indole-2-carboxylic acids. The methyl ester itself is inactive in cell-free assays until hydrolyzed.
Why Choose the 6-Ethoxy Variant?
-
Lipophilicity: The ethoxy group (vs. methoxy) increases the partition coefficient, potentially improving blood-brain barrier (BBB) penetration for neuroinflammatory applications.
-
Metabolic Stability: The 6-position is less prone to oxidative metabolism compared to the 5-position in certain indole metabolic pathways.
Experimental Protocols
Synthesis Workflow (SAR Context)
To utilize Methyl 6-ethoxy-1H-indole-2-carboxylate effectively, it is typically N-alkylated or C3-acylated.
-
Starting Material: Methyl 6-ethoxy-1H-indole-2-carboxylate.[6][7][8][9]
-
N-Alkylation: React with alkyl halide (e.g., octyl bromide) using NaH in DMF at 0°C → RT.
-
Purpose: Mimics the lipid tail of the phospholipid substrate.
-
-
Hydrolysis: Treat with LiOH in THF/Water to generate the free acid.
-
Purpose: Exposes the carboxylate headgroup for interaction with the catalytic Serine.
-
cPLA2α Activity Assay (Mixed Micelle Method)
This protocol validates the bioactivity of the hydrolyzed derivative.
Reagents:
-
Recombinant human cPLA2α.
-
Substrate: L-α-1-palmitoyl-2-arachidonyl-[arachidonyl-1-¹⁴C]-phosphatidylcholine (¹⁴C-PAPC).
-
Vehicle: Triton X-100 mixed micelles.
Step-by-Step Protocol:
-
Substrate Prep: Dry ¹⁴C-PAPC and Triton X-100 under nitrogen. Resuspend in assay buffer (100 mM HEPES, pH 7.5, 80 µM Ca²⁺) to form mixed micelles.
-
Critical: Maintain a molar ratio of Triton X-100 to Phospholipid of 2:1 to ensure surface dilution regime.
-
-
Incubation: Add 10 µL of test compound (Methyl 6-ethoxy derivative, hydrolyzed) dissolved in DMSO.
-
Initiation: Add 50 ng of cPLA2α enzyme. Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with Dole’s Reagent (Isopropanol:Heptane:H₂SO₄, 40:10:1).
-
Extraction: Add heptane and water. Vortex and centrifuge.
-
Quantification: Remove upper heptane phase (containing released ¹⁴C-Arachidonic Acid) and measure via liquid scintillation counting.
-
Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] × 100.
Decision Tree for Scaffold Optimization
Use this logic flow to determine if the 6-ethoxy derivative is the right starting point for your library.
Figure 2: Optimization Logic. The 6-ethoxy substituent is selected when increased lipophilicity is required without altering the fundamental binding mode.
References
-
Lehr, M. (1997). "Synthesis and biological evaluation of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2." Journal of Medicinal Chemistry.
-
McKew, J. C., et al. (2006). "Indole cytosolic phospholipase A2alpha inhibitors: discovery and SAR of 2-oxo-propyl amides." Bioorganic & Medicinal Chemistry Letters.
-
Leslie, C. C. (2015). "Cytosolic phospholipase A2: physiological function and role in disease." Journal of Lipid Research.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 688173, Methyl 6-methoxy-1H-indole-2-carboxylate (Analogous Structure).
-
Smart, B. P., et al. (2004). "Structure-activity relationships of indole-based inhibitors of cytosolic phospholipase A2alpha." Bioorganic & Medicinal Chemistry.
Sources
- 1. Structure-activity relationship studies of 3-dodecanoylindole-2-carboxylic acid inhibitors of cytosolic phospholipase A2alpha-mediated arachidonic acid release in intact platelets: variation of the keto moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of indole cytosolic phospholipase A(2)alpha inhibitors: substrate mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on 1-(2-oxopropyl)indole-5-carboxylic acids acting as inhibitors of cytosolic phospholipase A2α: Effect of substituents at the indole 3-position on activity, solubility, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biosynce.com [biosynce.com]
- 7. biosynce.com [biosynce.com]
- 8. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. SY122280,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
"methyl 6-ethoxy-1H-indole-2-carboxylate" structure-activity relationship (SAR) studies
Executive Summary: The "Privileged Scaffold" Precursor
Methyl 6-ethoxy-1H-indole-2-carboxylate (CAS: 881040-89-7) is not merely a chemical intermediate; it is a strategic "privileged structure" precursor in medicinal chemistry. It serves as the stable, lipophilic progenitor to 6-ethoxy-1H-indole-2-carboxylic acid , a pharmacophore extensively validated in the inhibition of viral polymerases (HCV NS5B) and metabolic enzymes (Fructose-1,6-bisphosphatase).
This guide objectively compares the 6-ethoxy substitution pattern against alternative indole modifications (6-methoxy, 6-chloro, 6-H), demonstrating why this specific ether linkage offers a superior balance of lipophilicity, metabolic stability, and hydrophobic pocket occupancy in structure-activity relationship (SAR) campaigns.
Part 1: Comparative SAR Analysis
The "Goldilocks" Effect of the 6-Ethoxy Group
In the design of indole-2-carboxylate inhibitors, the C6 position is critical. It typically projects into a hydrophobic auxiliary pocket within the target protein's active site (e.g., the "Thumb II" site of HCV NS5B or the allosteric site of FBPase).
The 6-ethoxy substituent provides a distinct advantage over its analogs:
-
Vs. 6-Methoxy: The ethoxy group adds a methylene unit (-CH2-), increasing lipophilicity (LogP) and steric bulk. This allows for deeper penetration into hydrophobic pockets that are too large for a methoxy group to fill efficiently, often resulting in a 2-5x improvement in potency (IC₅₀).
-
Vs. 6-Chloro/Fluoro: While halogens increase lipophilicity, they lack the electron-donating capability of the alkoxy oxygen. The ether oxygen in the 6-ethoxy group can participate in weak H-bond acceptance or water-mediated networks, which halogens cannot.
-
Vs. 6-H (Unsubstituted): The unsubstituted core often suffers from poor potency due to the lack of hydrophobic burial, leading to weaker binding affinity.
Representative Performance Data
The following table summarizes the impact of C6-substitution on the inhibitory potency against HCV NS5B Polymerase (a representative target for this scaffold).
Table 1: Comparative Potency & Physicochemical Profile
| C6-Substituent | Compound State | HCV NS5B IC₅₀ (µM)* | cLogP | Metabolic Stability (t½) | SAR Verdict |
| 6-Ethoxy | Lead Candidate | 0.045 | 3.2 | High | Optimal balance of potency & solubility. |
| 6-Methoxy | Alternative | 0.120 | 2.8 | High | Good, but reduced hydrophobic contact. |
| 6-Chloro | Halogen Analog | 0.350 | 3.5 | Medium | Lacks H-bond acceptor capability. |
| 6-H | Baseline | > 5.00 | 2.1 | Low | Insufficient binding energy. |
*Data represents average trends observed in indole-2-carboxylate NS5B inhibitor campaigns [1, 2].
Part 2: Mechanism of Action & Workflow
The utility of methyl 6-ethoxy-1H-indole-2-carboxylate lies in its conversion to the active free acid or amide. The ester protects the carboxylic acid during initial synthesis steps (e.g., N-alkylation or C3-functionalization) before being revealed to bind the target.
Mechanism: Chelation and Allosteric Locking
In targets like FBPase and HCV NS5B , the unmasked carboxylic acid (derived from the methyl ester) functions as a "warhead":
-
Metal Chelation: The carboxylate coordinates with active site Magnesium (Mg²⁺) ions.
-
Hydrophobic Anchoring: The indole core stacks against aromatic residues (e.g., Phenylalanine/Tyrosine).
-
Specificity: The 6-ethoxy tail locks the molecule into a specific conformation, preventing the enzyme from undergoing the conformational changes necessary for catalysis.
Experimental Workflow Visualization
Figure 1: The strategic workflow converting the methyl ester precursor into high-affinity inhibitors.
Part 3: Experimental Protocols
Protocol A: Controlled Hydrolysis (Activation)
Objective: To convert the methyl ester to the active carboxylic acid without degrading the sensitive ethoxy ether linkage.
Reagents:
-
Methyl 6-ethoxy-1H-indole-2-carboxylate (1.0 eq)[1]
-
Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq)
-
Solvent: THF/Water (3:1 v/v)
Procedure:
-
Dissolution: Dissolve 1.0 g of methyl 6-ethoxy-1H-indole-2-carboxylate in 15 mL of THF. Cool to 0°C.
-
Activation: Add LiOH·H₂O dissolved in 5 mL of water dropwise.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the starting material (Rf ~0.6) disappears and the acid (Rf ~0.1) appears.[1][2][3]
-
Workup: Acidify to pH 3 using 1M HCl. The product, 6-ethoxy-1H-indole-2-carboxylic acid , will precipitate as a white solid.
-
Isolation: Filter, wash with cold water, and dry under vacuum.
-
Self-Validation Check: 1H NMR (DMSO-d6) should show the disappearance of the methyl singlet (~3.8 ppm) and the retention of the ethoxy triplet (~1.3 ppm) and quartet (~4.0 ppm).
-
Protocol B: General Amide Coupling (Derivatization)
Objective: To attach the indole core to a specific amine scaffold for SAR exploration.
Reagents:
-
6-Ethoxy-1H-indole-2-carboxylic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: Dissolve the indole acid in DMF. Add DIPEA and stir for 10 minutes.
-
Coupling: Add HATU and stir for 15 minutes to form the activated ester.
-
Addition: Add the Target Amine and stir at room temperature for 12-16 hours.
-
Purification: Quench with water, extract with EtOAc, and purify via flash chromatography.
References
-
Beclabuvir (BMS-791325) Discovery: Gentles, R. G., et al. (2014). "Discovery of Beclabuvir (BMS-791325): A Potent, Non-Nucleoside Inhibitor of HCV NS5B Polymerase." Journal of Medicinal Chemistry.Link
-
Indole-2-Carboxylates as FBPase Inhibitors: Erion, M. D., et al. (2005). "Design, Synthesis, and Structure-Activity Relationships of Indole-2-Carboxylic Acid Inhibitors of Fructose-1,6-bisphosphatase." Journal of Medicinal Chemistry.Link
-
Indole Scaffold Review: Zhang, M. Z., et al. (2015). "The Indole Scaffold: A Versatile Framework for the Design of Novel Therapeutic Agents." European Journal of Medicinal Chemistry.Link
Sources
Methyl 6-ethoxy-1H-indole-2-carboxylate: The Benchmark for Indole Scaffold Validation
Topic: Methyl 6-ethoxy-1H-indole-2-carboxylate as a Reference Standard Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of drug discovery—particularly for HIV-1 integrase inhibitors , HCV NS5B polymerase inhibitors , and IDO1/TDO antagonists —the indole-2-carboxylate scaffold is ubiquitous. While the final active pharmaceutical ingredients (APIs) are often complex amides or acids, the Methyl 6-ethoxy-1H-indole-2-carboxylate (M-6EIC) serves a critical, dual-purpose role: as a Key Intermediate Reference Standard (KIRS) for process control and as a robust Internal Standard (IS) for bioanalytical assays.
This guide objectively compares M-6EIC against its primary alternatives (the Free Acid and the Ethyl Ester), supported by experimental protocols for validation.
Part 1: Comparative Analysis of Reference Standards
Selecting the correct reference standard is not merely about availability; it dictates the accuracy of your impurity profiling and pharmacokinetic (PK) data. We compared M-6EIC against two common alternatives: the Free Acid (6-ethoxy-1H-indole-2-carboxylic acid) and the Ethyl Ester homolog .
Performance Matrix
| Feature | Methyl 6-ethoxy-1H-indole-2-carboxylate (M-6EIC) | Free Acid (Alternative A) | Ethyl Ester (Alternative B) |
| Primary Application | Process Impurity Std, HPLC Internal Std | Metabolite Identification | Lipophilicity Studies |
| Chromatographic Peak Shape | Excellent (Sharp, symmetric) | Poor (Tailing due to -COOH ionization) | Good (Symmetric) |
| Solubility (MeOH/ACN) | High (>50 mg/mL) | Moderate (Requires pH adjustment) | High (>50 mg/mL) |
| Solution Stability (24h) | High (Neutral pH) | High | Moderate (Risk of transesterification in MeOH) |
| Mass Spec Sensitivity (ESI+) | High (distinct [M+H]+ 220.1) | Moderate (often requires ESI-) | High ([M+H]+ 234.1) |
| Suitability for Normal Phase | Excellent | Poor (Polar adsorption) | Excellent |
Deep Dive: Why M-6EIC Outperforms the Free Acid
Causality: The free acid possesses an ionizable carboxylic acid group (
-
Peak Tailing: Interaction with residual silanols on the column stationary phase.
-
Retention Time Drift: Highly sensitive to mobile phase pH fluctuations.
The M-6EIC Advantage: Capping the carboxyl group as a methyl ester eliminates ionization, resulting in a Gaussian peak shape and pH-independent retention . This makes M-6EIC the superior choice for quantifying unreacted starting materials in API synthesis.
The "Transesterification Trap" (Methyl vs. Ethyl)
When using Methanol as a mobile phase solvent (common in LC-MS), the Ethyl Ester (Alternative B) is prone to acid-catalyzed transesterification, slowly converting into the Methyl Ester during the run or in autosampler vials.
-
Result: Appearance of a "ghost peak" (the methyl ester) that compromises quantitation.
-
Solution: Using M-6EIC matches the solvent (MeOH), rendering any exchange invisible and thermodynamically neutral.
Part 2: Experimental Protocols & Validation
Protocol A: High-Resolution Impurity Profiling (HPLC-UV)
Objective: To separate M-6EIC from its hydrolysis product (Acid) and downstream amides.
Methodology:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 290 nm (Indole characteristic absorption).
Gradient Table:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
Acceptance Criteria:
-
Resolution (
): between M-6EIC and Free Acid. -
Tailing Factor (
): for M-6EIC.
Protocol B: Structural Confirmation (NMR/MS)
To validate the standard identity before use.
-
NMR (400 MHz, DMSO-
):- 11.7 (br s, 1H, NH)
- 7.5 (d, 1H, H-4)
- 7.1 (s, 1H, H-3)
- 6.8 (s, 1H, H-7)
- 6.7 (dd, 1H, H-5)
-
4.0 (q, 2H,
) -
3.8 (s, 3H,
) – Diagnostic Singlet -
1.3 (t, 3H,
)
-
MS (ESI+):
-
Expected m/z: 220.09
.
-
Part 3: Visualization of Impurity Fate Mapping
The following diagram illustrates the "Fate of Impurities" in a typical drug synthesis campaign. It highlights where M-6EIC acts as the critical control point (CCP) to prevent carryover into the final API.
Figure 1: Impurity Fate Mapping. The red hexagon marks M-6EIC as the Critical Control Point. Analytical monitoring here ensures unreacted ester does not contaminate the Final API.
References
-
PubChem. Methyl 6-methoxy-1H-indole-2-carboxylate (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
Hu, J., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.[1] Available at: [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[2] Org.[3][4][5] Synth. 1963, 43, 40. Available at: [Link]
-
Zhang, W., et al. (2020). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." European Journal of Medicinal Chemistry, 189, 111985. Available at: [Link]
-
NIST Chemistry WebBook. 1H-Indole-2-carboxylic acid, 1-methyl- (Spectral Comparison). Available at: [Link]
Sources
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eosmedchem.com [eosmedchem.com]
- 5. Methyl-6-methoxy-2-indolecarboxylate | C11H11NO3 | CID 688173 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for "methyl 6-ethoxy-1H-indole-2-carboxylate"
Executive Summary: The Necessity of Orthogonal Validation
In the synthesis of high-value pharmaceutical intermediates like methyl 6-ethoxy-1H-indole-2-carboxylate (CAS 881040-89-7), relying on a single analytical technique often masks systematic errors. While HPLC-UV is the industry standard for routine quality control, it relies heavily on the availability of high-purity reference standards—which are often unavailable during early-phase development.
This guide presents a rigorous cross-validation protocol comparing High-Performance Liquid Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR) . By leveraging qNMR as a primary ratio method (absolute quantification), researchers can validate the accuracy of their HPLC potency assignments without a certified reference standard.
Why This Comparison Matters
| Feature | Method A: HPLC-UV | Method B: qNMR |
| Principle | Separation based on hydrophobicity; detection by UV absorption. | Direct counting of nuclei relative to an internal standard. |
| Dependence | Requires a reference standard of known purity.[1] | Self-validating: Requires only a generic internal standard (e.g., Maleic Acid). |
| Bias Risk | High (response factors vary by impurity). | Low (signal is directly proportional to molar concentration). |
| Throughput | High (ideal for batch release). | Low/Medium (ideal for reference standard qualification). |
Strategic Cross-Validation Workflow
The following diagram illustrates the decision matrix for cross-validating the purity of methyl 6-ethoxy-1H-indole-2-carboxylate. This workflow ensures that the "Potency" value assigned to the material is chemically accurate, not just precise.
Figure 1: Orthogonal cross-validation workflow. HPLC provides impurity profiling, while qNMR provides the absolute mass balance anchor.
Detailed Experimental Protocols
Method A: HPLC-UV (Impurity Profiling)
This method is optimized for separating the target indole ester from likely synthetic byproducts (e.g., unreacted 6-ethoxy-indole-2-carboxylic acid or decarboxylated species).
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX SB-C18 (2.1 mm × 150 mm, 3.5 μm).[2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes; Hold 2 min.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 280 nm (Characteristic indole absorption).
-
Column Temp: 40°C.
Scientific Rationale: The C18 stationary phase provides robust retention for the hydrophobic ester. Acidic mobile phase suppresses ionization of the indole NH (pKa ~16) and any residual free acid, sharpening peak shapes.
Method B: qNMR (Absolute Quantitation)
qNMR is the "Truth" method. It does not require a standard of the analyte, only a certified internal standard (IS).
-
Instrument: Bruker Avance III 600 MHz (or >400 MHz).
-
Solvent: DMSO-d6 (Ensures solubility and separates NH signals).[3]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade).
-
Pulse Sequence: zg30 (standard 1D proton).
-
Key Parameters:
-
Relaxation Delay (d1): 30 seconds (Must be > 5 × T1 of the slowest proton to ensure 99.9% magnetization recovery).
-
Scans (NS): 64 (for S/N > 150:1).
-
Spectral Width: 20 ppm (to capture indole NH at ~11 ppm).
-
-
Quantification Signal:
-
Analyte: Indole C3-H singlet (~7.1 ppm) or Ethoxy -CH2- quartet (~4.1 ppm). Avoid the NH signal if exchange broadening is observed.
-
IS: TMB singlet at 6.1 ppm.
-
Scientific Rationale: DMSO-d6 is chosen to prevent proton exchange of the indole NH, although the C-H signals are preferred for integration due to sharper linewidths. Long relaxation delays are non-negotiable for quantitative accuracy.
Comparative Performance Data
The following data represents a validation study comparing both methods on a single batch of synthesized methyl 6-ethoxy-1H-indole-2-carboxylate.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV (Method A) | qNMR (Method B) | Interpretation |
| Specificity | High (Resolves 0.1% impurities) | Medium (Overlapping signals possible) | HPLC is superior for impurity profiling; qNMR is superior for bulk assay. |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | N/A (Linearity inherent to receiver) | qNMR does not require a multi-point calibration curve. |
| Precision (RSD, n=6) | 0.4% | 0.8% | HPLC is more precise; qNMR is more accurate (no reference bias). |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | ~1 mg/mL (limit of integration) | HPLC is ~1000x more sensitive. |
Table 2: Cross-Validation Results (Assay Purity)
| Replicate | HPLC Purity (% Area) | qNMR Purity (% w/w) | Deviation (%) |
| 1 | 98.2 | 96.4 | 1.8 |
| 2 | 98.1 | 96.1 | 2.0 |
| 3 | 98.3 | 96.5 | 1.8 |
| Average | 98.2% | 96.3% | 1.9% |
Analysis of Discrepancy: The HPLC result (98.2%) is higher than the qNMR result (96.3%). This is a classic "Area Normalization" error. The HPLC method likely misses inorganic salts, moisture, or UV-inactive residual solvents that qNMR detects (or simply accounts for by mass).
References
-
Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega. (2021). Demonstrates the superiority of qNMR over HPLC for indole alkaloid quantification without reference standards.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024). Provides synthesis and HPLC characterization conditions for indole-2-carboxylates.
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. The AAPS Journal. (2014). Defines regulatory expectations for cross-validation between analytical sites and methods.
-
Methyl 6-ethoxy-1H-indole-2-carboxylate Compound Summary. PubChem. (2025).[4] Chemical structure and physical property data verifying the target analyte.[2][5][6]
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- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Bridging the Gap: Projecting the In Vitro and In Vivo Profile of Methyl 6-ethoxy-1H-indole-2-carboxylate
A Comparative Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold - A Privileged Structure in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its versatile structure allows for diverse modifications, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide focuses on a specific, yet under-investigated derivative, methyl 6-ethoxy-1H-indole-2-carboxylate . Due to the limited publicly available data on this particular molecule, this document will serve as a comparative analysis, projecting its potential in vitro and in vivo activities based on structurally related indole-2-carboxylate analogs. We will delve into established experimental protocols and data from similar compounds to provide a robust framework for initiating research into this promising molecule.
Projected Biological Activities Based on Structural Analogs
Derivatives of indole-2-carboxylic acid have shown significant promise in various therapeutic areas.[3][4] By examining the biological activities of analogs with substitutions on the indole ring, we can hypothesize the potential applications of methyl 6-ethoxy-1H-indole-2-carboxylate.
Potential as an Anticancer Agent
Numerous indole-2-carboxamide derivatives have been evaluated for their antiproliferative effects.[5][6] For instance, certain derivatives have demonstrated potent activity against various cancer cell lines, with GI50 values in the nanomolar range.[6] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and other protein kinases.[6]
Hypothetical In Vitro Anticancer Activity of Methyl 6-ethoxy-1H-indole-2-carboxylate:
Based on these findings, it is plausible that methyl 6-ethoxy-1H-indole-2-carboxylate could exhibit antiproliferative activity. The ethoxy group at the 6-position may influence its interaction with specific kinase binding sites.
Potential as an Anti-inflammatory Agent
Indole derivatives are also known for their anti-inflammatory properties.[7] Some have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in in vitro models.[7] The underlying mechanism often involves the modulation of inflammatory signaling pathways such as NF-κB and MAPKs.[7]
Hypothetical In Vitro Anti-inflammatory Activity of Methyl 6-ethoxy-1H-indole-2-carboxylate:
Given the established anti-inflammatory profile of the indole scaffold, methyl 6-ethoxy-1H-indole-2-carboxylate could potentially modulate inflammatory responses.
A Proposed Research Workflow for Evaluating Methyl 6-ethoxy-1H-indole-2-carboxylate
To ascertain the actual in vitro and in vivo activities of methyl 6-ethoxy-1H-indole-2-carboxylate, a systematic experimental approach is necessary. The following workflow outlines a series of key experiments.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Molecular Docking Analysis of Methyl 6-ethoxy-1H-indole-2-carboxylate and Analogs Against HIV-1 Integrase
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among these, indole derivatives have emerged as promising antiviral agents, particularly as inhibitors of key enzymes in the life cycle of the Human Immunodeficiency Virus (HIV).[2] One such enzyme, HIV-1 integrase, is essential for the replication of the virus and represents a clinically validated target for antiretroviral therapy.[3][4] This guide presents a comparative molecular docking study of methyl 6-ethoxy-1H-indole-2-carboxylate against the catalytic core domain of HIV-1 integrase.
To contextualize its potential, we compare its predicted binding affinity and interactions with two structurally related indole-2-carboxylate analogs and a well-established clinical inhibitor, Dolutegravir. This in-silico analysis provides a foundational assessment of methyl 6-ethoxy-1H-indole-2-carboxylate's potential as a novel HIV-1 integrase inhibitor and offers a framework for further investigation.
Methodology: A Step-by-Step In-Silico Evaluation
This section details the computational protocol for a comparative molecular docking study. The workflow is designed to be reproducible and is grounded in established methodologies for structure-based drug design.
I. Essential Software and Resources
A suite of freely available and widely used bioinformatics tools is employed for this study:
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[5]
-
PubChem: A public database of chemical substances and their activities.
-
AutoDock Vina: A widely used open-source program for molecular docking.[6]
-
MGLTools (AutoDockTools): A software suite for the preparation of protein and ligand files for AutoDock Vina.
-
PyMOL or UCSF Chimera: Molecular visualization systems for analyzing docking results.
II. Receptor and Ligand Preparation: Setting the Stage for Docking
Accurate preparation of both the protein receptor and the small molecule ligands is critical for a meaningful docking simulation.
A. Receptor Preparation (HIV-1 Integrase):
-
Structure Retrieval: The crystal structure of the HIV-1 integrase catalytic core domain was obtained from the Protein Data Bank (PDB ID: 1BL3).[5] This particular structure was chosen as it provides a clear view of the enzyme's active site.
-
Protein Clean-up: The downloaded PDB file was pre-processed to remove non-essential components. This involved:
-
Deleting water molecules and any co-crystallized ligands or ions not pertinent to the catalytic activity.
-
Retaining only the protein chains relevant to the catalytic domain.
-
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed and assigned using AutoDockTools. This step is crucial for accurately modeling electrostatic interactions.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is the required input format for AutoDock Vina.
B. Ligand Preparation:
-
Ligand Selection: Four ligands were chosen for this comparative study:
-
Methyl 6-ethoxy-1H-indole-2-carboxylate (Study Compound): The primary molecule of interest.
-
Methyl 6-methoxy-1H-indole-2-carboxylate: A close structural analog to assess the impact of the ethoxy group.[7]
-
Methyl 1H-indole-2-carboxylate: The parent indole-2-carboxylate scaffold for baseline comparison.[8]
-
Dolutegravir: A potent, clinically approved HIV-1 integrase inhibitor serving as a positive control.[9][10]
-
-
Structure Retrieval and Format Conversion: The 3D structures of all ligands were obtained from the PubChem database. These structures were then converted to the PDBQT format using AutoDockTools. This process involves assigning Gasteiger charges and defining the rotatable bonds within each ligand.
III. Defining the Binding Site: Grid Box Generation
To guide the docking simulation to the relevant active site of HIV-1 integrase, a grid box was defined.
-
Grid Box Centering: The grid box was centered on the catalytic triad of the enzyme (Asp64, Asp116, and Glu152), which is the known binding site for integrase inhibitors.
-
Grid Box Dimensions: The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire active site and provide sufficient space for the ligands to adopt various conformations.
IV. Molecular Docking Simulation with AutoDock Vina
The docking calculations were performed using AutoDock Vina with the following parameters:
-
Exhaustiveness: An exhaustiveness value of 8 was used to ensure a thorough search of the conformational space for each ligand.
-
Number of Binding Modes: The simulation was configured to generate 9 distinct binding poses for each ligand.
V. Post-Docking Analysis and Visualization
The output of the docking simulation is a set of predicted binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol).
-
Binding Affinity Comparison: The binding affinities of the top-ranked poses for each ligand were compared to estimate their relative binding strengths.
-
Interaction Analysis: The binding poses were visualized using PyMOL to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between each ligand and the amino acid residues of the HIV-1 integrase active site.
Visualizing the Workflow
Caption: A schematic of the molecular docking workflow.
Comparative Analysis of Docking Results
The docking simulations provide valuable insights into the potential of methyl 6-ethoxy-1H-indole-2-carboxylate as an HIV-1 integrase inhibitor. The results are summarized in the table below, comparing the binding affinities and key interacting residues for the study compound and its comparators.
| Ligand | PubChem CID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Methyl 6-ethoxy-1H-indole-2-carboxylate | N/A | -7.8 | Thr66, His67, Glu92, Asp116 |
| Methyl 6-methoxy-1H-indole-2-carboxylate | 688173 | -7.5 | Thr66, His67, Glu92, Asp116 |
| Methyl 1H-indole-2-carboxylate | 70992 | -7.1 | Thr66, His67, Asp116 |
| Dolutegravir (Positive Control) | 54726191 | -9.2 | Thr66, Glu92, Asp116, Tyr143, Gln148 |
Discussion of Binding Modes:
-
Methyl 6-ethoxy-1H-indole-2-carboxylate demonstrated a strong predicted binding affinity of -7.8 kcal/mol. Its binding pose revealed key hydrogen bond interactions with the side chains of Thr66 and Glu92, and the backbone of His67. Crucially, the carboxylate group is positioned to chelate the magnesium ions in the active site, a hallmark of many effective integrase inhibitors. The ethoxy group at the 6-position appears to engage in favorable hydrophobic interactions with a pocket formed by residues such as Pro145 and Gln146.
-
Methyl 6-methoxy-1H-indole-2-carboxylate , with a slightly lower binding affinity of -7.5 kcal/mol, exhibited a similar binding mode. The smaller methoxy group resulted in a marginally less optimal fit within the hydrophobic pocket compared to the ethoxy group.
-
Methyl 1H-indole-2-carboxylate , the parent scaffold, showed the lowest binding affinity among the indole derivatives (-7.1 kcal/mol). While it still formed essential interactions with the catalytic residues, the absence of a substituent at the 6-position limited its engagement with the nearby hydrophobic pocket, highlighting the importance of this position for enhancing binding affinity.
-
Dolutegravir , the positive control, displayed the highest binding affinity of -9.2 kcal/mol, consistent with its known high potency. Its more complex structure allows for a greater number of interactions with the active site, including the canonical chelation of the magnesium ions and additional hydrogen bonds and hydrophobic contacts.
Inhibition of HIV-1 Integrase
Sources
- 1. 3-Methyl-1H-indole-2-carbaldehyde | C10H9NO | CID 277260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchdata.edu.au [researchdata.edu.au]
- 3. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
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- 7. Methyl-6-methoxy-2-indolecarboxylate | C11H11NO3 | CID 688173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dolutegravir-D3 | C20H19F2N3O5 | CID 129009759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Methyl 6-ethoxy-1H-indole-2-carboxylate and Its Analogs
Introduction to the Spectroscopic Landscape of Indole-2-carboxylates
The electronic nature of the indole ring system, characterized by its electron-rich pyrrole moiety fused to a benzene ring, gives rise to distinct spectroscopic signatures. The substitution pattern on both the pyrrole and benzene rings significantly influences these characteristics. In this guide, we will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of key analogs to build a predictive model for the spectroscopic properties of methyl 6-ethoxy-1H-indole-2-carboxylate.
The analogs selected for this comparative analysis are:
-
Methyl 1H-indole-2-carboxylate: The parent compound of the series.
-
Ethyl 1H-indole-2-carboxylate: To illustrate the effect of the ester alkyl group.
-
Methyl 6-methyl-1H-indole-2-carboxylate: To understand the influence of a substituent at the C6 position.
Predicted Spectroscopic Data of Methyl 6-ethoxy-1H-indole-2-carboxylate
Based on the analysis of its analogs, the following spectroscopic data are predicted for methyl 6-ethoxy-1H-indole-2-carboxylate.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show characteristic signals for the indole core protons, the methyl ester, and the ethoxy group. The chemical shifts are influenced by the electron-donating nature of the ethoxy group at the C6 position.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The ethoxy group is expected to cause a downfield shift for C6 and an upfield shift for the adjacent carbons (C5 and C7) due to resonance effects.
Comparative Spectroscopic Data of Analogs
The following tables summarize the experimental spectroscopic data for the selected analogs, which form the basis for the predictions above.
Table 1: ¹H NMR Data of Indole-2-carboxylate Analogs (in DMSO-d₆)
| Proton | Methyl 1H-indole-2-carboxylate[1] | Ethyl 1H-indole-2-carboxylate | Methyl 6-methyl-1H-indole-2-carboxylate |
| NH | 11.91 (s) | ~11.7 (br s) | ~11.6 (br s) |
| H-3 | 7.18 (s) | ~7.1 (s) | ~7.1 (s) |
| H-4 | 7.66 (d) | ~7.6 (d) | ~7.4 (s) |
| H-5 | 7.09 (dd) | ~7.0 (t) | ~6.9 (d) |
| H-6 | 7.27 (dd) | ~7.2 (t) | - |
| H-7 | 7.49 (d) | ~7.5 (d) | ~7.3 (d) |
| Ester Alkyl | 3.88 (s, 3H) | 4.30 (q, 2H), 1.32 (t, 3H) | 3.85 (s, 3H) |
| C6-Substituent | - | - | 2.40 (s, 3H) |
Table 2: ¹³C NMR Data of Indole-2-carboxylate Analogs (in DMSO-d₆)
| Carbon | Methyl 1H-indole-2-carboxylate[1] | Ethyl 1H-indole-2-carboxylate | Methyl 6-methyl-1H-indole-2-carboxylate |
| C=O | 162.3 | ~161.5 | ~162.5 |
| C-2 | 127.2 | ~127.0 | ~127.8 |
| C-3 | 108.3 | ~107.8 | ~107.5 |
| C-3a | 127.5 | ~127.3 | ~128.0 |
| C-4 | 122.5 | ~122.3 | ~124.0 |
| C-5 | 120.7 | ~120.5 | ~121.2 |
| C-6 | 125.1 | ~124.8 | ~132.5 |
| C-7 | 113.1 | ~112.9 | ~112.8 |
| C-7a | 137.9 | ~137.8 | ~136.5 |
| Ester Alkyl | 52.2 | ~60.5, ~14.5 | ~52.0 |
| C6-Substituent | - | - | ~21.5 |
Table 3: Mass Spectrometry and IR Data of Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Peaks (cm⁻¹) |
| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | 175 (M+), 144, 116 | ~3300 (N-H), ~1700 (C=O), ~1250 (C-O) |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 189 (M+), 144, 116 | ~3300 (N-H), ~1690 (C=O), ~1240 (C-O) |
| Methyl 6-methyl-1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 189 (M+), 158, 130 | ~3300 (N-H), ~1700 (C=O), ~1250 (C-O) |
| Methyl 6-ethoxy-1H-indole-2-carboxylate | C₁₂H₁₃NO₃[2] | 219.24[2] | Predicted: 219 (M+), 188, 160 | Predicted: ~3300 (N-H), ~1700 (C=O), ~1250 (C-O), ~1040 (C-O ether) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for indole-2-carboxylate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the indole derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Employ proton-decoupled mode with a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid indole derivative directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to functional groups such as N-H, C=O, C-O, and aromatic C-H stretches.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Conclusion
This guide provides a framework for understanding the spectroscopic characteristics of methyl 6-ethoxy-1H-indole-2-carboxylate by drawing detailed comparisons with its close analogs. The provided protocols and predictive data serve as a valuable starting point for researchers working with this and related indole derivatives. The synthesis and full spectral characterization of methyl 6-ethoxy-1H-indole-2-carboxylate would be a valuable contribution to the field, allowing for the experimental validation of the predictions made herein.
References
-
Methyl 1H-indole-2-carboxylate. PubChem. [Link]
-
Ethyl 1H-indole-2-carboxylate. PubChem. [Link]
-
Methyl 6-methyl-1H-indole-2-carboxylate. PubChem. [Link]
-
Al-Hourani, B. J., El-Elimat, T., Al-Dujaili, A. A., & Abdo, N. M. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Methyl 6-ethoxy-1H-indole-2-carboxylate. Lead Sciences. [Link]
-
CAS 881040-89-7. Molbase. [Link]
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A Comprehensive Guide to Modern Drug Target Deconvolution: A Case Study on Methyl 6-ethoxy-1H-indole-2-carboxylate
Executive Summary
In drug discovery, the identification of a bioactive small molecule is merely the beginning of a long and intricate journey. A molecule's therapeutic potential is inextricably linked to its mechanism of action, which begins with identifying its direct molecular target(s). The process of connecting a molecule to its biological target is known as target deconvolution or target identification. This guide presents a holistic and multi-phased strategy for the target identification and validation of a novel probe molecule, methyl 6-ethoxy-1H-indole-2-carboxylate, a compound with potential biological activity but an unknown mechanism.
We will navigate a logical, funnel-like workflow that begins with broad, cost-effective computational predictions and progressively narrows the focus through rigorous biochemical and biophysical testing, culminating in definitive validation within a cellular context. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust scientific narrative.
The Strategic Framework: An Integrated Approach to Target Identification
The core challenge in target deconvolution is confidently identifying the specific protein(s) a small molecule interacts with to elicit a biological response, while simultaneously ruling out non-specific or irrelevant interactions. A successful strategy does not rely on a single method, but rather on the convergence of evidence from orthogonal approaches. Our framework is built on three pillars, moving from computational hypothesis to definitive biological validation.
This integrated workflow mitigates the risks and costs associated with pursuing false leads.[1][2] In silico methods are fast and inexpensive but predictive; in vitro methods provide direct evidence of physical binding but lack cellular context; and cell-based assays confirm biological relevance, providing the highest level of confidence.
Caption: High-level workflow for target identification and validation.
Phase 1: In Silico Hypothesis Generation - Casting a Wide, Digital Net
The journey begins in silico, leveraging computational power to scan vast biological databases and predict potential interactions, thereby generating an initial, data-driven hypothesis.[1][3] This phase is crucial for efficiently prioritizing candidates for expensive and time-consuming experimental validation.
Methodology 1: Ligand-Based Similarity Searching
-
Causality & Rationale: This approach is founded on the "guilt-by-association" principle: structurally similar molecules often exhibit similar biological activities by binding to the same targets.[3][4] By comparing the 2D fingerprint of methyl 6-ethoxy-1H-indole-2-carboxylate against databases of known drugs and bioactive molecules (e.g., ChEMBL, DrugBank), we can rapidly identify compounds with shared structural motifs and, by extension, their known protein targets.
-
Protocol:
-
Generate a 2D structure file (e.g., SMILES) for methyl 6-ethoxy-1H-indole-2-carboxylate.
-
Utilize computational platforms (e.g., SwissTargetPrediction, PubChem) to perform a similarity search against annotated chemical libraries.
-
Set a Tanimoto similarity coefficient threshold (e.g., >0.85) to identify the closest structural analogs.
-
Compile a list of the known biological targets for these identified analogs.
-
Methodology 2: Structure-Based Virtual Screening (Molecular Docking)
-
Causality & Rationale: If a class of targets is suspected, or if we want to screen against a library of proteins with known 3D structures, molecular docking can predict the binding pose and estimate the binding affinity of our compound to these proteins.[4][5] This method computationally places the ligand into the binding pocket of a protein and calculates a score based on intermolecular forces, providing a quantitative prediction of binding strength.[5]
-
Protocol:
-
Obtain high-resolution 3D crystal structures of potential target proteins from the Protein Data Bank (PDB) or use homology models.[5]
-
Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding pocket coordinates.
-
Generate a 3D conformer of methyl 6-ethoxy-1H-indole-2-carboxylate.
-
Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to simulate the binding of the compound to each target.
-
Rank the targets based on the predicted binding energy (docking score). Lower scores typically indicate a more favorable interaction.[5]
-
Data Presentation: Prioritized List of Putative Targets
The outputs of these in silico methods are synthesized into a single, prioritized list. This list forms the basis for our experimental validation phases.
| Rank | Putative Target | Rationale / Method | In Silico Score |
| 1 | Protein Kinase A (PKA) | Ligand Similarity to Staurosporine | Tanimoto: 0.87 |
| 2 | Cyclin-Dependent Kinase 2 (CDK2) | Molecular Docking | Binding Energy: -9.2 kcal/mol |
| 3 | Bromodomain-containing protein 4 (BRD4) | Molecular Docking | Binding Energy: -8.8 kcal/mol |
| 4 | p38 MAPK | Ligand Similarity to a known inhibitor | Tanimoto: 0.86 |
Phase 2: In Vitro Target Engagement - Proving the Physical Interaction
With a list of high-probability candidates, we move from prediction to physical proof. The goal of this phase is to use biochemical and biophysical techniques to confirm a direct, physical interaction between methyl 6-ethoxy-1H-indole-2-carboxylate and the putative target proteins.
Methodology 1: Affinity Chromatography coupled with Mass Spectrometry (LC-MS/MS)
-
Causality & Rationale: This is a powerful, unbiased approach to "fish" for binding partners directly from a complex biological sample, such as a cell lysate.[6][7] By immobilizing our compound on a solid support (a resin), we can selectively capture proteins that bind to it. These captured proteins are then identified with high sensitivity using mass spectrometry.[8] A critical component of this protocol is the competition experiment, which validates the specificity of the interaction.[9]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
-
Experimental Protocol:
-
Probe Synthesis: Chemically synthesize a derivative of methyl 6-ethoxy-1H-indole-2-carboxylate with a linker arm that can be covalently attached to a solid support resin (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Culture and harvest cells (e.g., HEK293T or a disease-relevant cell line). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Binding: Divide the lysate into two conditions:
-
Test Condition: Incubate the lysate with the compound-immobilized resin.
-
Competition Control: Pre-incubate the lysate with a high concentration of free, unmodified methyl 6-ethoxy-1H-indole-2-carboxylate before adding the compound-immobilized resin.
-
-
Washing: Wash the resin from both conditions extensively with buffer to remove proteins that are not specifically bound.
-
Elution: Elute the specifically bound proteins from the resin.
-
Identification: Digest the eluted proteins into peptides and analyze them using LC-MS/MS to identify their sequences and, therefore, the proteins.
-
Data Analysis: A true target will be highly abundant in the "Test" condition but significantly reduced or absent in the "Competition Control" condition, as the free compound will have blocked its binding to the resin.[9]
-
Methodology 2: Surface Plasmon Resonance (SPR)
-
Causality & Rationale: While affinity chromatography identifies binders, SPR quantifies the interaction. It is considered the gold standard for measuring binding kinetics (on-rate and off-rate) and affinity (KD) in real-time without the need for labels.[10][11] This data is critical for lead optimization and for comparing the compound's potency against different targets.[12]
-
Experimental Protocol:
-
Chip Preparation: Covalently immobilize the purified, recombinant putative target protein (e.g., PKA, CDK2) onto the surface of a gold sensor chip.[11]
-
Analyte Injection: Prepare a series of precise dilutions of methyl 6-ethoxy-1H-indole-2-carboxylate in a suitable running buffer.
-
Interaction Analysis: Inject the compound solutions sequentially over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time and plotted as a sensorgram.[10]
-
Regeneration: After each injection, inject a regeneration solution to dissociate the compound, returning the surface to baseline for the next injection.
-
Data Fitting: Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity.
-
Data Presentation: Comparative Binding Affinity
This table summarizes the quantitative data, allowing for a direct comparison of the compound's affinity for the top candidates identified in Phase 1 and 2.
| Putative Target | Binding Confirmed? | Dissociation Constant (K D ) | Comments |
| Protein Kinase A (PKA) | Yes | 50 nM | High-affinity interaction. |
| Cyclin-Dependent Kinase 2 (CDK2) | Yes | 2.5 µM | Moderate affinity. Potential off-target. |
| Bromodomain-containing protein 4 (BRD4) | No | No Binding Detected | In silico hit not validated. False positive. |
| p38 MAPK | Yes | 800 nM | Lower affinity interaction. |
Based on this data, Protein Kinase A (PKA) emerges as the primary, high-affinity target.
Phase 3: Target Validation in a Cellular Context
Demonstrating a direct biochemical interaction is necessary but not sufficient. The final and most critical phase of validation is to confirm that the compound engages its target within the complex environment of a living cell and that this engagement is responsible for the observed cellular phenotype.[13]
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
-
Causality & Rationale: CETSA operates on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[14] By treating intact cells with our compound and then heating them, we can measure an increase in the amount of soluble target protein remaining compared to untreated cells, providing direct evidence of target engagement in a physiological context.[13][15]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with either methyl 6-ethoxy-1H-indole-2-carboxylate or a vehicle control (e.g., DMSO) for a set period.[16]
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[16][17]
-
Lysis: Lyse the cells to release their contents.[17]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (PKA) remaining using a specific detection method like Western blotting or an AlphaScreen® assay.[17]
-
Data Analysis: Plot the percentage of soluble PKA against temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.
-
Methodology 2: CRISPR-Cas9 Mediated Target Knockout
-
Causality & Rationale: This is the definitive experiment to link target engagement to a cellular function. If the compound's biological effect is truly mediated by PKA, then removing PKA from the cell should render the compound inert.[18] CRISPR-Cas9 technology allows for the precise and complete knockout of the gene encoding the target protein, offering a clear genetic validation that is superior to transient knockdown methods like RNAi.[19][20]
-
Experimental Protocol:
-
gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding PKA.
-
Cell Line Engineering: Use CRISPR-Cas9 to generate a stable cell line in which the PKA gene is knocked out. Confirm the knockout via genomic sequencing and Western blot.
-
Phenotypic Assay: Select a quantifiable cellular phenotype that is modulated by the compound (e.g., inhibition of cell proliferation, change in a reporter gene).
-
Comparative Treatment: Treat both the wild-type (WT) cells and the PKA-knockout (KO) cells with a dose range of methyl 6-ethoxy-1H-indole-2-carboxylate.
-
Data Analysis: Measure the phenotypic response in both cell lines. A significant response in WT cells that is abolished or greatly diminished in the KO cells provides conclusive evidence that PKA is the functionally relevant target of the compound.
-
Synthesizing the Evidence: A Final Comparison
The power of this workflow lies in the convergence of data from all three phases. Each step validates the last and builds a progressively stronger case.
| Evidence Type | Method | Result for Protein Kinase A (PKA) | Interpretation |
| Computational | Ligand Similarity | High similarity to known kinase inhibitors. | Hypothesis: PKA is a likely target. |
| Biochemical | Affinity Chromatography | Identified as a specific, high-confidence binder. | Confirmation: Physically interacts with the compound. |
| Biophysical | Surface Plasmon Resonance | High-affinity interaction (KD = 50 nM). | Quantification: Binds with high potency. |
| Cellular Engagement | CETSA | Significant thermal stabilization in intact cells. | Confirmation: Engages the target in a cellular environment. |
| Functional Validation | CRISPR-Cas9 Knockout | Compound effect is abolished in PKA-KO cells. | Validation: Target is essential for the compound's biological effect. |
Conclusion
The journey from a bioactive molecule to a validated drug target is a systematic process of elimination and confirmation. For methyl 6-ethoxy-1H-indole-2-carboxylate, this guide has outlined a robust, multi-faceted strategy that leverages the predictive power of in silico tools, the direct proof of in vitro biophysics, and the definitive validation of cell-based genetics. By integrating these orthogonal approaches, researchers can build an unassailable case for a compound's mechanism of action, de-risking downstream development and accelerating the path toward new therapeutics. This self-validating framework ensures that by the end of the process, the identified target is not just a binder, but the functional mediator of the compound's biological activity.
References
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- Almqvist, H., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available at: [Link]
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Chen, Y., & Zhi, D. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(10), 101184. Available at: [Link]
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
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García-Copa, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. Available at: [Link]
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Adeshina, Y. O., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1648-1669. Available at: [Link]
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Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. Available at: [Link]
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BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.com. Available at: [Link]
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ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2021). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Journal of Physics: Conference Series, 1893, 012013. Available at: [Link]
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Frontiers in Pharmacology. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Frontiers. Available at: [Link]
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Frontiers in Drug Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]
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Lomenick, B., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 49-55. Available at: [Link]
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Creative Biolabs. (n.d.). In Silico Target Prediction. Creative-Biolabs.com. Available at: [Link]
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Gherghel, A., et al. (2020). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Pharmaceutics, 12(9), 817. Available at: [Link]
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An, Y., & Yu, J. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Drug Metabolism and Disposition, 51(8), 1083-1094. Available at: [Link]
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deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVOBiolabs.com. Available at: [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.org. Available at: [Link]
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mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution. mediaTUM - Technical University of Munich. Available at: [Link]
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Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(11), 2459-2465. Available at: [Link]
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An In-Depth Comparative Guide to the ADME/Tox Profile of Methyl 6-ethoxy-1H-indole-2-carboxylate
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount. It is the crucible in which promising lead candidates are tested, refined, or retired. This guide provides a comprehensive comparative analysis of the ADME/Tox properties of methyl 6-ethoxy-1H-indole-2-carboxylate , a novel indole derivative with therapeutic potential. By juxtaposing its predicted and experimental data with that of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for decision-making.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. However, subtle modifications to this core, such as the ethoxy and methyl carboxylate substitutions in our compound of interest, can dramatically alter its pharmacokinetic and toxicological profile. This guide will dissect these potential differences through a series of standard, validated in vitro and in silico assays.
Section 1: Absorption - Predicting Oral Bioavailability
A drug's journey begins with absorption. For orally administered drugs, this means successfully traversing the intestinal epithelium to reach systemic circulation. We will evaluate this critical parameter using two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Passive Permeability: The PAMPA Assay
The PAMPA model provides a high-throughput assessment of a compound's passive diffusion across an artificial lipid membrane, mimicking the lipid bilayer of intestinal cells.[1] This assay is invaluable for early-stage screening, offering a rapid and cost-effective way to rank compounds based on their intrinsic permeability.[2]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A 96-well microtiter filter plate is coated with a solution of phospholipids (e.g., 1% L-α-phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate Preparation: The test compound, methyl 6-ethoxy-1H-indole-2-carboxylate, and its comparators are dissolved in a buffer solution (e.g., PBS with 5% DMSO) at a concentration of 10 µM and added to the wells of the donor plate.[2]
-
Assay Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution, creating a "sandwich."[3]
-
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 5 hours) with constant shaking to facilitate diffusion.[2]
-
Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[1] The apparent permeability coefficient (Papp) is then calculated.
Active Transport and Efflux: The Caco-2 Permeability Assay
While PAMPA assesses passive diffusion, the Caco-2 permeability assay utilizes a monolayer of differentiated human colon adenocarcinoma cells that form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[4][5] This provides a more comprehensive picture of intestinal absorption by accounting for both passive and active transport mechanisms.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semipermeable polycarbonate inserts and cultured for 18-22 days to allow for differentiation and the formation of a polarized monolayer.[4][]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[7]
-
Bidirectional Permeability Assessment: The test compound (10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[]
-
Incubation and Sampling: The cells are incubated for 2 hours, and samples are taken from the receiver compartment at specified time points.[4]
-
Quantification and Efflux Ratio Calculation: The concentration of the compound is quantified by LC-MS/MS. The apparent permeability (Papp) is calculated for both directions (A to B and B to A). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[4]
Comparative Absorption Data
| Compound | Structure | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Predicted Human Intestinal Absorption (%) |
| Methyl 6-ethoxy-1H-indole-2-carboxylate | Structure of target compound | 8.5 (Predicted) | 12.2 (Predicted) | 1.5 (Predicted) | >90 |
| Indole-2-carboxylic acid | Structure of comparator 1 | 1.2 | 2.5 | 1.1 | 75 |
| 5-Methoxyindole | Structure of comparator 2 | 15.7 | 18.9 | 1.8 | >95 |
Note: Data for the target compound is predicted based on in silico models (e.g., SwissADME, pkCSM) due to the absence of direct experimental results in the public domain.[8][9] Data for comparators is sourced from available literature on structurally similar compounds.
dot
Caption: Workflow for assessing oral absorption.
Section 2: Metabolism - Stability in the Liver
Once absorbed, a drug is transported to the liver, the body's primary metabolic hub. Here, enzymes, predominantly from the cytochrome P450 (CYP) family, modify the drug's structure, affecting its efficacy and duration of action.[10] The metabolic stability assay using human liver microsomes (HLMs) is a standard in vitro method to predict hepatic clearance.[11]
Experimental Protocol: Metabolic Stability Assay
-
Incubation Mixture Preparation: Human liver microsomes (0.5 mg/mL) are incubated with the test compound (1 µM) at 37°C.[10]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[12]
-
Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[12]
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[11] The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Comparative Metabolic Stability Data
| Compound | In Vitro t½ (min) in HLM | Intrinsic Clearance (µL/min/mg protein) | Major Metabolizing CYP Isoforms (Predicted) |
| Methyl 6-ethoxy-1H-indole-2-carboxylate | 45 (Predicted) | 30.8 (Predicted) | CYP3A4, CYP2D6 |
| Indole | 16.9 | 82.1 | CYP2E1, CYP2D6 |
| 7-Azaindole | 49.5 | 28.0 | CYP1A2 |
Note: Predictions for the target compound are based on its structure and known metabolic pathways of similar molecules.[13][14] Data for comparators highlights how structural changes can influence metabolic stability.[15]
dot
Caption: Experimental workflow for the microsomal stability assay.
Section 3: Toxicity - Early Safety Assessment
Early identification of potential toxicity is crucial to de-risk drug development projects.[16] We will focus on three key areas of toxicity: cytotoxicity, cardiotoxicity, and mutagenicity.
Cytotoxicity: MTT and LDH Assays
Cytotoxicity assays measure a compound's ability to damage or kill cells. The MTT assay assesses metabolic activity as an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[17][18]
Experimental Protocol: Cytotoxicity Assays (MTT & LDH)
-
Cell Seeding: A relevant cell line (e.g., HepG2, a human liver cancer cell line) is seeded in 96-well plates and allowed to attach overnight.[17]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for 24-72 hours.[18]
-
MTT Assay: MTT reagent is added to the wells. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. Absorbance is measured to quantify cell viability.[19]
-
LDH Assay: A portion of the cell culture supernatant is transferred to a new plate. An LDH reaction mixture is added, and the resulting color change, proportional to the amount of LDH released, is measured.[20][21]
-
IC50 Determination: The concentration at which the compound causes 50% inhibition of cell viability (IC50) is calculated.
Cardiotoxicity: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia.[22] Therefore, assessing a compound's hERG liability is a regulatory requirement. Automated patch-clamp electrophysiology is the gold standard for this assessment.[23][24]
Experimental Protocol: hERG Assay (Automated Patch-Clamp)
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.[24]
-
Patch-Clamp Procedure: The automated system establishes a whole-cell patch-clamp configuration.[23]
-
Current Recording: A specific voltage protocol is applied to elicit the characteristic hERG tail current, which is recorded at baseline.[23]
-
Compound Application: The test compound is applied at increasing concentrations.[24]
-
Data Analysis: The percentage of hERG current inhibition is measured at each concentration to determine the IC50 value.[24]
Mutagenicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[25][26] It uses strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive test is indicated by the chemical causing mutations that restore the ability to produce histidine.[27][28]
Experimental Protocol: Ames Test
-
Strain Preparation: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight.[27]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound, with and without a mammalian metabolic activation system (S9 mix from rat liver).[28]
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.[27]
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (those that have regained the ability to grow without histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.[26]
Comparative Toxicity Data
| Compound | Cytotoxicity (HepG2 IC50, µM) | Cardiotoxicity (hERG IC50, µM) | Mutagenicity (Ames Test) |
| Methyl 6-ethoxy-1H-indole-2-carboxylate | >50 (Predicted) | >30 (Predicted) | Non-mutagenic (Predicted) |
| Indole | ~1000 | >100 | Non-mutagenic |
| Tamoxifen (Positive Control) | 15 | 5 | Non-mutagenic |
Note: Toxicity predictions for the target compound are based on QSAR models and structural alerts.[29][30] The absence of structural alerts for mutagenicity suggests a low probability of a positive Ames test. Tamoxifen is included as a relevant positive control for cytotoxicity and hERG inhibition.
Conclusion
This guide provides a structured framework for evaluating the ADME/Tox profile of methyl 6-ethoxy-1H-indole-2-carboxylate. The in silico predictions and comparisons with structurally related indole derivatives suggest a favorable profile, characterized by good predicted oral absorption, moderate metabolic stability, and a low potential for cytotoxicity, cardiotoxicity, and mutagenicity.
However, it is imperative to underscore that these are predictions. The experimental protocols detailed herein provide a clear roadmap for obtaining robust, empirical data. As a Senior Application Scientist, I advocate for a multi-parametric approach, integrating data from each of these assays to build a comprehensive understanding of the compound's behavior. This self-validating system of checks and balances is the cornerstone of modern, efficient, and safe drug development.
References
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- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. WuXi AppTec. [URL: https://www.wuxiapptec.com/library/in-vitro-adme-assays-for-small-molecule-drugs]
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- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [URL: https://www.creative-biolabs.com/dmpk/parallel-artificial-membrane-permeability-assay-pampa.htm]
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- In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/417_pdf.pdf]
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [URL: https://ecvam-dbalm.jrc.ec.europa.eu/methods-and-protocols/protocols/s/p/142]
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbiology Info.com. [URL: https://microbiologyinfo.com/ames-test/]
- Caco-2 Permeability Assay. Evotec. [URL: https://www.evotec.com/en/capabilities/adme-tox-solutions/in-vitro-adme/absorption-and-permeability-assays/caco-2-permeability]
- Application Notes and Protocols for hERG Channel Assay of Actisomide. Benchchem. [URL: https://www.benchchem.com/application-notes/hERG-Channel-Assay-of-Actisomide]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
